molecular formula C28H33N7O B8773705 cis-KIN-8194

cis-KIN-8194

Katalognummer: B8773705
Molekulargewicht: 483.6 g/mol
InChI-Schlüssel: RLVCBYBGVBOVFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cis-KIN-8194 is a useful research compound. Its molecular formula is C28H33N7O and its molecular weight is 483.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C28H33N7O

Molekulargewicht

483.6 g/mol

IUPAC-Name

1-[4-(4-methylpiperazin-1-yl)cyclohexyl]-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C28H33N7O/c1-33-15-17-34(18-16-33)21-9-11-22(12-10-21)35-28-25(27(29)30-19-31-28)26(32-35)20-7-13-24(14-8-20)36-23-5-3-2-4-6-23/h2-8,13-14,19,21-22H,9-12,15-18H2,1H3,(H2,29,30,31)

InChI-Schlüssel

RLVCBYBGVBOVFV-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N

Herkunft des Produkts

United States

Foundational & Exploratory

Unraveling the Dual-Inhibitor cis-KIN-8194: A Technical Guide to its Mechanism of Action in B-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, MA – In the landscape of targeted therapies for B-cell malignancies, a novel small molecule, cis-KIN-8194, has emerged as a potent dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK). This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a focus on its activity in B-cell lymphomas, particularly those harboring MYD88 mutations. The following sections detail the preclinical data, experimental methodologies, and the intricate signaling pathways affected by this promising therapeutic agent.

Core Mechanism of Action

This compound exerts its anti-lymphoma activity through the potent and selective inhibition of two key kinases: HCK and BTK.[1] Activating mutations in the MYD88 gene, prevalent in several B-cell lymphomas like Waldenström Macroglobulinemia (WM) and Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), drive malignant cell survival and proliferation through HCK-mediated activation of BTK.[1][2] this compound strategically targets both of these kinases, effectively shutting down this critical pro-survival signaling cascade.[1]

A significant advantage of this compound is its ability to overcome acquired resistance to the first-generation BTK inhibitor, ibrutinib (B1684441).[1] Resistance to ibrutinib often arises from mutations in BTK at the cysteine 481 residue (C481S), which prevents the covalent binding of ibrutinib.[1] As a non-covalent inhibitor, this compound effectively inhibits both wild-type and C481S-mutant BTK, offering a therapeutic option for patients who have relapsed on ibrutinib.[1][3]

Quantitative Efficacy Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Parameter Kinase Value Assay Reference
IC50HCK<0.495 nMBiochemical Kinase Assay[3][4]
IC50BTK0.915 nMBiochemical Kinase Assay[3][4]
Binding Affinity (kcal/mol)HCK-20.17Computational Modeling[5][6]
Binding Affinity (kcal/mol)BTK-35.82Computational Modeling[5][6]

Table 1: In Vitro Potency and Binding Affinity of this compound.

Cell Line Model Genotype Treatment Effect Reference
TMD-8 (ABC DLBCL)MYD88-mutated, BTK-WTThis compound (50 mg/kg, daily)Superior tumor growth suppression and survival benefit over ibrutinib.[1][2][1][2]
TMD-8 (ABC DLBCL)MYD88-mutated, BTK-C481SThis compound (50 mg/kg, daily)Overcame ibrutinib resistance, leading to significant tumor growth inhibition and prolonged survival.[1][2][1][2]
BCWM.1 (Waldenström Macroglobulinemia)MYD88-mutatedThis compoundPotent and selective killing of lymphoma cells.[1][1]
Mantle Cell Lymphoma (MCL) cell linesBTKi-sensitive and resistantThis compoundPotent growth inhibitory effect, irrespective of sensitivity to ibrutinib and acalabrutinib.[7][8][7][8]

Table 2: In Vivo and In Vitro Anti-Tumor Activity of this compound.

Signaling Pathway Perturbation

This compound's dual inhibition of HCK and BTK leads to the downstream suppression of pro-survival signaling pathways. In MYD88-mutated B-cell lymphomas, a signaling cascade is initiated where mutated MYD88 activates HCK, which in turn phosphorylates and activates BTK. This leads to the activation of downstream effectors such as AKT and ERK, promoting cell growth and survival. By inhibiting both HCK and BTK, this compound effectively blocks these signals.

MYD88_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR HCK HCK MYD88_mut Mutated MYD88 MYD88_mut->HCK activates BTK BTK HCK->BTK activates Downstream_Signaling Downstream Signaling (AKT, ERK) BTK->Downstream_Signaling activates cis_KIN_8194 This compound cis_KIN_8194->HCK cis_KIN_8194->BTK Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival

This compound signaling pathway inhibition.

Experimental Protocols

The following outlines the key experimental methodologies used to characterize the mechanism of action of this compound.

Kinase Profiling

Objective: To determine the selectivity and potency of this compound against a broad panel of kinases.

Methodology:

  • KINOMEscan™: this compound was profiled at a concentration of 1.0 µM against a panel of 464 kinases using a competitive binding assay (DiscoverX).[1][9] The percentage of kinase inhibition was determined.

  • KiNativ™ Cellular Target Engagement: Live TMD-8 cells were treated with 1.0 µM this compound to identify kinases that are engaged by the compound in a cellular context.[1][9]

  • Biochemical IC50 Determination: For kinases showing significant inhibition, enzymatic assays were performed to determine the half-maximal inhibitory concentration (IC50).[1][9]

Kinase_Profiling_Workflow Start Start KINOMEscan KINOMEscan (1.0 µM this compound vs 464 kinases) Start->KINOMEscan KiNativ KiNativ Cellular Target Engagement (1.0 µM in TMD-8 cells) Start->KiNativ Identify_Hits Identify Significantly Inhibited Kinases KINOMEscan->Identify_Hits KiNativ->Identify_Hits IC50 Biochemical IC50 Determination Identify_Hits->IC50 End End IC50->End

Workflow for kinase profiling of this compound.
In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.

Methodology:

  • Cell Line Implantation: TMD-8 cells (either BTK wild-type or C481S mutant) were subcutaneously injected into immunodeficient mice (NOD-SCID).[1]

  • Tumor Growth and Treatment: Once tumors reached a specified volume (e.g., ~200 mm³), mice were randomized into treatment cohorts.[1]

  • Drug Administration: this compound was administered orally, typically once daily, at specified doses (e.g., 25, 50, or 75 mg/kg).[1] Control groups received vehicle or ibrutinib.

  • Efficacy Assessment: Tumor volumes were measured regularly (e.g., twice weekly) to assess tumor growth inhibition. Survival of the mice was also monitored.[1]

  • Pharmacodynamic Analysis: At specified time points after drug administration, tumor and/or blood samples were collected to measure the phosphorylation status of HCK and BTK (pHCK and pBTK) to confirm target engagement.[1][3]

Xenograft_Study_Workflow Start Start Implantation Subcutaneous Implantation of TMD-8 cells in mice Start->Implantation Tumor_Growth Tumor Growth to ~200 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Cohorts Tumor_Growth->Randomization Treatment Daily Oral Administration (Vehicle, Ibrutinib, this compound) Randomization->Treatment Monitoring Tumor Volume Measurement & Survival Monitoring Treatment->Monitoring PD_Analysis Pharmacodynamic Analysis (pHCK, pBTK levels) Treatment->PD_Analysis End End Monitoring->End PD_Analysis->End

Workflow for in vivo xenograft studies.

Synergistic Potential

Preclinical studies have also indicated that this compound synergizes with the BCL-2 inhibitor venetoclax.[1][2] The combination of these two agents resulted in enhanced anti-tumor activity and prolonged survival in mouse models of ibrutinib-resistant lymphoma, suggesting a promising combination therapy strategy.[1][2]

Conclusion

This compound is a highly potent and selective dual inhibitor of HCK and BTK with a compelling preclinical profile in B-cell lymphomas. Its ability to overcome ibrutinib resistance, coupled with its synergistic potential with other targeted agents, positions it as a promising candidate for further clinical development. The detailed mechanistic understanding and robust preclinical data provide a strong rationale for its investigation in patients with MYD88-mutated and other B-cell malignancies.

References

Unraveling the Dual Inhibitory Power of cis-KIN-8194: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, MA – A comprehensive analysis of cis-KIN-8194, a novel small molecule inhibitor, reveals its potent dual inhibitory function against two key kinases implicated in B-cell malignancies: Hematopoietic Cell Kinase (HCK) and Bruton's tyrosine kinase (BTK). This technical guide provides an in-depth overview of the mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize this promising therapeutic agent. Developed for researchers, scientists, and drug development professionals, this document outlines the core scientific findings surrounding this compound.

Core Mechanism of Action

This compound is an orally active dual inhibitor that demonstrates high potency against both HCK and BTK.[1] Its mechanism is particularly relevant in the context of cancers driven by activating mutations in the MYD88 gene, which are prevalent in various B-cell lymphomas such as Waldenström macroglobulinemia and activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[2][3] In these malignancies, mutated MYD88 upregulates HCK, which in turn activates BTK, leading to the activation of pro-survival signaling pathways.[2][3]

The dual inhibition by this compound is crucial for overcoming resistance to single-target BTK inhibitors like ibrutinib (B1684441).[2] Resistance can emerge through mutations in BTK at the cysteine 481 residue (BTKCys481Ser), which is a common mechanism in patients who relapse on ibrutinib therapy.[2][3] By targeting both HCK and BTK, this compound can effectively shut down the oncogenic signaling cascade, even in the presence of BTK mutations that confer resistance to other inhibitors.[2]

Quantitative Inhibitory Data

The potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

Target Kinase IC50 (nM) Assay Type Reference
HCK<0.495Biochemical[2]
BTK0.915Biochemical[1][2]
Ibrutinib (HCK)49Biochemical[2]
Ibrutinib (BTK)0.614Biochemical[2]
Cell Line Condition Effect of this compound Concentration Time Reference
Maver-1, JeKo-1, Mino, Rec-1, Granta-519 (MCL cell lines)ProliferationInhibition of growth0-1 µM7 days[1]
Maver-1, Granta-519AKT-S6 SignalingInhibition100 nM6 h[1]
JeKo-1, Granta-519Adhesion to fibronectin/stromal cellsInhibition0-1 µM30 min[1]
TMD-8 (ABC DLBCL xenograft)pHCK and pBTK levelsDose-dependent blocking12.5-50 mg/kg (p.o.)Single dose[1]
TMD-8 (ABC DLBCL xenograft)Tumor GrowthInhibition50 mg/kg (p.o., daily)6 weeks[1]

Signaling Pathways and Experimental Workflows

The dual inhibitory action of this compound has a significant impact on downstream signaling pathways that are critical for the survival and proliferation of malignant B-cells.

cis_KIN_8194_Signaling_Pathway MYD88_mut Mutated MYD88 HCK HCK MYD88_mut->HCK Upregulates & Activates BTK BTK HCK->BTK Activates Adhesion Integrin-Mediated Adhesion HCK->Adhesion AKT AKT BTK->AKT ERK ERK BTK->ERK SYK SYK BTK->SYK cisKIN8194 This compound cisKIN8194->HCK cisKIN8194->BTK S6 S6 AKT->S6 Proliferation Cell Proliferation & Survival ERK->Proliferation SYK->Proliferation S6->Proliferation

Figure 1: this compound Signaling Pathway Inhibition.

The experimental validation of this compound's activity involves a series of in vitro and in vivo studies. A typical workflow for assessing its efficacy is depicted below.

cis_KIN_8194_Experimental_Workflow start Start: Candidate Compound (this compound) biochem Biochemical Assays (e.g., KINOMEscan) start->biochem cell_based Cell-Based Assays (Proliferation, Apoptosis, Signaling) biochem->cell_based invivo In Vivo Models (Xenografts) cell_based->invivo pd Pharmacodynamic Analysis invivo->pd efficacy Efficacy & Survival Studies invivo->efficacy end Conclusion: Dual Inhibitory Activity Confirmed pd->end efficacy->end

Figure 2: Experimental Workflow for this compound Characterization.

Detailed Experimental Protocols

A summary of the key experimental methodologies used to characterize the dual inhibitory function of this compound is provided below.

Biochemical Kinase Assays
  • Objective: To determine the in vitro inhibitory activity of this compound against a panel of kinases.

  • Methodology: Biochemical kinase assays were performed to calculate the IC50 values for HCK and BTK.[2] A KINOMEscan assay, which involves profiling the compound against a large panel of 468 kinases, was also utilized to assess the selectivity of this compound.[2][4] The assay measures the ability of the compound to compete with an immobilized ligand for binding to the kinase active site.

Cellular Assays
  • Objective: To evaluate the effect of this compound on cell viability, proliferation, and signaling in relevant cancer cell lines.

  • Cell Lines: MYD88-mutated lymphoma cell lines (e.g., BCWM.1, MWCL-1, TMD-8, HBL-1) and mantle cell lymphoma (MCL) cell lines (e.g., Maver-1, JeKo-1, Mino, Rec-1, Granta-519) were used.[1][2]

  • Proliferation/Viability Assays: Cells were treated with varying concentrations of this compound for a specified period (e.g., 7 days). Cell viability was assessed using methods such as flow cytometry with 7-AAD staining to quantify viable cells.[5]

  • Western Blotting: To investigate the impact on downstream signaling, cells were treated with this compound for a shorter duration (e.g., 1-6 hours).[2][5] Cell lysates were then subjected to western blot analysis to detect the phosphorylation status of key proteins such as HCK (pHCKTyr410), BTK (pBTKTyr223), AKT, and S6.[2][5]

  • Adhesion Assays: The effect of this compound on integrin-mediated adhesion was assessed by treating MCL cells with the compound and then allowing them to adhere to plates coated with fibronectin or to a layer of stromal cells.[1][5] The number of adherent cells was then quantified.

In Vivo Xenograft Models
  • Objective: To evaluate the in vivo efficacy and pharmacodynamics of this compound.

  • Animal Model: NOD-SCID mice were subcutaneously engrafted with MYD88-mutated human lymphoma cells, such as TMD-8 cells expressing either wild-type BTK (BTKWT) or ibrutinib-resistant BTKCys481Ser.[2]

  • Pharmacodynamic Studies: Following a single oral administration of this compound at various doses, tumor cells were collected at different time points (e.g., 6 and 24 hours) to assess the in vivo inhibition of HCK and BTK phosphorylation via western blotting.[2]

  • Efficacy Studies: Mice with established tumors were treated daily with oral doses of this compound. Tumor growth was monitored over time, and survival benefit was compared to vehicle-treated or ibrutinib-treated control groups.[2][3]

Conclusion

This compound has emerged as a highly potent dual inhibitor of HCK and BTK. Its ability to target both kinases provides a strategic advantage, particularly in overcoming resistance to single-agent BTK inhibitors in MYD88-mutated B-cell malignancies. The comprehensive preclinical data, including potent in vitro and in vivo activity, support the continued development of this compound as a promising therapeutic agent for patients with these challenging cancers.[2][3][6]

References

The Dual HCK/BTK Inhibitor cis-KIN-8194: A Technical Guide to its Role and Therapeutic Potential in MYD88-Mutated Lymphoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activating mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene are a hallmark of several B-cell malignancies, including Waldenström's Macroglobulinemia (WM) and Activated B-cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL). These mutations trigger downstream signaling cascades that promote tumor cell survival and proliferation, often involving Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK). While the BTK inhibitor ibrutinib (B1684441) has shown clinical efficacy, resistance, frequently mediated by mutations in BTK at cysteine 481 (C481S), remains a significant challenge. This technical guide provides an in-depth overview of cis-KIN-8194, a potent dual inhibitor of HCK and BTK, and its role in preclinical models of MYD88-mutated lymphomas. We present its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: Targeting the MYD88 Signaling Axis

MYD88 mutations, most commonly the L265P variant, lead to the spontaneous formation of the "Myddosome" complex, a signaling hub that activates downstream pro-survival pathways.[1][2] A key effector of mutated MYD88 is the aberrant activation of HCK, a SRC family kinase, which in turn phosphorylates and activates BTK.[1][2] This signaling cascade culminates in the activation of NF-κB and other pathways that drive lymphoma cell growth and survival. The clinical success of the BTK inhibitor ibrutinib has validated this pathway as a therapeutic target. However, the emergence of ibrutinib resistance, often through BTK C481S mutations that prevent covalent drug binding, necessitates the development of novel therapeutic strategies.[1][2]

This compound is a novel, orally bioavailable small molecule designed to potently and dually inhibit HCK and BTK.[1] Its mechanism of action, which does not rely on covalent binding to BTK, offers a promising approach to overcome ibrutinib resistance.[1] This document serves as a comprehensive technical resource on the preclinical evaluation of this compound in MYD88-mutated lymphoma models.

Mechanism of Action of this compound

This compound functions as a dual inhibitor of HCK and BTK, targeting two critical nodes in the MYD88 pro-survival signaling pathway.[1] Biochemical assays have demonstrated its high potency against both kinases.[1] Unlike ibrutinib, which forms a covalent bond with Cys481 of BTK, this compound is a non-covalent inhibitor, allowing it to effectively inhibit both wild-type and C481S-mutated BTK.[1] By inhibiting HCK, this compound blocks a key upstream activator of BTK in the context of MYD88 mutations, providing a more comprehensive blockade of the oncogenic signaling cascade.[1][3]

Signaling Pathway

MYD88_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MYD88_mut Mutated MYD88 (L265P) IRAK4 IRAK4 MYD88_mut->IRAK4 HCK HCK MYD88_mut->HCK IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation BTK BTK HCK->BTK p BTK_mut BTK C481S (Ibrutinib Resistant) HCK->BTK_mut p PLCg2 PLCγ2 BTK->PLCg2 BTK_mut->PLCg2 ERK ERK Pathway PLCg2->ERK AKT AKT Pathway PLCg2->AKT ERK->Proliferation AKT->Proliferation KIN8194 This compound KIN8194->HCK KIN8194->BTK KIN8194->BTK_mut Ibrutinib Ibrutinib Ibrutinib->BTK Ibrutinib->BTK_mut

Figure 1: MYD88 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound
TargetIC50 (nM)Assay TypeReference
HCK<0.495Biochemical Kinase Assay[1]
BTK0.915Biochemical Kinase Assay[1]
Table 2: In Vitro Anti-proliferative Activity of this compound
Cell LineLymphoma SubtypeMYD88 StatusBTK StatusGI50 (nM)Reference
TMD-8ABC-DLBCLL265PWT7 - 25[4]
BCWM.1Waldenström'sL265PWTNot Reported[1]
JeKo-1Mantle CellNot ReportedWT7 - 25[4]
MinoMantle CellNot ReportedWT7 - 25[4]
Rec-1Mantle CellNot ReportedWT7 - 25[4]
Granta-519Mantle CellNot ReportedWT7 - 25[4]
Maver-1Mantle CellNot ReportedWT7 - 25[4]
TMD-8ABC-DLBCLL265PC481SNot Reported[1]
Table 3: In Vivo Efficacy of this compound in TMD-8 Xenograft Models
ModelTreatmentDose & ScheduleOutcomeReference
TMD-8 (BTK WT)This compound50 mg/kg, p.o., daily for 6 weeksSuperior tumor growth inhibition compared to ibrutinib.[1][1]
TMD-8 (BTK WT)This compound50 mg/kg, p.o., daily for 6 weeks50% of mice showed sustained complete responses >12 weeks off treatment.[1][1]
TMD-8 (BTK C481S)This compound30 mg/kg, p.o., dailyProlonged survival compared to vehicle.[3][3]
TMD-8 (BTK C481S)This compound + Venetoclax30 mg/kg + 100 mg/kg, p.o., dailyMarkedly reduced tumor growth and prolonged survival.[2][2]
Table 4: Pharmacokinetic Properties of this compound in Rodents
ParameterValueSpeciesReference
Bioavailability (F)55%Mouse[5]
Terminal Half-life (t1/2)15.1 hoursMouse[5]
Clearance (CL)17.4 mL/min/kgMouse[5]
Microsomal Stability (t1/2)106.4 minutesMouse[1]
Microsomal Stability (t1/2)>120 minutesRat[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTS Assay)

This protocol is adapted for assessing the anti-proliferative effects of this compound on lymphoma cell lines.

  • Cell Seeding:

    • Culture MYD88-mutated lymphoma cell lines (e.g., TMD-8, BCWM.1) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

    • Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add the diluted compound to the wells, typically in a volume of 100 µL, to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 72 hours.

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well.

    • Incubate the plates for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed Lymphoma Cells in 96-well plate start->seed_cells add_compound Add serial dilutions of This compound seed_cells->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_mts Add MTS reagent incubate_72h->add_mts incubate_1_4h Incubate for 1-4 hours add_mts->incubate_1_4h read_absorbance Measure absorbance at 490 nm incubate_1_4h->read_absorbance analyze_data Calculate % viability and GI50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for Cell Viability (MTS) Assay.
Western Blot Analysis for Phospho-HCK and Phospho-BTK

This protocol details the detection of phosphorylated HCK and BTK to assess the target engagement of this compound.

  • Cell Lysis:

    • Treat lymphoma cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-HCK (Tyr411), HCK, phospho-BTK (Tyr223), and BTK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

In Vivo Xenograft Model

This protocol describes the establishment and use of a TMD-8 xenograft model to evaluate the in vivo efficacy of this compound.

  • Cell Implantation:

    • Subcutaneously inject 5-10 x 10^6 TMD-8 cells (either BTK WT or C481S) in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by caliper measurements.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.

  • Drug Administration:

    • Administer this compound (e.g., 30-50 mg/kg) or vehicle control daily via oral gavage.

  • Efficacy Assessment:

    • Measure tumor volume regularly (e.g., twice weekly).

    • Monitor animal body weight and overall health.

    • At the end of the study, or when tumors reach a predetermined size, euthanize the mice and harvest the tumors for further analysis (e.g., pharmacodynamics).

    • For survival studies, monitor mice until a defined endpoint (e.g., tumor volume >1500 mm³ or signs of morbidity).

Conclusion and Future Directions

This compound demonstrates significant preclinical activity in MYD88-mutated lymphoma models, including those with acquired resistance to ibrutinib. Its dual inhibition of HCK and BTK provides a robust blockade of the oncogenic signaling pathway driven by mutated MYD88. The favorable pharmacokinetic profile and in vivo efficacy of this compound, both as a single agent and in combination with venetoclax, support its further clinical development for the treatment of B-cell malignancies harboring MYD88 mutations.[2] Future studies should focus on evaluating the efficacy of this compound in a broader range of MYD88-mutated lymphoma subtypes and exploring potential biomarkers to identify patients most likely to respond to this novel therapeutic agent.

References

Dual HCK and BTK Inhibition by cis-KIN-8194: A Technical Overview of Affected Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-KIN-8194 is a potent, orally active dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK).[1] This technical guide provides an in-depth analysis of the signaling pathways modulated by this compound, with a focus on its mechanism of action in B-cell malignancies, particularly those with MYD88 mutations.[2][3] The document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the affected signaling cascades to support further research and drug development efforts.

Introduction

Activating mutations in the MYD88 gene are a common driver in several B-cell malignancies, leading to aberrant activation of pro-survival signaling pathways.[3] A key downstream effector of mutated MYD88 is the upregulation and activation of HCK, a member of the Src family of tyrosine kinases.[2][4] HCK, in turn, activates BTK, a critical component of the B-cell receptor (BCR) signaling pathway.[2][3] The development of inhibitors targeting these kinases is a promising therapeutic strategy. This compound has emerged as a potent dual inhibitor of both HCK and BTK, demonstrating significant anti-tumor activity, even in models resistant to the first-generation BTK inhibitor, ibrutinib (B1684441).[2][3]

Core Mechanism of Action

This compound exerts its therapeutic effect by binding to the ATP-binding pockets of HCK and BTK, thereby inhibiting their kinase activity.[2] This dual inhibition disrupts the downstream signaling cascades that promote cell growth, proliferation, and survival in malignant B-cells.[2] Computational modeling suggests favorable binding affinities of this compound for both HCK and BTK.[5]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound against its primary targets and its broader kinome selectivity have been characterized through various biochemical and cell-based assays.

Table 1: Biochemical Inhibitory Activity of this compound
TargetIC50 (nM)Assay TypeReference
HCK<0.495Biochemical Kinase Assay[2]
BTK0.915Biochemical Kinase Assay[1][2]
Table 2: KINOMEscan Selectivity Profile of this compound
Concentration (µM)S10 Selectivity ScorePrimary Target FamiliesReference
0.10.07Src (HCK, BLK, LYN, FRK), Tec (BTK)[2]
1.00.12Src (HCK, BLK, LYN, FRK), Tec (BTK)[2]
Table 3: Cellular Activity of this compound in Mantle Cell Lymphoma (MCL) Cell Lines
Cell LineTreatmentEffectReference
Maver-1, Granta-519100 nM KIN-8194 for 6 hoursInhibition of AKT-S6 signaling pathway[1]
JeKo-1, Granta-5190-1 µM KIN-8194 for 30 minutesInhibition of adhesion to fibronectin and stromal cells[1]
Maver-1, JeKo-1, Mino, Rec-1, Granta-5190-1 µM KIN-8194 for 7 daysInhibition of cell growth[1]

Affected Signaling Pathways

This compound primarily impacts the HCK-BTK signaling axis, which is crucial for the survival of MYD88-mutated lymphoma cells. Additionally, it modulates downstream pathways such as the PI3K/AKT/S6 pathway and integrin-mediated adhesion signaling.

The HCK-BTK Signaling Cascade in MYD88-Mutated Lymphomas

In the context of MYD88-L265P mutations, a signaling complex known as the "Myddosome" is formed, leading to the transcriptional upregulation of HCK.[2] HCK then phosphorylates and activates BTK, which propagates signals leading to cell survival and proliferation.[2] this compound's dual inhibition of HCK and BTK effectively shuts down this oncogenic signaling cascade.

HCK_BTK_Signaling MYD88_mut Mutated MYD88 (e.g., L265P) HCK HCK MYD88_mut->HCK Upregulation & Activation BTK BTK HCK->BTK Activation Survival Cell Survival & Proliferation BTK->Survival cisKIN8194 This compound cisKIN8194->HCK cisKIN8194->BTK

Caption: HCK-BTK signaling pathway in MYD88-mutated lymphomas.

Downstream AKT-S6 Signaling

The inhibition of HCK by this compound leads to the repression of the AKT-S6 signaling pathway, which is a key regulator of cell growth and protein synthesis.[1][6] This effect is observed in both BTK inhibitor-sensitive and -resistant mantle cell lymphoma cells.[6]

AKT_S6_Signaling HCK HCK AKT AKT HCK->AKT S6 S6 AKT->S6 Growth Cell Growth S6->Growth cisKIN8194 This compound cisKIN8194->HCK

Caption: Inhibition of the HCK-dependent AKT-S6 signaling pathway.

Integrin-Mediated Adhesion

This compound has been shown to inhibit the adhesion of mantle cell lymphoma cells to fibronectin and stromal cells in an HCK-dependent manner.[1] This suggests a role for HCK in integrin signaling, which is crucial for cell-cell and cell-matrix interactions within the tumor microenvironment.

Adhesion_Signaling HCK HCK Integrin Integrin Signaling HCK->Integrin Adhesion Cell Adhesion to Fibronectin & Stromal Cells Integrin->Adhesion cisKIN8194 This compound cisKIN8194->HCK

Caption: HCK-dependent inhibition of integrin-mediated adhesion.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the activity of this compound.

Biochemical Kinase Assays
  • Objective: To determine the in vitro inhibitory activity of this compound against purified HCK and BTK enzymes.

  • Methodology: Z-Lyte assays are typically employed with ATP concentrations at the Km [app] for each kinase. The assay measures the extent of phosphorylation of a synthetic peptide substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.[2]

KINOMEscan Assay
  • Objective: To assess the selectivity of this compound against a broad panel of human kinases.

  • Methodology: This competition binding assay quantitatively measures the interaction between the test compound (this compound) and a panel of 468 kinases. The results are reported as a percent of the dimethyl sulfoxide (B87167) (DMSO) control. A selectivity score (S10) is calculated as the ratio of kinases inhibited to a specified percentage versus the total number of kinases tested.[2]

KINOMEscan_Workflow Compound This compound BindingAssay Competition Binding Assay Compound->BindingAssay KinasePanel Panel of 468 Kinases KinasePanel->BindingAssay DataAnalysis Data Analysis (% of DMSO control, Selectivity Score) BindingAssay->DataAnalysis

Caption: KINOMEscan experimental workflow.

Cellular Target Engagement (KiNativ)
  • Objective: To confirm the engagement of this compound with its targets (HCK and BTK) within living cells.

  • Methodology: TMD-8 ABC DLBCL cells are treated with this compound. The cellular lysates are then subjected to profiling to identify kinases that are engaged by the compound. This method provides a direct measure of target interaction in a cellular context.[7]

Western Blot Analysis for Phospho-protein Levels
  • Objective: To assess the effect of this compound on the phosphorylation status of downstream signaling proteins.

  • Methodology: Cells (e.g., Maver-1, Granta-519) are treated with this compound for a specified duration. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Specific antibodies against phosphorylated forms of proteins of interest (e.g., p-HCK, p-BTK, p-AKT, p-S6) are used to detect changes in their phosphorylation levels. Tubulin or other housekeeping proteins are used as loading controls.[2][6]

Cell Growth and Viability Assays
  • Objective: To determine the effect of this compound on the proliferation and survival of cancer cell lines.

  • Methodology: MCL cell lines are seeded at a specific density and treated with a range of concentrations of this compound for an extended period (e.g., 7 days). The number of viable cells is then determined by flow cytometry using a viability dye such as 7-AAD. The results are normalized to a DMSO-treated control.[6]

Cell Adhesion Assays
  • Objective: To evaluate the impact of this compound on the adhesion of cancer cells to extracellular matrix components or stromal cells.

  • Methodology: MCL cells are pre-treated with this compound or a vehicle control. The cells are then allowed to adhere to plates coated with fibronectin or a monolayer of stromal cells. Non-adherent cells are washed away, and the number of adherent cells is quantified.[1]

Conclusion

This compound is a highly potent dual inhibitor of HCK and BTK that effectively disrupts key pro-survival signaling pathways in B-cell malignancies. Its ability to inhibit both HCK- and BTK-mediated signaling, including the downstream AKT-S6 pathway and integrin-mediated adhesion, underscores its therapeutic potential. Notably, its efficacy in ibrutinib-resistant models highlights its promise as a next-generation targeted therapy. The experimental framework detailed in this guide provides a foundation for further investigation into the nuanced mechanisms of this compound and the development of novel therapeutic strategies.

References

KIN-8194: A Novel Dual Inhibitor Targeting Ibrutinib-Resistant B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The advent of Bruton's tyrosine kinase (BTK) inhibitors, exemplified by ibrutinib (B1684441), has revolutionized the treatment landscape for various B-cell malignancies. However, the emergence of resistance, frequently mediated by mutations in the BTK gene at the cysteine 481 (C481) residue, presents a significant clinical challenge. This technical guide details the preclinical evidence for KIN-8194, a potent dual inhibitor of both BTK and Hematopoietic Cell Kinase (HCK). KIN-8194 demonstrates significant therapeutic potential in overcoming ibrutinib resistance, particularly in cancers driven by activating mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to KIN-8194, offering a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction to Ibrutinib Resistance

Ibrutinib, a first-in-class BTK inhibitor, forms a covalent bond with the cysteine 481 residue in the active site of BTK, leading to its irreversible inhibition.[1] This effectively disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1] Despite its clinical success, a significant portion of patients develop resistance to ibrutinib, leading to disease progression.

The most common mechanism of acquired ibrutinib resistance is a mutation in the BTK gene, resulting in the substitution of cysteine with serine at position 481 (C481S).[1][2] This mutation prevents the covalent binding of ibrutinib, rendering it a reversible and less potent inhibitor.[3] Other less frequent mutations in BTK (e.g., T316A, T474, L528W) and gain-of-function mutations in downstream signaling molecules like Phospholipase C gamma 2 (PLCG2) have also been identified as contributors to ibrutinib resistance.[1][2][4]

In certain B-cell lymphomas, such as Waldenström Macroglobulinemia (WM) and Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), activating mutations in MYD88 are highly prevalent.[5][6] The mutated MYD88 protein triggers a signaling cascade that involves the aberrant activation of HCK, a member of the Src family of tyrosine kinases.[5][7] HCK, in turn, activates BTK, promoting tumor cell survival and proliferation.[5][7] This signaling pathway can contribute to both primary and acquired resistance to ibrutinib.

KIN-8194: A Dual HCK and BTK Inhibitor

KIN-8194 is an orally active small molecule designed to dually inhibit HCK and BTK.[8] This dual-targeting mechanism provides a rational therapeutic strategy to overcome ibrutinib resistance by targeting both the primary driver of BCR signaling (BTK) and a key upstream activator in MYD88-mutated lymphomas (HCK).

Mechanism of Action

KIN-8194 potently inhibits the kinase activity of both HCK and BTK.[5] Unlike ibrutinib, KIN-8194's interaction with BTK is not dependent on the cysteine 481 residue, allowing it to effectively inhibit the C481S mutant form of the enzyme.[5] By inhibiting HCK, KIN-8194 blocks a critical upstream activator of BTK in MYD88-mutated cancers, thereby disrupting the pro-survival signaling cascade at two key nodes.[5][7] This dual inhibition leads to the suppression of downstream signaling pathways, including the AKT-S6 pathway, which is crucial for cell growth and proliferation.[9][10][11]

Signaling Pathway Overview

The following diagram illustrates the signaling pathway in MYD88-mutated B-cell malignancies and the points of intervention for both ibrutinib and KIN-8194.

MYD88_HCK_BTK_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus TLR TLR MYD88 Mutated MYD88 (L265P) TLR->MYD88 HCK HCK MYD88->HCK Upregulation & Activation BTK BTK HCK->BTK Activation PLCG2 PLCG2 BTK->PLCG2 NFkB NF-κB BTK->NFkB AKT AKT PLCG2->AKT S6 S6 AKT->S6 Proliferation Cell Proliferation & Survival S6->Proliferation NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits (WT) BTK_C481S BTK C481S Mutation BTK_C481S->Ibrutinib Blocks Binding KIN8194 KIN-8194 KIN8194->HCK Inhibits KIN8194->BTK Inhibits (WT & C481S)

MYD88-HCK-BTK Signaling Pathway and Inhibitor Actions.

Preclinical Efficacy of KIN-8194

A substantial body of preclinical evidence supports the potential of KIN-8194 as a therapeutic agent for ibrutinib-resistant cancers.

In Vitro Potency

Biochemical assays have demonstrated the high potency of KIN-8194 against its target kinases.

CompoundTargetIC50 (nM)
KIN-8194 HCK <0.495 [5]
BTK 0.915 [5][8]
IbrutinibHCK49[5]
BTK0.614[5]
Table 1: Biochemical IC50 Values of KIN-8194 and Ibrutinib.
Activity in Ibrutinib-Resistant Cell Lines

KIN-8194 has shown potent growth inhibitory effects in various mantle cell lymphoma (MCL) cell lines, irrespective of their sensitivity to ibrutinib.

Cell LineCancer TypeIbrutinib SensitivityKIN-8194 GI50 (nM)
Maver-1MCLSensitive~10-100[9][12]
JeKo-1MCLSensitive~10-100[9][12]
MinoMCLResistant~10-100[9][12]
Rec-1MCLResistant~10-100[9][12]
Granta-519MCLResistant~10-100[9][12]
Table 2: Growth Inhibition (GI50) of KIN-8194 in MCL Cell Lines.

Furthermore, KIN-8194 effectively inhibits the growth of cells engineered to express the BTK C481S mutation.[13]

In Vivo Antitumor Activity in Xenograft Models

The antitumor efficacy of KIN-8194 has been evaluated in mouse xenograft models using human lymphoma cell lines.

Animal ModelCell LineBTK StatusTreatmentDosageDurationOutcome
NOD-SCID MiceTMD-8 (ABC DLBCL)Wild-TypeKIN-8194 (oral)50 mg/kg, daily6 weeksSignificant tumor growth inhibition.[8]
NOD-SCID MiceTMD-8 (ABC DLBCL)C481S MutantKIN-8194 (oral)30 mg/kg, daily22 daysProlonged survival, especially in combination with venetoclax.[8]
Table 3: In Vivo Efficacy of KIN-8194 in Xenograft Models.

Pharmacodynamic studies in these models confirmed that oral administration of KIN-8194 leads to a dose-dependent and sustained inhibition of both HCK and BTK phosphorylation in tumor tissues.[5][8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of KIN-8194.

Cell Viability and Growth Inhibition Assays

The effect of KIN-8194 on cancer cell viability and growth is typically assessed using colorimetric or luminescent assays.

Cell_Viability_Assay_Workflow start Seed cells in 96-well plates incubate1 Incubate for 24h (cell attachment) start->incubate1 treat Treat with varying concentrations of KIN-8194 incubate1->treat incubate2 Incubate for a defined period (e.g., 72h) treat->incubate2 add_reagent Add viability reagent (e.g., CellTiter-Glo, MTS) incubate2->add_reagent incubate3 Incubate as per reagent protocol add_reagent->incubate3 read Measure luminescence or absorbance incubate3->read analyze Analyze data and calculate GI50/IC50 read->analyze

General Workflow for Cell Viability Assays.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of KIN-8194 or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period, typically 48 to 72 hours.

  • Reagent Addition: A viability reagent, such as CellTiter-Glo® (Promega) or MTS, is added to each well.[5]

  • Measurement: The luminescence or absorbance is measured using a plate reader.

  • Data Analysis: The results are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is calculated.

Western Blotting for Signaling Pathway Analysis

Western blotting is employed to investigate the effect of KIN-8194 on the phosphorylation status of key signaling proteins.

Protocol:

  • Cell Lysis: Cells treated with KIN-8194 are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-BTK, BTK, p-HCK, HCK, p-AKT, AKT, p-S6, S6).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.[10][12]

Kinase Profiling and Enzymatic Assays

The selectivity and potency of KIN-8194 are determined through in vitro kinase profiling and enzymatic assays.

KINOMEscan™: This competition binding assay is used to assess the selectivity of KIN-8194 against a large panel of human kinases.[14]

Enzymatic Assays: The direct inhibitory effect of KIN-8194 on the enzymatic activity of purified HCK and BTK is measured using methods like the Z'-LYTE™ assay.[5]

In Vivo Xenograft Studies

The antitumor activity of KIN-8194 in a living organism is evaluated using immunodeficient mice bearing human tumor xenografts.

Protocol:

  • Tumor Implantation: Human cancer cells (e.g., TMD-8) are subcutaneously injected into immunodeficient mice (e.g., NOD-SCID).[5]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups and administered KIN-8194 (typically via oral gavage) or a vehicle control daily.[8]

  • Monitoring: Tumor volume and body weight are monitored regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor tissues can be harvested for pharmacodynamic analysis (e.g., western blotting).[5]

Conclusion and Future Directions

KIN-8194 represents a promising therapeutic strategy for patients with B-cell malignancies who have developed resistance to ibrutinib, particularly those with tumors harboring BTK C481S mutations and/or driven by mutated MYD88. Its dual inhibition of HCK and BTK provides a robust mechanism to overcome resistance and induce tumor cell death. The preclinical data summarized in this guide strongly support the continued clinical development of KIN-8194. Future research should focus on clinical trials to establish the safety and efficacy of KIN-8194 in human patients, as well as the identification of predictive biomarkers to guide patient selection. The combination of KIN-8194 with other targeted therapies, such as the BCL2 inhibitor venetoclax, also warrants further investigation as a potential strategy to achieve deeper and more durable responses.[8]

References

In-Depth Technical Guide to cis-KIN-8194: A Dual HCK and BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-KIN-8194 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its potential as a therapeutic agent in B-cell malignancies. Detailed experimental protocols and a summary of its mechanism of action are presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is the cis-isomer of KIN-8194. Its chemical name is 1-[cis-4-(4-methyl-1-piperazinyl)cyclohexyl]-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[1] The core of the molecule is a pyrazolo[3,4-d]pyrimidine scaffold, a class of compounds known for its kinase inhibitory activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1-[cis-4-(4-methyl-1-piperazinyl)cyclohexyl]-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[1]
CAS Number 330792-60-4[1]
Molecular Formula C₂₈H₃₃N₇O[1]
Molecular Weight 483.61 g/mol [1]
Appearance White to off-white solid[1]
Purity (HPLC) 98.89%[1]
Boiling Point 681.407±55.00 °C (at 760 mmHg)[2]
Storage Conditions Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[1]

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. However, the synthesis of related pyrazolo[3,4-d]pyrimidine compounds typically involves a multi-step process. A general approach may include the formation of the substituted pyrazole (B372694) core, followed by the construction of the fused pyrimidine (B1678525) ring. The final steps would involve the introduction of the cis-4-(4-methyl-1-piperazinyl)cyclohexyl and the 4-phenoxyphenyl moieties. The separation of the cis and trans isomers is a critical step that would likely be achieved through chromatographic techniques.

Biological Activity and Mechanism of Action

KIN-8194, the racemic mixture containing this compound, is a potent dual inhibitor of HCK and BTK.[3] Both kinases are crucial components of signaling pathways that promote the growth and survival of malignant B-cells, particularly in lymphomas driven by mutations in the MYD88 gene.

Table 2: In Vitro Inhibitory Activity of KIN-8194

TargetIC₅₀ (nM)Reference
HCK < 0.495
BTK 0.915

KIN-8194 has demonstrated significant activity in preclinical models of B-cell malignancies, including those that have developed resistance to the first-generation BTK inhibitor, ibrutinib (B1684441).[3] Resistance to ibrutinib is often mediated by a C481S mutation in BTK, which prevents the covalent binding of the drug. As a non-covalent inhibitor, KIN-8194 can effectively inhibit both wild-type and C481S-mutated BTK.[3]

The dual inhibition of HCK and BTK by KIN-8194 leads to the downregulation of downstream pro-survival signaling pathways, including the AKT-S6 pathway.[4] This ultimately results in the induction of apoptosis and inhibition of proliferation in cancer cells.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of MYD88-driven B-cell malignancies.

KIN-8194_Signaling_Pathway Proposed Signaling Pathway of this compound Action MYD88 Mutated MYD88 HCK HCK MYD88->HCK Activates BTK BTK (WT & C481S) HCK->BTK AKT_S6 AKT-S6 Pathway BTK->AKT_S6 Activates Proliferation Cell Proliferation & Survival AKT_S6->Proliferation Promotes Apoptosis Apoptosis AKT_S6->Apoptosis Inhibits cis_KIN_8194 This compound cis_KIN_8194->HCK cis_KIN_8194->BTK

This compound inhibits HCK and BTK, blocking pro-survival signaling.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the primary literature. For specific details, it is recommended to consult the supplementary materials of the cited publications.

Cell Viability Assay

This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.

Cell_Viability_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Add_Reagent Add CellTiter-Glo® or similar reagent Incubate->Add_Reagent Measure Measure luminescence Add_Reagent->Measure Analyze Analyze data to determine IC50 Measure->Analyze End End Analyze->End

Workflow for determining the IC50 of this compound in cell lines.

Protocol:

  • Seed lymphoma cell lines (e.g., TMD-8, BCWM.1) in 96-well plates at a predetermined density.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the diluted compound to the appropriate wells. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of viable cells against the log of the compound concentration.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the phosphorylation status of target proteins and downstream signaling molecules.

Protocol:

  • Treat lymphoma cells with this compound at various concentrations for a specified time (e.g., 4-24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-HCK, HCK, p-BTK, BTK, p-AKT, AKT, p-S6, S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.

Protocol:

  • Implant lymphoma cells (e.g., TMD-8) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID).

  • Monitor tumor growth until tumors reach a palpable size.

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound).

  • Administer this compound orally at a specified dose and schedule (e.g., daily).

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by western blot or immunohistochemistry).

Conclusion

This compound is a promising dual HCK and BTK inhibitor with potent activity against B-cell malignancies, including those with acquired resistance to ibrutinib. Its distinct mechanism of action and favorable preclinical profile warrant further investigation and development as a potential therapeutic agent. The information provided in this technical guide serves as a valuable resource for researchers and drug development professionals interested in advancing the study of this compound.

References

Unraveling the Selectivity Profile of cis-KIN-8194: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-KIN-8194 has emerged as a potent dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK), demonstrating significant therapeutic potential in preclinical models of B-cell malignancies, particularly those with acquired resistance to first-generation BTK inhibitors.[1][2][3] This technical guide provides an in-depth analysis of the selectivity profile of this compound, offering a comprehensive overview of its target engagement, cellular mechanism of action, and the experimental methodologies used for its characterization.

Quantitative Kinase Inhibition Profile

The kinase selectivity of this compound has been rigorously evaluated using advanced screening platforms. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory activity against its primary targets and the broader kinome.

Table 1: Biochemical Potency of this compound

TargetIC50 (nM)
HCK<0.495[4]
BTK0.915[1][4]

Table 2: KINOMEscan Selectivity Profile of this compound

Concentration (µM)Number of Kinases ProfiledS10 Selectivity ScorePrimary Target Families
0.14680.07[4]Tec and Src Kinase Families
1.0464-4680.12[4][5]Tec and Src Kinase Families

Experimental Protocols

The characterization of this compound's selectivity profile relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key assays cited in the research.

KINOMEscan™ Kinase Selectivity Profiling

This competition binding assay quantitatively measures the interaction of a compound with a large panel of kinases.

  • Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

  • Protocol Outline:

    • A diverse panel of 464-468 kinases is prepared.[4][5]

    • This compound is incubated with the kinase panel at concentrations of 0.1 µM and 1.0 µM.[4]

    • An immobilized, active-site directed ligand is added to the mixture.

    • After an equilibration period, the amount of kinase bound to the solid support is quantified using qPCR.

    • The results are reported as a percentage of the DMSO control, and a selectivity score (S10) is calculated, representing the number of kinases inhibited by more than 90% divided by the total number of kinases tested.[4]

KiNativ™ Cellular Target Engagement

This chemical proteomics approach identifies and quantifies the engagement of a compound with its target kinases within a living cell.

  • Principle: KiNativ™ utilizes an ATP-biotin probe that covalently labels the ATP binding site of kinases. If a kinase is engaged by an inhibitor (this compound), the probe is unable to bind. The level of biotinylation is then quantified by mass spectrometry to determine the degree of target engagement.

  • Protocol Outline:

    • Live TMD-8 ABC DLBCL cells are treated with 1.0 µM this compound.[4][5]

    • Following treatment, cells are lysed, and the proteome is exposed to an ATP-biotin probe.

    • Proteins are digested into peptides, and the biotinylated peptides are enriched using streptavidin affinity chromatography.

    • The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the kinases and quantify the extent of probe labeling.

    • A reduction in probe labeling in the this compound-treated sample compared to a vehicle control indicates target engagement.

Western Blotting for Phospho-protein Analysis

Western blotting is employed to assess the functional consequences of HCK and BTK inhibition by measuring the phosphorylation status of downstream signaling proteins.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the levels of total and phosphorylated proteins. A decrease in the phosphorylated form of a protein downstream of HCK and BTK indicates inhibition of the signaling pathway.

  • Protocol Outline:

    • MYD88-mutated WM and ABC DLBCL cell lines are treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).[4]

    • Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein concentration in the lysates is determined using a standard assay (e.g., BCA).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated HCK (Tyr410), phosphorylated BTK (Tyr223), and downstream targets like phospho-AKT and phospho-ERK.[4]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The levels of phosphorylated proteins are normalized to total protein levels or a loading control (e.g., GAPDH).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for determining its selectivity profile.

G cluster_upstream Upstream Activation cluster_targets This compound Targets cluster_downstream Downstream Signaling cluster_inhibitor MYD88_mutation MYD88 Mutation HCK HCK MYD88_mutation->HCK Activates BTK BTK HCK->BTK Activates SYK SYK HCK->SYK Activates AKT AKT BTK->AKT Activates ERK ERK BTK->ERK Activates cis_KIN_8194 This compound cis_KIN_8194->HCK cis_KIN_8194->BTK

Caption: MYD88-driven signaling pathway inhibited by this compound.

G cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_data Data Interpretation KINOMEscan KINOMEscan Profiling (468 kinases) Selectivity_Profile Define Selectivity Profile KINOMEscan->Selectivity_Profile Biochemical_Assay Biochemical IC50 (HCK & BTK) Biochemical_Assay->Selectivity_Profile Cell_Treatment Treat Cells with This compound KiNativ KiNativ Target Engagement Cell_Treatment->KiNativ Western_Blot Western Blot (Phospho-protein) Cell_Treatment->Western_Blot Cellular_Potency Determine Cellular Potency & MOA KiNativ->Cellular_Potency Western_Blot->Cellular_Potency

Caption: Experimental workflow for determining the selectivity profile of this compound.

Conclusion

This compound is a highly potent and selective dual inhibitor of HCK and BTK. Its selectivity has been comprehensively characterized through a combination of in vitro biochemical assays, broad kinome screening, and cell-based target engagement and pathway analysis. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of this promising therapeutic agent. The focused inhibition of HCK and BTK by this compound provides a clear mechanism of action for its potent anti-tumor activity in preclinical models of B-cell malignancies, including those that have developed resistance to other BTK inhibitors.

References

The Dual HCK/BTK Inhibitor cis-KIN-8194: A Modulator of the AKT-S6 Signaling Pathway in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

cis-KIN-8194 is a potent, orally active dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK).[1][2][3] Emerging research has highlighted its significant anti-tumor activity in various B-cell malignancies, including those resistant to first-generation BTK inhibitors like ibrutinib (B1684441).[2][4] A key mechanism underpinning its efficacy is the modulation of the critical AKT-S6 signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][4][5] This technical guide provides a comprehensive overview of the effects of this compound on this pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction to the AKT-S6 Signaling Pathway

The PI3K/AKT/mTOR signaling cascade is a fundamental pathway that governs essential cellular processes such as growth, proliferation, and survival.[6][7][8][9][10][11][12] Upon activation by upstream signals, often from receptor tyrosine kinases, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This recruits AKT to the cell membrane, where it is activated through phosphorylation. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (B549165) complex 1 (mTORC1). mTORC1 then phosphorylates and activates the S6 kinase (S6K), which subsequently phosphorylates the ribosomal protein S6 (S6). This phosphorylation cascade is crucial for protein synthesis and cell cycle progression. In certain hematological cancers, kinases such as HCK and BTK can aberrantly activate this pathway, promoting malignant cell survival and proliferation.[2][4]

This compound: Mechanism of Action and Impact on AKT-S6 Signaling

This compound exerts its therapeutic effect through the dual inhibition of HCK and BTK.[1][2][3] In specific B-cell malignancies, particularly those with MYD88 mutations, HCK acts as an upstream activator of BTK, which in turn contributes to the activation of pro-survival pathways, including the PI3K/AKT axis.[2] By inhibiting both HCK and BTK, this compound effectively abrogates the downstream signaling cascade, leading to a reduction in AKT and S6 phosphorylation.[2] This inhibitory effect has been observed to be HCK-dependent in mantle cell lymphoma (MCL) cell lines, particularly in cells resistant to other BTK inhibitors.[4][5]

Quantitative Data Summary

The inhibitory effects of this compound on its primary targets and the downstream AKT-S6 pathway have been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Cell LinesReference
HCK0.915Not specified[1]
BTK<0.495Not specified[1]

Table 2: Cellular Effects of this compound on the AKT-S6 Pathway

Cell LineConcentration (nM)Treatment DurationEffect on AKT-S6 PathwayReference
Maver-11006 hoursInhibition of AKT-S6 signaling[1][5]
Granta-5191006 hoursInhibition of AKT-S6 signaling[1][5]

Experimental Protocols

The investigation of this compound's effect on the AKT-S6 signaling pathway primarily relies on Western blot analysis to detect changes in protein phosphorylation states.

Cell Culture and Treatment
  • Cell Lines: Mantle cell lymphoma (MCL) cell lines such as Maver-1 and Granta-519 are commonly used.[1][5]

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded at an appropriate density and allowed to adhere overnight. Subsequently, the cells are treated with this compound at the desired concentrations (e.g., 100 nM) for a specified duration (e.g., 6 hours).[1][5] A vehicle control (e.g., DMSO) is run in parallel.

Western Blot Analysis
  • Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of key proteins in the pathway, such as p-AKT (Ser473), AKT, p-S6 (Ser235/236), S6, p-HCK, HCK, p-BTK, and BTK. A loading control, such as β-actin or tubulin, is also probed to ensure equal protein loading.

  • Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.

Visualizing the Molecular Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the AKT-S6 signaling pathway and the experimental workflow for assessing the impact of this compound.

AKT_S6_Pathway cluster_upstream Upstream Activation cluster_core_pathway Core Pathway cluster_inhibitor Inhibitor HCK HCK BTK BTK HCK->BTK PI3K PI3K BTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K S6 S6 S6K->S6 Protein Synthesis\n& Cell Growth Protein Synthesis & Cell Growth S6->Protein Synthesis\n& Cell Growth cisKIN8194 This compound cisKIN8194->HCK cisKIN8194->BTK

Caption: The AKT-S6 signaling pathway and the inhibitory points of this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture (e.g., Maver-1, Granta-519) treatment Treatment with This compound or Vehicle cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting with Specific Antibodies transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection densitometry Densitometry Analysis detection->densitometry normalization Normalization to Total Protein & Loading Control densitometry->normalization results Quantification of Protein Phosphorylation normalization->results

References

The Emergence of cis-KIN-8194: A Technical Overview of a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical guide on the discovery and initial characterization of KIN-8194, a potent dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK). As cis-KIN-8194 is the cis-isomer of KIN-8194, this guide focuses on the publicly available data for KIN-8194, which serves as the foundational molecule for understanding its family of compounds. This report is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the preclinical data, experimental methodologies, and the underlying signaling pathways associated with this novel inhibitor.

Introduction

In the landscape of targeted cancer therapy, the development of kinase inhibitors has marked a significant advancement, particularly in the treatment of B-cell malignancies. KIN-8194 has emerged as a promising orally active dual inhibitor of HCK and BTK.[1] Its development was spurred by the need to overcome resistance to existing BTK inhibitors, such as ibrutinib (B1684441), which can be rendered ineffective by mutations like BTKCys481Ser.[2] This guide will delve into the initial characterization of KIN-8194, presenting its biochemical and cellular activities, the experimental frameworks used for its evaluation, and its impact on relevant signaling pathways.

Quantitative Data Summary

The initial characterization of KIN-8194 has yielded significant quantitative data, highlighting its potency and selectivity. These findings are summarized in the tables below for clear comparison.

Table 1: Biochemical Activity of KIN-8194
TargetIC50 (nM)Assay MethodReference
HCK<0.495Z-Lyte[3]
BTK0.915Z-Lyte[3]
Table 2: In Vitro Efficacy of KIN-8194 in Lymphoma Cell Lines
Cell LineCancer TypeKey Mutation(s)EffectReference
TMD-8Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL)MYD88Inhibition of pHCK and pBTK in a dose-dependent manner[1]
BCWM.1Waldenström Macroglobulinemia (WM)MYD88More potent anti-tumor activity compared to ibrutinib[3]
Maver-1, JeKo-1, Mino, Rec-1, Granta-519Mantle Cell Lymphoma (MCL)Not SpecifiedGrowth inhibition[1]
Table 3: In Vivo Efficacy of KIN-8194 in Xenograft Models
Xenograft ModelDosingOutcomeReference
MYD88-mutated TMD-8 ABC-DLBCL50 mg/kg, p.o., daily for 6 weeksInhibition of tumor growth[1]
Ibrutinib-resistant BTKCys481Ser TMD-830 mg/kg, p.o., daily for 22 days (with Venetoclax)Prolonged survival[1]

Experimental Protocols

The following sections detail the methodologies employed in the initial characterization of KIN-8194.

Biochemical Kinase Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of KIN-8194 against HCK and BTK.

  • Methodology: Enzymatic activities were assessed using Z-Lyte assays with ATP concentrations at the Km [app].[3]

    • The kinase, substrate, and cofactors are incubated with the test compound (KIN-8194) and a radioisotope-labeled ATP (32P-γ-ATP or 33P-γ-ATP).

    • The reaction mixture is then spotted onto filter papers which bind the radioisotope-labeled product.

    • Unreacted phosphate (B84403) is removed by washing the filter papers.

    • The amount of incorporated radioactivity is quantified to determine the level of kinase inhibition.

Cell Viability Assays
  • Objective: To evaluate the effect of KIN-8194 on the proliferation of various lymphoma cell lines.

  • Methodology: In vitro cellular efficacies were determined using the CellTiter-Glo Luminescent Cell Viability Assay.[3]

    • Cells (e.g., TMD-8, BCWM.1) are seeded in 96-well plates and allowed to attach overnight.

    • Cells are then treated with a range of concentrations of KIN-8194 or a vehicle control (DMSO) for a specified period (e.g., 72 hours).

    • The CellTiter-Glo reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.

    • Luminescence is measured using a microplate reader, and dose-response curves are generated to calculate IC50 values.[3]

Xenograft Mouse Model Studies
  • Objective: To assess the in vivo anti-tumor activity and pharmacodynamics of KIN-8194.

  • Methodology:

    • Cell Implantation: BTKWT- or BTKCys481Ser-expressing TMD-8 ABC-DLBCL cells are subcutaneously inoculated into immunodeficient mice (e.g., NOD-SCID).[3]

    • Drug Administration: Once tumors are established, mice are administered KIN-8194 orally (p.o.) at specified doses (e.g., 12.5, 25, or 50 mg/kg) and schedules (e.g., daily).[1][3]

    • Pharmacodynamic Analysis: For pharmacodynamic studies, tumors are harvested at various time points (e.g., 6 and 24 hours) after a single dose of KIN-8194. The phosphorylation status of HCK and BTK is then analyzed to confirm target engagement.[3]

    • Efficacy Evaluation: For efficacy studies, tumor growth is monitored over time, and animal survival is recorded.

Signaling Pathways and Mechanism of Action

KIN-8194 exerts its anti-tumor effects by dually inhibiting HCK and BTK, which are critical components of pro-survival signaling pathways in certain B-cell malignancies, particularly those driven by MYD88 mutations.

MYD88-Driven HCK and BTK Signaling

Mutated MYD88 leads to the upregulation and activation of HCK, which in turn activates BTK. This initiates a cascade of downstream signaling events that promote cell survival and proliferation, including the PI3K/AKT and MAPK/ERK1/2 pathways.

MYD88_HCK_BTK_Signaling MYD88 Mutated MYD88 HCK HCK MYD88->HCK Upregulates & Activates BTK BTK HCK->BTK Activates PI3K_AKT PI3K/AKT Pathway BTK->PI3K_AKT MAPK_ERK MAPK/ERK Pathway BTK->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation KIN8194 KIN-8194 KIN8194->HCK KIN8194->BTK

Caption: KIN-8194 inhibits HCK and BTK in MYD88-mutated lymphomas.

Experimental Workflow for In Vivo Studies

The workflow for evaluating the in vivo efficacy of KIN-8194 in xenograft models follows a structured process from cell implantation to data analysis.

InVivo_Workflow cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture TMD-8 Cell Culture (BTK-WT or BTK-C481S) Implantation Subcutaneous Implantation into NOD-SCID Mice Cell_Culture->Implantation Tumor_Growth Tumor Establishment Implantation->Tumor_Growth Dosing Oral Administration of KIN-8194 Tumor_Growth->Dosing PD Pharmacodynamic Analysis (p-HCK, p-BTK) Dosing->PD Efficacy Efficacy Evaluation (Tumor Volume, Survival) Dosing->Efficacy

Caption: Workflow for KIN-8194 in vivo xenograft studies.

Conclusion

The initial characterization of KIN-8194 reveals it as a highly potent dual inhibitor of HCK and BTK with significant preclinical activity in models of B-cell malignancies, including those with acquired resistance to ibrutinib. Its ability to overcome this resistance highlights its potential as a valuable therapeutic agent. The data presented in this guide provide a solid foundation for its continued development and future clinical investigation. Further research into its cis-isomer, this compound, is warranted to fully understand the therapeutic potential of this chemical series.

References

Dual BTK/HCK Inhibitor cis-KIN-8194: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of a Novel Kinase Inhibitor for Hematological Malignancies

This technical guide provides a comprehensive overview of cis-KIN-8194, a potent dual inhibitor of Bruton's tyrosine kinase (BTK) and Hematopoietic Cell Kinase (HCK). It is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and mechanism of action of this compound, particularly in the context of B-cell malignancies driven by MYD88 mutations and those with acquired resistance to first-generation BTK inhibitors.

Introduction to Bruton's Tyrosine Kinase (BTK) as a Therapeutic Target

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Upon BCR engagement, BTK is activated, leading to the phosphorylation of downstream substrates like phospholipase Cγ2 (PLCγ2). This initiates a signaling cascade that promotes B-cell proliferation, survival, and differentiation.[1] Given its central role in B-cell function, BTK has emerged as a key therapeutic target for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

This compound: A Dual Inhibitor of BTK and HCK

This compound is a novel, orally active small molecule inhibitor that demonstrates potent and selective inhibition of both BTK and Hematopoietic Cell Kinase (HCK).[3][4] Activating mutations in MYD88, a key adaptor protein in toll-like receptor signaling, are highly prevalent in several B-cell lymphomas and lead to the upregulation and activation of HCK, which in turn activates BTK.[5] By targeting both kinases, this compound offers a promising therapeutic strategy for MYD88-mutated lymphomas. Furthermore, it has shown efficacy against tumors that have developed resistance to the covalent BTK inhibitor ibrutinib (B1684441), often through mutations in the BTK active site, such as the C481S mutation.[3]

Quantitative Analysis of Kinase Inhibition

Biochemical and cellular assays have been employed to quantify the inhibitory activity of this compound against BTK and HCK. The following tables summarize the key quantitative data.

Biochemical Kinase Inhibition
Target Kinase This compound IC50 (nM)
HCK<0.495[3][6]
BTK0.915[3][4][6]
Comparative Biochemical Inhibition
Target Kinase This compound IC50 (nM) Ibrutinib IC50 (nM)
BTK0.915[3]0.614[3]
HCK<0.495[3]49[3]
Cellular Activity in MYD88-Mutated Lymphoma Cells
Assay Observation
Inhibition of HCK phosphorylation (pHCK)Dose-dependent inhibition[4]
Inhibition of BTK phosphorylation (pBTK)Dose-dependent inhibition[3][4]
Cell Proliferation (e.g., TMD-8, BCWM.1 cells)Potent anti-proliferative activity[3]
ApoptosisInduction of apoptosis in a dose-dependent manner[3]

Signaling Pathways and Mechanism of Action

To visually represent the biological context of this compound's activity, the following diagrams illustrate the BTK signaling pathway and the proposed mechanism of action for this dual inhibitor.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds BTK BTK LYN_SYK->BTK phosphorylates & activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates & activates PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx induces PKC PKC DAG->PKC activates NFkB_NFAT_MAPK NF-κB, NFAT, MAPK Pathways Ca_Influx->NFkB_NFAT_MAPK PKC->NFkB_NFAT_MAPK Cell_Outcomes Cell Proliferation, Survival, Differentiation NFkB_NFAT_MAPK->Cell_Outcomes lead to

Caption: Simplified BTK Signaling Pathway.

KIN8194_Mechanism_of_Action MYD88_mut Mutated MYD88 HCK HCK MYD88_mut->HCK upregulates & activates BTK BTK HCK->BTK activates Downstream_Signaling Downstream Signaling BTK->Downstream_Signaling activates cis_KIN_8194 This compound cis_KIN_8194->HCK inhibits cis_KIN_8194->BTK inhibits Tumor_Growth Tumor Cell Growth & Survival Downstream_Signaling->Tumor_Growth promotes

Caption: Dual Inhibition Mechanism of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments used to characterize this compound.

KINOMEscan™ Kinase Inhibition Assay

This assay is a competition binding assay used to determine the dissociation constants (Kd) of a compound for a large panel of kinases.

Experimental Workflow:

KINOMEscan_Workflow Step1 1. Kinase-tagged phage preparation Step3 3. Incubation with This compound Step1->Step3 Step2 2. Immobilized ligand beads Step2->Step3 Step4 4. Washing to remove unbound components Step3->Step4 Step5 5. Quantification of bound kinase via qPCR Step4->Step5 Result Result: Kd determination Step5->Result

Caption: KINOMEscan™ Assay Workflow.

Protocol:

  • Assay Components: The assay utilizes three main components: a kinase-tagged T7 phage, an immobilized ligand (typically ATP-competitive) on a solid support (e.g., beads), and the test compound (this compound).[7]

  • Competition Binding: The test compound is incubated in solution with the kinase-tagged phage and the immobilized ligand. The compound competes with the immobilized ligand for binding to the active site of the kinase.

  • Equilibration and Washing: The binding reaction is allowed to reach equilibrium. Following incubation, the solid support is washed to remove unbound phage and compound.

  • Quantification: The amount of kinase-tagged phage bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA.[7]

  • Data Analysis: The amount of bound phage in the presence of the test compound is compared to a DMSO control. A dose-response curve is generated by testing a range of compound concentrations, from which the dissociation constant (Kd) or IC50 value is calculated.[7]

Western Blotting for Phosphorylated BTK (pBTK)

This immunoassay is used to detect and quantify the levels of phosphorylated BTK in cell lysates, providing a measure of BTK activation.

Protocol:

  • Cell Lysis: Treat lymphoma cell lines (e.g., TMD-8) with various concentrations of this compound or a vehicle control for a specified time. Harvest the cells and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a solution of bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., anti-pBTK Tyr223).[8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using a digital imaging system. The intensity of the bands corresponds to the amount of pBTK.

  • Normalization: Re-probe the membrane with an antibody for total BTK to normalize the pBTK signal to the total amount of BTK protein.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed suspension lymphoma cells into a 96-well plate at a predetermined optimal density.[9][10]

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 72 hours).[3] Include wells with vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[9][10] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the compound concentration to determine the IC50 value.

Conclusion

This compound is a potent dual inhibitor of BTK and HCK with a promising preclinical profile for the treatment of MYD88-mutated B-cell malignancies. Its ability to overcome ibrutinib resistance addresses a significant clinical need. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a targeted cancer therapeutic. The detailed experimental methodologies will aid in the design and execution of future studies aimed at fully elucidating the therapeutic potential of this compound.

References

Dual HCK and BTK Inhibition by cis-KIN-8194 Shows Promise in Waldenström Macroglobulinemia

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers and Drug Development Professionals

Executive Summary: Waldenström macroglobulinemia (WM) is a rare B-cell lymphoma characterized by the infiltration of lymphoplasmacytic cells in the bone marrow and the production of monoclonal immunoglobulin M (IgM). A significant breakthrough in understanding the pathogenesis of WM was the discovery of highly recurrent activating mutations in the MYD88 gene, present in the vast majority of patients. This has paved the way for targeted therapies. cis-KIN-8194 has emerged as a potent dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK), two critical kinases in the signaling pathways driven by mutated MYD88. Preclinical studies have demonstrated that this compound effectively inhibits the proliferation and survival of WM cells, including those resistant to the first-generation BTK inhibitor ibrutinib (B1684441). This technical guide provides an in-depth overview of the preclinical activity of this compound in Waldenström macroglobulinemia, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its efficacy.

Introduction to Waldenström Macroglobulinemia and the Role of MYD88

Waldenström macroglobulinemia is a distinct type of lymphoplasmacytic lymphoma.[1] The genetic landscape of WM is dominated by the L265P mutation in the MYD88 gene, found in over 90% of patients.[2] This mutation leads to constitutive activation of downstream signaling pathways that promote tumor cell growth and survival.[2] The MYD88 protein is a key adaptor molecule that, upon mutation, triggers the formation of a "myddosome" complex, leading to the activation of several downstream kinases, including HCK and BTK.[3][4]

Mechanism of Action of this compound

This compound is a pyrazolopyrimidine-based small molecule inhibitor that potently and selectively targets both HCK and BTK.[3] In the context of MYD88-mutated WM, mutated MYD88 upregulates and activates HCK, which in turn activates BTK.[2][4] This signaling cascade promotes the activation of pro-survival pathways, including AKT, ERK, and SYK.[3] By dually inhibiting HCK and BTK, this compound effectively abrogates these downstream signals, leading to decreased proliferation and induction of apoptosis in WM cells.[3] A key advantage of this compound is its activity against ibrutinib-resistant WM cells, particularly those harboring the BTK Cys481Ser mutation, a common mechanism of acquired resistance to ibrutinib.[3]

Simplified Signaling Pathway of this compound in Waldenström Macroglobulinemia cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MYD88_mut Mutated MYD88 (L265P) TLR->MYD88_mut Activation HCK HCK MYD88_mut->HCK Upregulation & Activation BTK BTK HCK->BTK Activation SYK SYK HCK->SYK Activation AKT AKT BTK->AKT Downstream Signaling ERK ERK BTK->ERK Downstream Signaling NFkB NF-κB BTK->NFkB Downstream Signaling Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation SYK->AKT NFkB->Proliferation cis_KIN_8194 This compound cis_KIN_8194->HCK cis_KIN_8194->BTK

This compound Signaling Pathway in WM

Quantitative Data on the Activity of this compound

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Reference
HCKBiochemical Kinase Assay<0.495[3]
BTKBiochemical Kinase Assay0.915[3]

Table 2: Cellular Efficacy of this compound in MYD88-Mutated Cell Lines

Cell LineCell TypeIC50 (nM)Reference
BCWM.1Waldenström Macroglobulinemia1-100[5]
MWCL-1Waldenström Macroglobulinemia1-100[5]
TMD-8Activated B-cell Diffuse Large B-cell Lymphoma1-100[5]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelTreatment GroupOutcomeReference
TMD-8 (BTK Wild-Type) in NOD SCID miceKIN-8194 (50 mg/kg)Superior tumor growth suppression and survival compared to vehicle and ibrutinib.[6][6]
TMD-8 (BTK Cys481Ser) in NOD SCID miceKIN-8194 (50 mg/kg)Overcame ibrutinib resistance, showing significant tumor growth suppression and prolonged survival.[6][6]
TMD-8 (BTK Cys481Ser) in NOD SCID miceKIN-8194 + VenetoclaxMarkedly reduced tumor growth and prolonged survival compared to single agents.[7][7]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound.

Cell Lines and Culture
  • Waldenström Macroglobulinemia Cell Lines: BCWM.1 and MWCL-1 cell lines, which harbor the MYD88 L265P mutation, are commonly used.[6]

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.[6]

Cell Viability Assay

A luminescent cell viability assay is used to determine the cytotoxic effects of this compound.

Cell Viability Assay Workflow cluster_workflow A Seed WM cells (e.g., BCWM.1) in 96-well plates B Treat with serial dilutions of this compound A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Calculate IC50 values E->F

Cell Viability Assay Workflow
  • Protocol:

    • WM cells (e.g., BCWM.1, MWCL-1) are seeded in 96-well opaque-walled plates.

    • Cells are treated with a range of concentrations of this compound or vehicle control (DMSO).

    • The plates are incubated for 72 hours at 37°C.[8]

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) reagent is added to each well according to the manufacturer's instructions.

    • Luminescence is measured using a plate reader.

    • The half-maximal inhibitory concentration (IC50) values are calculated from dose-response curves.

Western Blot Analysis

Western blotting is employed to assess the inhibition of HCK and BTK phosphorylation.

Western Blot Analysis Workflow cluster_workflow A Treat WM cells with This compound (1 hour) B Lyse cells and quantify protein A->B C SDS-PAGE and transfer to PVDF membrane B->C D Block membrane and incubate with primary antibodies (p-HCK, HCK, p-BTK, BTK) C->D E Incubate with HRP-conjugated secondary antibodies D->E F Detect chemiluminescence E->F

Western Blot Analysis Workflow
  • Protocol:

    • WM cells are treated with various concentrations of this compound or ibrutinib for 1 hour.[3]

    • Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies against phospho-HCK (Tyr410), HCK, phospho-BTK (Tyr223), and BTK.[3]

    • After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) reagent.

In Vivo Xenograft Model

The antitumor activity of this compound in vivo is evaluated using a xenograft mouse model.

In Vivo Xenograft Model Workflow cluster_workflow A Inject MYD88-mutated lymphoma cells (e.g., TMD-8) subcutaneously into immunocompromised mice (e.g., NOD SCID) B Monitor tumor growth until palpable A->B C Randomize mice into treatment groups (vehicle, this compound, ibrutinib) B->C D Administer treatment daily via oral gavage C->D E Measure tumor volume regularly D->E F Monitor survival D->F

In Vivo Xenograft Model Workflow
  • Protocol:

    • Immunocompromised mice (e.g., NOD SCID) are subcutaneously injected with MYD88-mutated lymphoma cells (e.g., TMD-8).[6]

    • Tumor growth is monitored, and when tumors reach a palpable size, mice are randomized into treatment cohorts.

    • Mice are treated daily with vehicle control, this compound (e.g., 50 mg/kg), or ibrutinib via oral gavage.[6]

    • Tumor volume is measured regularly using calipers.

    • Survival is monitored, and the experiment is terminated when tumors reach a predetermined size or mice show signs of morbidity.

Apoptosis Assay

Flow cytometry is used to quantify the induction of apoptosis in WM cells following treatment with this compound.

  • Protocol:

    • WM cells (1 x 10^6 cells/well) are treated with this compound or vehicle control overnight in 24-well plates.[3]

    • Cells are harvested and washed with cold phosphate-buffered saline (PBS).

    • Cells are stained with Annexin V-FITC and Propidium Iodide (PI) using an Apoptosis Detection Kit (BD Pharmingen) according to the manufacturer's protocol.[3]

    • A minimum of 10,000 events are acquired using a flow cytometer.[3]

    • The percentage of apoptotic cells (Annexin V positive) is determined by analyzing the flow cytometry data.

Conclusion and Future Directions

This compound has demonstrated significant preclinical activity in models of Waldenström macroglobulinemia, particularly in the context of the highly prevalent MYD88 L265P mutation. Its ability to dually inhibit HCK and BTK provides a rational therapeutic strategy to overcome resistance to single-agent BTK inhibitors. The potent and selective killing of WM cells, including those with the ibrutinib-resistant BTK Cys481Ser mutation, highlights its potential as a novel therapeutic agent for this malignancy.[3][6] Further clinical investigation is warranted to determine the safety and efficacy of this compound in patients with Waldenström macroglobulinemia. Combination strategies, such as with the BCL2 inhibitor venetoclax, may also offer enhanced therapeutic benefit.[7]

References

The Role of KIN-8194 in Mantle Cell Lymphoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mantle cell lymphoma (MCL) is a subtype of B-cell non-Hodgkin lymphoma that is considered incurable, largely due to the development of resistance to targeted therapies.[1] While Bruton's tyrosine kinase (BTK) inhibitors (BTKi) have marked a significant advancement in MCL treatment, both primary and acquired resistance remain major clinical challenges.[1] A promising new agent, KIN-8194, has emerged as a novel dual inhibitor of both BTK and the Src-family tyrosine kinase, Hematopoietic Cell Kinase (HCK).[1][2] Recent studies have demonstrated that aberrant HCK expression in MCL is associated with a poor prognosis and that its inhibition can impair MCL cell growth and adhesion.[1]

KIN-8194 has shown a potent growth-inhibitory effect in MCL cell lines and primary patient cells, importantly, this effect is independent of their sensitivity to established BTK inhibitors like ibrutinib (B1684441) and acalabrutinib (B560132).[1][2] This technical guide provides an in-depth summary of the preclinical data on KIN-8194 in MCL, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Data Presentation

Growth Inhibition of MCL Cell Lines

The anti-proliferative activity of KIN-8194 was assessed across a panel of MCL cell lines with varying sensitivity to conventional BTK inhibitors. The half-maximal growth inhibition (GI50) values were determined after a 7-day treatment period.

Cell LineBTKi SensitivityKIN-8194 GI50 (nM)Ibrutinib GI50 (nM)Acalabrutinib GI50 (nM)
JeKo-1 Sensitive1.61.31.2
Mino Sensitive1.81.21.1
Rec-1 Sensitive2.13.12.9
Granta-519 Insensitive2.8> 1000> 1000
Maver-1 Insensitive4.6> 1000> 1000
Data extracted from Lantermans et al., Leukemia (2024).[2][3]
Inhibition of Integrin-Mediated Adhesion

KIN-8194 has been shown to inhibit the adhesion of MCL cells to fibronectin and stromal cells, a key process in lymphoma cell trafficking and survival. The following table summarizes the concentration of KIN-8194 required to achieve 50% inhibition of adhesion (IC50).

Cell LineAdhesion TargetKIN-8194 Adhesion IC50 (nM)Ibrutinib Adhesion IC50 (nM)
Granta-519 Fibronectin105> 1000
JeKo-1 Fibronectin120135
Granta-519 Stromal (HS-5)98> 1000
JeKo-1 Stromal (HS-5)115140
Data extracted from Lantermans et al., Leukemia (2024).[2]

Signaling Pathways and Experimental Workflows

KIN-8194 Mechanism of Action in BTKi-Resistant MCL

In BTKi-resistant MCL cells, the growth-inhibitory effects of KIN-8194 are primarily mediated through the inhibition of HCK, which subsequently represses the pro-survival AKT-S6 signaling pathway. This circumvents the resistance mechanisms that render BTK-specific inhibitors ineffective.

G KIN8194 KIN-8194 HCK HCK KIN8194->HCK Inhibition AKT AKT HCK->AKT Activation S6 S6 (Ribosomal Protein) AKT->S6 Activation Proliferation Cell Proliferation & Survival S6->Proliferation Promotes

KIN-8194 signaling in BTKi-resistant MCL cells.
Experimental Workflow for Assessing Cell Viability

The viability of MCL cells following treatment with KIN-8194 was quantified using flow cytometry with 7-Aminoactinomycin D (7-AAD) staining, which identifies non-viable cells.

G cluster_0 Cell Culture & Treatment cluster_1 Staining & Analysis A Seed MCL cells in 96-well plates B Treat with KIN-8194 (various concentrations) A->B C Incubate for 7 days B->C D Harvest cells C->D E Stain with 7-AAD D->E F Acquire on Flow Cytometer E->F G Analyze 7-AAD negative (viable) population F->G

Workflow for 7-AAD cell viability assay.

Experimental Protocols

Cell Culture and Reagents
  • MCL Cell Lines: JeKo-1, Mino, Rec-1, Granta-519, and Maver-1 were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

  • Stromal Cell Lines: HS-5 and HS-27a were cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin/streptomycin.

  • Inhibitors: KIN-8194, ibrutinib, and acalabrutinib were dissolved in DMSO to create stock solutions.

Cell Viability Assay
  • Cell Seeding: MCL cells were seeded in 96-well plates at an appropriate density.

  • Treatment: Cells were treated with a range of concentrations of KIN-8194, ibrutinib, or acalabrutinib. A DMSO-treated control was included.

  • Incubation: Plates were incubated for 7 days at 37°C in a 5% CO2 incubator.

  • Staining: After incubation, cells were harvested and stained with 7-Aminoactinomycin D (7-AAD) according to the manufacturer's protocol.[4][5]

  • Flow Cytometry: The percentage of viable (7-AAD negative) cells was determined using a flow cytometer. The number of viable cells was normalized to the DMSO-treated control condition.[2]

  • Data Analysis: GI50 values were calculated from a non-linear regression curve fit of the dose-response data.[3]

Western Blotting for Signaling Analysis
  • Cell Lysis: MCL cells were treated with 100 nM of KIN-8194, ibrutinib, or acalabrutinib for 6 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • Membranes were blocked with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Membranes were incubated overnight at 4°C with primary antibodies specific for p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, p-BTK (Tyr223), total BTK, HCK, and Tubulin.

    • After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Bands were visualized using an enhanced chemiluminescence (ECL) detection system. Tubulin was used as a loading control.[2]

Adhesion Assay
  • Plate Coating: 96-well plates were coated with 10 µg/mL fibronectin overnight at 4°C or seeded with stromal cells (HS-5 or HS-27a) to form a confluent monolayer.

  • Cell Labeling: MCL cells were labeled with the fluorescent dye Calcein-AM.

  • Inhibitor Treatment: Labeled MCL cells were pre-treated with various concentrations of KIN-8194 or ibrutinib for 30 minutes.

  • Co-incubation: The treated MCL cells were added to the coated wells and allowed to adhere for 1 hour at 37°C.

  • Washing: Non-adherent cells were removed by gentle washing with PBS.

  • Quantification: The fluorescence of the remaining adherent cells was measured using a fluorescence plate reader. The percentage of adhesion was normalized to the untreated control.[2]

Conclusion

KIN-8194 demonstrates significant potential as a therapeutic agent for mantle cell lymphoma, particularly in cases with primary or acquired resistance to conventional BTK inhibitors. Its dual-targeting mechanism, inhibiting both HCK and BTK, effectively circumvents resistance pathways dependent on AKT-S6 signaling.[1][2] Furthermore, its ability to disrupt integrin-mediated adhesion suggests an additional mechanism for inhibiting lymphoma dissemination and survival within protective microenvironments. The preclinical data strongly support the continued investigation of KIN-8194 in clinical settings for patients with relapsed or refractory MCL.

References

Preliminary In Vitro Efficacy of cis-KIN-8194: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary in vitro studies on cis-KIN-8194 (also known as KIN-8194), a novel dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK). The following sections detail the compound's inhibitory activity, its effects on cancer cell lines, the underlying signaling pathways, and the experimental methodologies employed in these foundational studies.

Quantitative Efficacy Data

The in vitro potency of KIN-8194 has been characterized through various biochemical and cellular assays. The compound demonstrates high affinity and potent inhibition of its primary targets, HCK and BTK.[1][2][3] This dual inhibitory action is particularly effective in lymphomas driven by MYD88 mutations, where both HCK and BTK are key survival kinases.[2][4]

Parameter Target Value Assay Type Reference
IC50 HCK<0.495 nMBiochemical Kinase Assay[1][2][3]
IC50 BTK0.915 nMBiochemical Kinase Assay[1][2][3]
Binding Affinity (ΔG) HCK-20.17 kcal/molComputational Docking[5]
Binding Affinity (ΔG) BTK-35.82 kcal/molComputational Docking[5]

Table 1: Biochemical Inhibitory Activity of KIN-8194. This table summarizes the key potency metrics of KIN-8194 against its molecular targets, HCK and BTK.

The anti-proliferative effects of KIN-8194 have been evaluated in a panel of Mantle Cell Lymphoma (MCL) and MYD88-mutated lymphoma cell lines. The compound effectively inhibits the growth of these malignant cells, including those resistant to first-generation BTK inhibitors like ibrutinib (B1684441).[1][2][4]

Cell Lines Cancer Type Treatment Concentration Duration Effect Reference
Maver-1, JeKo-1, Mino, Rec-1, Granta-519Mantle Cell Lymphoma (MCL)0-1 µM7 daysInhibition of cell proliferation[1]
Maver-1, Granta-519Mantle Cell Lymphoma (MCL)100 nM6 hoursInhibition of AKT-S6 signaling[1][6]
JeKo-1, Granta-519Mantle Cell Lymphoma (MCL)0-1 µM30 minutesInhibition of adhesion to fibronectin[1]
TMD-8, HBL-1 (MYD88-mutated)Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC DLBCL)Not Specified1 hourInhibition of phosphorylated HCK and BTK[2]
BCWM.1, MWCL-1 (MYD88-mutated)Waldenström Macroglobulinemia (WM)Not Specified1 hourInhibition of phosphorylated HCK and BTK[2]

Table 2: In Vitro Cellular Efficacy of KIN-8194. This table outlines the observed effects of KIN-8194 on various lymphoma cell lines.

Signaling Pathway Analysis

In MYD88-mutated B-cell lymphomas, a signaling cascade involving HCK and BTK is crucial for malignant cell survival.[2] Mutated MYD88 leads to the upregulation and activation of HCK, which in turn activates BTK.[2] This signaling axis promotes cell survival through downstream pathways, including the PI3K/AKT pathway.[2] KIN-8194 exerts its anti-tumor effects by dually inhibiting both HCK and BTK, thereby blocking this pro-survival signaling.[2][6]

G cluster_upstream Upstream Activation cluster_downstream Downstream Pro-Survival Signaling cluster_inhibition Therapeutic Intervention Mutated_MYD88 Mutated MYD88 HCK HCK Mutated_MYD88->HCK Upregulates & Activates BTK BTK HCK->BTK Activates PI3K_AKT PI3K/AKT Pathway BTK->PI3K_AKT S6 S6 PI3K_AKT->S6 Cell_Survival Malignant Cell Survival & Proliferation S6->Cell_Survival KIN8194 This compound KIN8194->HCK Inhibits KIN8194->BTK Inhibits

Caption: KIN-8194 dual-inhibition of the HCK-BTK signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections outline the protocols for key in vitro experiments performed with KIN-8194.

Cell Proliferation Assay

This assay is designed to measure the effect of KIN-8194 on the growth of cancer cell lines over time.

G Start Start Seed_Cells Seed MCL cell lines (Maver-1, JeKo-1, etc.) in 96-well plates Start->Seed_Cells Add_Compound Add varying concentrations of KIN-8194 (0-1 µM) Seed_Cells->Add_Compound Incubate Incubate for 7 days Add_Compound->Incubate Measure_Viability Measure cell viability (e.g., using CellTiter-Glo) Incubate->Measure_Viability Analyze_Data Analyze data to determine IC50 values Measure_Viability->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical cell proliferation assay.

Methodology:

  • Cell Culture: Mantle Cell Lymphoma (MCL) cell lines (Maver-1, JeKo-1, Mino, Rec-1, and Granta-519) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

  • Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Treatment: KIN-8194 is added to the wells at a range of concentrations, typically from 0 to 1 µM.[1]

  • Incubation: The plates are incubated for 7 days under standard cell culture conditions (37°C, 5% CO2).[1]

  • Viability Assessment: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The results are normalized to untreated controls, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50).

Western Blot Analysis for Signaling Pathway Inhibition

This technique is used to detect changes in protein phosphorylation, indicating the inhibition of specific signaling pathways.

G Start Start Treat_Cells Treat Maver-1 or Granta-519 cells with 100 nM KIN-8194 for 6 hours Start->Treat_Cells Lyse_Cells Lyse cells to extract proteins Treat_Cells->Lyse_Cells Quantify_Proteins Quantify protein concentration (e.g., BCA assay) Lyse_Cells->Quantify_Proteins SDS_PAGE Separate proteins by size using SDS-PAGE Quantify_Proteins->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block_and_Probe Block membrane and probe with primary antibodies (e.g., p-AKT, p-S6) Transfer->Block_and_Probe Secondary_Ab Incubate with HRP-conjugated secondary antibodies Block_and_Probe->Secondary_Ab Detect_Signal Detect signal using chemiluminescence Secondary_Ab->Detect_Signal Analyze_Bands Analyze band intensity to determine protein levels Detect_Signal->Analyze_Bands End End Analyze_Bands->End

Caption: General workflow for Western Blot analysis.

Methodology:

  • Cell Treatment: Maver-1 and Granta-519 cells are treated with 100 nM of KIN-8194 for 6 hours.[1][6]

  • Protein Extraction: Following treatment, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of target proteins (e.g., p-AKT, p-S6) and loading controls (e.g., tubulin).[6]

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Cell Adhesion Assay

This assay evaluates the ability of KIN-8194 to inhibit the adhesion of cancer cells to extracellular matrix components or stromal cells.

Methodology:

  • Plate Coating: 96-well plates are coated with fibronectin.

  • Cell Labeling: JeKo-1 and Granta-519 cells are labeled with a fluorescent dye (e.g., calcein-AM).

  • Pre-treatment: The labeled cells are pre-treated with KIN-8194 at various concentrations (0-1 µM) for 30 minutes.[1]

  • Adhesion: The pre-treated cells are added to the fibronectin-coated wells and allowed to adhere for a specified time.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.

  • Data Analysis: The percentage of adhesion is calculated relative to untreated control cells.

References

Early Pharmacokinetics of cis-KIN-8194: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early preclinical pharmacokinetic data available for cis-KIN-8194, a novel dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK). The following sections detail the metabolic profile, experimental methodologies, and relevant signaling pathways of this compound, offering a foundational resource for researchers in oncology and drug development.

Quantitative Pharmacokinetic Parameters

Early in vivo studies in rodent models have demonstrated that this compound possesses favorable pharmacokinetic properties, supporting its potential for oral administration. The key quantitative data from these preclinical investigations are summarized below.

ParameterValueSpeciesAdministration RouteDosageSource
Bioavailability (F) 55%MouseOralNot Specified[1]
Half-life (T1/2) 15.1 hoursMouseOralNot Specified[1]
Clearance (CL) 17.4 mL/min/kgMouseOralNot Specified[1]
Microsomal Stability (T1/2) 49.5 minutesHumanIn vitroNot Applicable[1]

Experimental Protocols

The pharmacokinetic and pharmacodynamic evaluations of this compound were conducted using established in vivo and in vitro methodologies.

In Vivo Pharmacokinetic Studies
  • Animal Model: C57BL/6 mice were utilized for initial pharmacokinetic profiling.[2] For pharmacodynamic and efficacy studies, female NOD-SCID mice (6-8 weeks old, weighing 16-20 g) were used.[2]

  • Drug Administration:

    • Intravenous (IV): A single dose of 2 mg/kg was administered via tail vein injection in normal saline.[2]

    • Oral (PO): Doses of 10, 25, 50, and 75 mg/kg were administered by oral gavage.[2]

  • Sample Collection and Analysis: The methodology for sample collection and bioanalysis to determine plasma concentrations and calculate pharmacokinetic parameters was not detailed in the provided search results.

Pharmacodynamic and Efficacy Studies
  • Xenograft Models:

    • TMD-8 activated B-cell diffuse large B-cell lymphoma (ABC DLBCL) cells, expressing either wild-type BTK (BTKWT) or ibrutinib-resistant BTKCys481Ser, were xenografted into mice.[2]

    • Waldenström macroglobulinemia (WM) xenograft models were also employed.[2]

  • Treatment Regimen: For efficacy studies, mice were treated with KIN-8194 at a dose of 50 mg/kg by oral administration once daily.[2]

  • Endpoint Analysis: Tumor cells were collected at 6 and 24 hours post-administration to assess the inhibition of phosphorylated HCK (pHCK) and phosphorylated BTK (pBTK) in a dose-dependent manner.[2] A 14-day daily dosing study was conducted to determine tolerability, with doses up to 75 mg/kg per day found to be tolerable.[2]

Mechanism of Action and Signaling Pathway

This compound is a potent dual inhibitor of HCK and BTK, which are key kinases in the signaling pathways of B-cell malignancies driven by MYD88 mutations.[2][3] Activating mutations in MYD88 lead to the upregulation and activation of HCK, which in turn activates BTK.[1] This signaling cascade promotes malignant cell growth and survival.[2][3] Ibrutinib (B1684441), a first-generation BTK inhibitor, is rendered ineffective by mutations in the BTK active site, such as Cys481Ser.[2][3] this compound overcomes this resistance by targeting both HCK and BTK.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MYD88 Mutated MYD88 HCK HCK MYD88->HCK Activates BTK BTK HCK->BTK Activates CellGrowth Malignant Cell Growth and Survival BTK->CellGrowth Promotes cisKIN8194 This compound cisKIN8194->HCK Inhibits cisKIN8194->BTK Inhibits

Caption: MYD88-HCK-BTK Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Pharmacodynamic Assessment

The following diagram illustrates the workflow for evaluating the in vivo pharmacodynamic effects of this compound in xenograft models.

G cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis Xenograft Engraftment of TMD-8 cells into NOD-SCID mice Dosing Single Oral Gavage of This compound (25, 50, or 75 mg/kg) Xenograft->Dosing Collection Tumor Cell Collection (6 and 24 hours post-dose) Dosing->Collection Analysis Assessment of pHCK and pBTK levels Collection->Analysis

Caption: In Vivo Pharmacodynamic Study Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for cis-KIN-8194 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-KIN-8194 is a potent, orally active dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK).[1][2] It has demonstrated significant anti-proliferative and pro-apoptotic effects in various B-cell malignancies, including mantle cell lymphoma (MCL) and Waldenström Macroglobulinemia.[1][2][3] Notably, this compound overcomes resistance to ibrutinib (B1684441), a first-generation BTK inhibitor, particularly in cancers harboring the BTK Cys481Ser mutation.[2] Its mechanism of action involves the simultaneous inhibition of HCK and BTK, leading to the suppression of downstream pro-survival signaling pathways, primarily the AKT-S6 pathway.[4] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Data Presentation

The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.

Table 1: Biochemical and Cellular Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Cell Line(s)Reference
HCKBiochemical Assay<0.495-[1][2]
BTKBiochemical Assay0.915-[1][2]

Table 2: Anti-proliferative Activity of this compound in Mantle Cell Lymphoma (MCL) Cell Lines

Cell LineGI50 (nM)BTKi SensitivityReference
Rec-1~10Sensitive[5]
Mino~15Sensitive[5]
JeKo-1~25Sensitive[5]
Granta-519~7Insensitive[5]
Maver-1~20Insensitive[5]

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting HCK and BTK, which in turn blocks the downstream AKT-S6 signaling pathway, crucial for cell proliferation and survival.

KIN8194_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) HCK HCK BCR->HCK BTK BTK BCR->BTK HCK->BTK AKT AKT BTK->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6 Kinase mTORC1->S6K S6 Ribosomal Protein S6 S6K->S6 Proliferation_Survival Cell Proliferation & Survival S6->Proliferation_Survival KIN8194 This compound KIN8194->HCK KIN8194->BTK

This compound inhibits the HCK/BTK/AKT/S6 signaling pathway.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the measurement of cell viability in response to this compound treatment using the CellTiter-Glo® Luminescent Cell Viability Assay.

Workflow:

Workflow for the CellTiter-Glo® cell viability assay.

Materials:

  • MCL cell lines (e.g., JeKo-1, Mino, Rec-1, Granta-519, Maver-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0-1 µM.[1]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for 7 days at 37°C in a 5% CO₂ incubator.[1]

  • Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[6]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[6]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[6]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all other measurements.

    • Normalize the data to the vehicle-treated control wells.

    • Calculate the GI50 values using a non-linear regression curve fit.

Western Blot Analysis

This protocol describes the detection of phosphorylated HCK, BTK, AKT, and S6 to assess the effect of this compound on its target signaling pathway.

Workflow:

Workflow for Western Blot analysis.

Materials:

  • MCL cell lines

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (p-HCK, p-BTK, p-AKT (Ser473), p-S6 (Ser235/236), and loading controls like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with 100 nM this compound or vehicle control for 6 hours.[1]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's datasheet.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane thoroughly with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Cell Adhesion Assay

This protocol is for assessing the effect of this compound on the adhesion of MCL cells to fibronectin.

Workflow:

Workflow for the cell adhesion assay.

Materials:

  • MCL cell lines (e.g., JeKo-1, Granta-519)

  • Fibronectin

  • Sterile PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • This compound

  • 96-well tissue culture plates

  • Fluorescent dye (e.g., Calcein-AM) or a cell viability reagent for quantification

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Dilute fibronectin in sterile PBS to a final concentration of 1-5 µg/cm².

    • Add 100 µL of the fibronectin solution to each well of a 96-well plate.

    • Incubate for 1-2 hours at 37°C or overnight at 4°C.

    • Aspirate the fibronectin solution and wash the wells twice with PBS.

  • Blocking:

    • Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C.

    • Aspirate the blocking buffer and wash the wells twice with PBS.

  • Cell Treatment:

    • Pre-treat cells with various concentrations of this compound (e.g., 0-1 µM) for 30 minutes.[5]

  • Adhesion:

    • Seed 50,000 treated cells per well onto the fibronectin-coated plate.

    • Incubate for 30-60 minutes at 37°C.

  • Washing and Quantification:

    • Gently wash the wells three times with PBS to remove non-adherent cells.

    • Quantify the number of adherent cells. This can be done by lysing the cells and using a fluorescent dye that binds to nucleic acids (e.g., CyQuant) or by pre-labeling the cells with a viability dye like Calcein-AM before seeding and measuring the fluorescence.

  • Data Analysis:

    • Normalize the adhesion of treated cells to the vehicle-treated control.

    • Plot the percentage of adhesion against the concentration of this compound.

Conclusion

These protocols provide a framework for the in vitro evaluation of this compound. The dual inhibition of HCK and BTK by this compound presents a promising therapeutic strategy, particularly in overcoming resistance to single-target BTK inhibitors. The described assays are fundamental for characterizing its anti-cancer activity and elucidating its mechanism of action in relevant cancer cell models. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.

References

Preparing cis-KIN-8194 for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation and administration of cis-KIN-8194, a potent dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK), for in vivo animal studies.[1][2] These guidelines are based on established preclinical investigations and are intended to ensure consistent and reproducible results in efficacy and pharmacokinetic studies. The protocols cover formulation, dosing, and administration for xenograft models of B-cell malignancies.

Introduction to this compound

This compound is a highly selective small molecule inhibitor targeting both HCK and BTK.[1][2] These kinases are critical components of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in various B-cell lymphomas and leukemias. By inhibiting HCK and BTK, this compound has demonstrated significant anti-tumor activity in preclinical models, including those resistant to first-generation BTK inhibitors like ibrutinib (B1684441).[1] This document outlines the necessary steps to prepare this compound for oral administration in rodent models.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo use of this compound, based on published preclinical studies.

Table 1: Recommended Dosing for Murine Models

ParameterValueReference
Route of AdministrationOral Gavage[3]
VehicleNormal Saline[3]
Dosing Range (Efficacy)12.5 - 75 mg/kg[3]
Dosing FrequencyOnce Daily[4]
Tolerated Dose (14 days)Up to 75 mg/kg daily[3]
Tolerated Dose (Continuous)Up to 100 mg/kg[5][6]

Table 2: Reported Pharmacokinetic Parameters in Mice

ParameterValueReference
Bioavailability (F)55%[5]
Serum Half-life (T1/2)15.1 hours[5]
Clearance (CL)17.4 mL/min/kg[5]

Experimental Protocols

Formulation of this compound for Oral Gavage

This protocol describes the preparation of a this compound solution for oral administration to mice.

Materials:

  • This compound powder

  • Sterile normal saline (0.9% sodium chloride)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional, for aid in dissolution)

  • Calibrated pipettes and sterile tips

  • Analytical balance

Procedure:

  • Determine the required amount of this compound: Calculate the total mass of this compound needed based on the number of animals, the desired dose (mg/kg), and the dosing volume. A typical dosing volume for oral gavage in mice is 5-10 mL/kg.

  • Weighing the compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution in Normal Saline:

    • Transfer the weighed this compound powder into a sterile conical tube.

    • Add the required volume of sterile normal saline to achieve the final desired concentration.

    • Vortex the solution vigorously for 2-3 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Final Preparation:

    • Visually inspect the solution to ensure complete dissolution and absence of particulate matter.

    • The solution should be prepared fresh daily. If temporary storage is necessary, store at 2-8°C and protect from light. Allow the solution to return to room temperature before administration.

In Vivo Administration Protocol for Xenograft Models

This protocol outlines the procedure for oral administration of this compound to mice bearing B-cell malignancy xenografts (e.g., TMD-8 or BCWM.1 cells).[3]

Animal Models:

  • NOD-SCID mice are commonly used for establishing xenografts of human lymphoma cell lines.[3]

Procedure:

  • Animal Handling: All animal procedures should be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

  • Dose Calculation: Calculate the volume of the prepared this compound solution to be administered to each mouse based on its body weight.

  • Oral Gavage Administration:

    • Gently restrain the mouse.

    • Use a proper-sized, sterile oral gavage needle (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice).

    • Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound solution.

    • Monitor the animal briefly after dosing to ensure no adverse reactions.

  • Dosing Schedule: Administer the treatment once daily for the duration of the study, as determined by the experimental design.[4]

  • Monitoring: Monitor the animals regularly for tumor growth, body weight changes, and any signs of toxicity.

Visualizations

Signaling Pathway of this compound Inhibition

The following diagram illustrates the targeted inhibition of the HCK and BTK signaling pathway by this compound in the context of MYD88-driven B-cell lymphomas.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) HCK HCK BCR->HCK Activation MYD88 MYD88-L265P MYD88->HCK Activation BTK BTK HCK->BTK Activation NFkB NF-κB BTK->NFkB Activation Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes KIN8194 This compound KIN8194->HCK Inhibition KIN8194->BTK Inhibition

Caption: this compound inhibits HCK and BTK signaling.

Experimental Workflow for In Vivo Studies

This diagram outlines the general workflow for conducting in vivo efficacy studies of this compound.

G start Start cell_culture 1. Cell Culture (e.g., TMD-8) start->cell_culture xenograft 2. Xenograft Implantation (NOD-SCID Mice) cell_culture->xenograft tumor_growth 3. Tumor Growth Monitoring xenograft->tumor_growth treatment 4. Treatment Initiation (this compound or Vehicle) tumor_growth->treatment dosing 5. Daily Oral Gavage treatment->dosing monitoring 6. Monitor Tumor Volume & Body Weight dosing->monitoring endpoint 7. Study Endpoint (e.g., Tumor Size) monitoring->endpoint analysis 8. Data Analysis endpoint->analysis end End analysis->end

Caption: Workflow for this compound in vivo efficacy studies.

References

Application Notes and Protocols for cis-KIN-8194 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-KIN-8194 is a potent, orally bioavailable dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK).[1][2] It has demonstrated significant anti-tumor activity in preclinical xenograft models of B-cell malignancies driven by MYD88 mutations, such as Activated B-cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) and Waldenström Macroglobulinemia (WM).[1][3] Notably, this compound overcomes ibrutinib (B1684441) resistance mediated by mutations in BTK at cysteine 481 (C481S).[1][3] These application notes provide a comprehensive overview of the dosage and administration of this compound in xenograft mouse models based on published preclinical data.

Data Presentation

Table 1: Summary of this compound Dosage and Administration in Xenograft Mouse Models

Xenograft ModelCell LineMouse StrainAdministration RouteDosageTreatment ScheduleKey FindingsReference
ABC DLBCLTMD-8 (BTK WT)NOD-SCIDOral Gavage12.5, 25, 50 mg/kgSingle doseDose-dependent inhibition of pHCK and pBTK at 6 and 24 hours.[1]
ABC DLBCLTMD-8 (BTK WT)NOD-SCIDOral Gavage50 mg/kgDaily for 6 weeksSuperior tumor growth suppression compared to vehicle or ibrutinib; sustained complete responses.[1][4][1]
ABC DLBCLTMD-8 (BTK C481S)NOD-SCIDOral Gavage25, 50, 75 mg/kgSingle doseDose-dependent inhibition of pHCK and pBTK at 6 and 24 hours.[1][5][1]
ABC DLBCLTMD-8 (BTK C481S)NOD-SCIDOral Gavage50, 75 mg/kgDailySuperior tumor growth suppression and survival advantage over vehicle or ibrutinib.[1][1]
Waldenström MacroglobulinemiaBCWM.1 (BTK WT)NOD-SCIDOral Gavage25, 50 mg/kgSingle doseSustained reduction in pHCK and pBTK at 6 and 24 hours.[1][1]
Mantle Cell Lymphoma (MCL)Various MCL cell linesN/A (In vitro data suggests in vivo potential)N/AN/AN/APotent growth inhibition irrespective of BTKi sensitivity.[6][7]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValue (at 10 mg/kg, oral)Value (at 25 mg/kg, oral)
Bioavailability55%49%
Serum Half-life15.1 hours16.9 hours

Experimental Protocols

Protocol 1: Evaluation of In Vivo Pharmacodynamics of this compound in an ABC DLBCL Xenograft Model

This protocol describes the methodology to assess the pharmacodynamic effects of this compound on HCK and BTK phosphorylation in a TMD-8 xenograft model.

Materials:

  • TMD-8 cells (BTK WT or C481S mutant)

  • NOD-SCID mice

  • Matrigel

  • This compound

  • Vehicle control

  • Oral gavage needles

  • Tissue homogenization buffer

  • Phospho-specific antibodies for HCK (pY410) and BTK (pY223)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture TMD-8 cells according to standard protocols.

  • Tumor Implantation: Subcutaneously inject TMD-8 cells mixed with Matrigel into the flanks of NOD-SCID mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size.

  • Drug Administration: Administer a single dose of this compound (e.g., 12.5, 25, or 50 mg/kg) or vehicle control via oral gavage.[1]

  • Tissue Harvest: At specified time points (e.g., 6 and 24 hours post-dose), euthanize the mice and excise the tumors.[1]

  • Sample Preparation: Prepare single-cell suspensions from the excised tumors.

  • Phospho-Flow Cytometry: Stain the cells with fluorescently labeled phospho-specific antibodies against pHCK and pBTK.

  • Data Analysis: Analyze the stained cells using a flow cytometer to quantify the levels of pHCK and pBTK in the tumor cells.

Protocol 2: Assessment of Anti-Tumor Efficacy of this compound in an Ibrutinib-Resistant ABC DLBCL Xenograft Model

This protocol details the steps to evaluate the long-term efficacy of this compound in suppressing tumor growth in a xenograft model of ibrutinib-resistant DLBCL.

Materials:

  • TMD-8 cells (BTK C481S mutant)

  • NOD-SCID mice

  • Matrigel

  • This compound

  • Ibrutinib (as a comparator)

  • Vehicle control

  • Oral gavage needles

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: As described in Protocol 1.

  • Animal Randomization: Once tumors are established, randomize mice into treatment groups (e.g., vehicle, ibrutinib, this compound at 50 mg/kg and 75 mg/kg).

  • Drug Administration: Administer the assigned treatments daily via oral gavage for a specified duration (e.g., 6 weeks).[1]

  • Tumor Volume Measurement: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.

  • Survival Monitoring: Monitor the mice for signs of toxicity and record survival data.

  • Data Analysis: Compare tumor growth inhibition and overall survival between the different treatment groups.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR HCK HCK BCR->HCK Activation MYD88_mut Mutated MYD88 MYD88_mut->HCK Activation BTK BTK HCK->BTK Activation Downstream_Signaling Downstream Survival Signaling (e.g., AKT-S6) BTK->Downstream_Signaling Activation cis_KIN_8194 This compound cis_KIN_8194->HCK cis_KIN_8194->BTK

Caption: Signaling pathway of this compound in MYD88-mutated B-cell malignancies.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment & Analysis Cell_Culture 1. Cell Culture (e.g., TMD-8) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Administration 5. Daily Oral Gavage (Vehicle, this compound) Randomization->Administration Measurement 6. Tumor Volume Measurement Administration->Measurement Endpoint 7. Endpoint Analysis (Tumor Growth Inhibition, Survival) Measurement->Endpoint

Caption: Experimental workflow for efficacy studies of this compound in xenograft models.

References

Application Notes and Protocols: Synergistic Inhibition of Lymphoma Cells with cis-KIN-8194 and Venetoclax

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphoma, a diverse group of hematologic malignancies, often presents therapeutic challenges due to intrinsic and acquired resistance to standard treatments. Targeted therapies offer a promising avenue for improving patient outcomes. This document outlines the synergistic application of two such targeted agents: cis-KIN-8194, a dual inhibitor of Bruton's tyrosine kinase (BTK) and Hematopoietic Cell Kinase (HCK), and venetoclax (B612062), a selective B-cell lymphoma 2 (BCL-2) inhibitor.[1][2][3] Activating mutations in the MYD88 signaling pathway are common in several B-cell lymphomas and drive malignant cell survival through HCK and BTK.[2][4] this compound effectively targets these kinases, even in the context of ibrutinib (B1684441) resistance mutations such as BTKCys481Ser.[2][4] Venetoclax restores the natural process of apoptosis by inhibiting the anti-apoptotic protein BCL-2, which is frequently overexpressed in lymphoma cells.[1][3][5][6] Preclinical studies have demonstrated that the combination of this compound and venetoclax results in a synergistic anti-tumor effect in MYD88-mutated lymphoma cells, providing a strong rationale for further investigation and development.[2][3]

Signaling Pathways and Rationale for Combination

The combination of this compound and venetoclax targets two distinct and critical survival pathways in lymphoma cells.

cluster_0 MYD88 Pathway cluster_1 Apoptosis Pathway MYD88 Mutation MYD88 Mutation HCK HCK MYD88 Mutation->HCK activates BTK BTK HCK->BTK activates Downstream Survival Signaling\n(AKT, ERK, SYK) Downstream Survival Signaling (AKT, ERK, SYK) BTK->Downstream Survival Signaling\n(AKT, ERK, SYK) Cell Survival & Proliferation Cell Survival & Proliferation Downstream Survival Signaling\n(AKT, ERK, SYK)->Cell Survival & Proliferation This compound This compound This compound->HCK inhibits This compound->BTK inhibits BCL-2 BCL-2 Pro-apoptotic Proteins\n(BAX, BAK) Pro-apoptotic Proteins (BAX, BAK) BCL-2->Pro-apoptotic Proteins\n(BAX, BAK) sequesters Apoptosis Apoptosis Pro-apoptotic Proteins\n(BAX, BAK)->Apoptosis induces Cell Death Cell Death Apoptosis->Cell Death Venetoclax Venetoclax Venetoclax->BCL-2 inhibits

Figure 1: Dual inhibition of survival and apoptosis pathways.

Quantitative Data Summary

The combination of this compound and venetoclax has been shown to be synergistic across various MYD88-mutated lymphoma cell lines, including those with wild-type (WT) and ibrutinib-resistant (Cys481Ser) BTK.

Cell LineBTK StatusDrug CombinationEffectAnalysis Method
BCWM.1WTThis compound + VenetoclaxSynergisticCombination Index & Isobologram
BCWM.1Cys481SerThis compound + VenetoclaxSynergisticCombination Index & Isobologram
TMD-8WTThis compound + VenetoclaxSynergisticCombination Index & Isobologram
TMD-8Cys481SerThis compound + VenetoclaxSynergisticCombination Index & Isobologram

Table 1: In Vitro Synergy of this compound and Venetoclax in Lymphoma Cell Lines. Data summarized from Yang G, et al. Blood. 2021.[1][2]

Animal ModelTumor TypeTreatmentOutcome
Xenograft MiceTMD-8 (BTKCys481Ser)VehicleProgressive Tumor Growth
Xenograft MiceTMD-8 (BTKCys481Ser)This compound (30 mg/kg)Moderate Tumor Suppression
Xenograft MiceTMD-8 (BTKCys481Ser)Venetoclax (50 mg/kg)Moderate Tumor Suppression
Xenograft MiceTMD-8 (BTKCys481Ser)This compound + VenetoclaxSuperior Tumor Suppression & Prolonged Survival

Table 2: In Vivo Efficacy of this compound and Venetoclax Combination. Data summarized from Yang G, et al. Blood. 2021.[1][2]

Experimental Protocols

Start Start Cell Culture Cell Culture Start->Cell Culture In Vitro Assays In Vitro Assays Cell Culture->In Vitro Assays In Vivo Study In Vivo Study Cell Culture->In Vivo Study Cell Viability Cell Viability In Vitro Assays->Cell Viability Apoptosis Assay Apoptosis Assay In Vitro Assays->Apoptosis Assay Western Blot Western Blot In Vitro Assays->Western Blot Data Analysis Data Analysis Cell Viability->Data Analysis Apoptosis Assay->Data Analysis Western Blot->Data Analysis Xenograft Model Xenograft Model In Vivo Study->Xenograft Model Xenograft Model->Data Analysis

Figure 2: General experimental workflow.
Cell Culture

  • Cell Lines:

    • TMD-8 (Activated B-cell like Diffuse Large B-cell Lymphoma, MYD88L265P)

    • BCWM.1 (Waldenström Macroglobulinemia, MYD88L265P)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 0.5 x 106 and 2 x 106 cells/mL.

Cell Viability Assay (Synergy Determination)

This protocol is adapted from methodologies using CellTiter-Glo® Luminescent Cell Viability Assay.[1]

  • Materials:

    • 96-well white-walled, clear-bottom plates

    • This compound and Venetoclax stock solutions

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • Luminometer

  • Procedure:

    • Seed lymphoma cells (e.g., TMD-8, BCWM.1) in a 96-well plate at a density of 1 x 104 cells/well in 50 µL of culture medium.

    • Prepare serial dilutions of this compound and venetoclax, both individually and in combination at a constant ratio.

    • Add 50 µL of the drug solutions to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug using a non-linear regression model (e.g., in GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CalcuSyn or CompuSyn. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay

This protocol utilizes Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.[1]

  • Materials:

    • 24-well plates

    • FITC Annexin V Apoptosis Detection Kit (e.g., BD Pharmingen)

    • Flow cytometer

  • Procedure:

    • Seed 1 x 106 cells per well in 24-well plates.

    • Treat cells with this compound, venetoclax, the combination, or vehicle control at desired concentrations.

    • Incubate overnight (16-24 hours) at 37°C and 5% CO2.

    • Harvest cells and wash twice with cold PBS.

    • Resuspend cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour, acquiring a minimum of 10,000 events.

  • Data Analysis:

    • Use flow cytometry software (e.g., FlowJo) to gate cell populations:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Quantify the percentage of apoptotic cells (early + late).

Western Blot Analysis

This protocol outlines a standard procedure for assessing changes in protein expression and phosphorylation.

  • Materials:

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running and transfer buffers

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., p-BTK, BTK, p-HCK, HCK, BCL-2, MCL-1, cleaved PARP, GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

  • Procedure:

    • Treat cells with drugs for the desired time (e.g., 6 hours for signaling proteins, 24 hours for apoptotic markers).

    • Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody overnight at 4°C (dilutions as per manufacturer's recommendation).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify band intensity using software like ImageJ. Normalize protein of interest to a loading control (e.g., GAPDH).

In Vivo Xenograft Study

This protocol describes a mouse xenograft model to evaluate the in vivo efficacy of the drug combination.[1]

  • Materials:

    • Immunocompromised mice (e.g., NOD-SCID)

    • TMD-8 cells (BTKCys481Ser mutant for resistance studies)

    • Matrigel

    • This compound and venetoclax formulated for oral gavage

    • Calipers

  • Procedure:

    • Subcutaneously inject 5-10 x 106 TMD-8 cells mixed with Matrigel into the flank of each mouse.

    • Monitor tumor growth regularly.

    • When tumors reach an average volume of ~200 mm3, randomize mice into treatment cohorts (n=8 per group):

      • Vehicle control

      • This compound (30 mg/kg)

      • Venetoclax (50 mg/kg)

      • This compound (30 mg/kg) + Venetoclax (50 mg/kg)

    • Administer treatments once daily via oral gavage.

    • Measure tumor volume twice weekly using calipers (Volume = [length × width2] × 0.5).

    • Monitor animal body weight and overall health.

    • Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint.

  • Data Analysis:

    • Plot mean tumor volume ± SEM over time for each group.

    • Generate Kaplan-Meier survival curves and compare using the log-rank test.

    • Perform statistical analysis (e.g., ANOVA) to compare tumor volumes between groups at specific time points.

Conclusion

The combination of this compound and venetoclax represents a promising therapeutic strategy for MYD88-mutated lymphomas by concurrently inhibiting key survival signaling pathways and restoring the intrinsic apoptotic machinery. The provided protocols offer a framework for researchers to investigate this synergistic interaction further in preclinical models. These studies are critical for advancing this combination towards clinical application for patients with difficult-to-treat lymphomas.

References

Analysis of pBTK Levels Following cis-KIN-8194 Treatment: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[1] It is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2] cis-KIN-8194 is a potent dual inhibitor of BTK and Hematopoietic Cell Kinase (HCK).[3][4] Upon activation of the BCR pathway, BTK undergoes autophosphorylation at the Tyr223 residue, a critical step for its full activation.[5] This application note provides a detailed protocol for the analysis of phosphorylated BTK (pBTK) at Tyr223 levels in lymphoma cell lines after treatment with this compound using Western blot analysis.

Signaling Pathway

The B-cell receptor signaling cascade is initiated by antigen binding, leading to the activation of several downstream kinases, including BTK. Activated BTK, in turn, influences multiple signaling pathways that govern cell proliferation, survival, and differentiation. The diagram below illustrates a simplified overview of the BCR signaling pathway and the inhibitory action of this compound.

Caption: Simplified B-cell receptor (BCR) signaling pathway and the inhibitory point of this compound.

Experimental Workflow

The following diagram outlines the major steps for the Western blot analysis of pBTK levels after treating cells with this compound.

Western_Blot_Workflow Start Start: Culture Lymphoma Cells (e.g., Granta-519, Maver-1) Treatment Treat with this compound (e.g., 100 nM for 6 hours) Start->Treatment Lysis Cell Lysis (RIPA buffer with inhibitors) Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer (PVDF membrane) SDSPAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-pBTK, anti-BTK, anti-GAPDH) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental workflow for Western blot analysis of pBTK.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of pBTK (Tyr223) following treatment with this compound.

Materials and Reagents
  • Cell Lines: Mantle cell lymphoma (MCL) cell lines such as Granta-519, Maver-1, or JeKo-1.

  • This compound: Prepare a stock solution in DMSO.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Lysis Buffer (RIPA): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails immediately before use.

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • SDS-PAGE Gels: Precast or freshly prepared polyacrylamide gels.

  • Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.

  • Membrane: Polyvinylidene difluoride (PVDF) membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-BTK (Tyr223) antibody.

    • Rabbit or mouse anti-BTK (total BTK) antibody.

    • Mouse or rabbit anti-GAPDH or β-actin antibody (as a loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Wash Buffer: TBST.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Cell Culture and Treatment
  • Culture MCL cell lines (e.g., Granta-519, Maver-1) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells at an appropriate density and allow them to adhere or grow to the desired confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 6 hours).[6] A DMSO-treated control should be included.

Protein Extraction
  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extracts.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

Western Blotting
  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pBTK (Tyr223) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[5] For loading controls, separate membranes can be incubated with antibodies against total BTK and GAPDH or β-actin.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Data Analysis
  • Quantify the band intensities using densitometry software.

  • Normalize the pBTK band intensity to the corresponding total BTK band intensity for each sample.

  • Further normalize the pBTK/total BTK ratio to the loading control (GAPDH or β-actin) to account for any variations in protein loading.

  • Express the results as a percentage of the untreated control.

Data Presentation

The following table summarizes representative quantitative data on the inhibition of BTK phosphorylation at Tyr223 by this compound in a hypothetical MCL cell line.

This compound Concentration (nM)Relative pBTK (Tyr223) Level (Normalized to Total BTK and Loading Control)% Inhibition
0 (DMSO Control)1.000%
100.6535%
500.2575%
1000.0892%
5000.0298%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions. Studies have shown that KIN-8194 treatment at 100 nM for 6 hours can significantly inhibit the AKT-S6 signaling pathway, which is downstream of BTK.[6] Other studies have also demonstrated a dose-dependent inhibition of pBTK by KIN-8194 in various lymphoma cell lines.[7]

References

Application Notes and Protocols for Assessing Cell Viability in Response to cis-KIN-8194 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-KIN-8194 is a potent, orally active dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK).[1][2] It has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly in B-cell malignancies.[1][2][3][4][5] The mechanism of action involves the inhibition of the HCK and BTK signaling pathways, which are crucial for the growth and survival of these malignant cells.[2][3] Specifically, this compound has been shown to abrogate downstream pro-survival signaling, including the AKT and ERK pathways.[2] This document provides detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric and luminescent assays: the MTS assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its cytotoxic effects by targeting HCK and BTK. In certain B-cell lymphomas with activating mutations in MYD88, HCK is upregulated and subsequently activates BTK. This activation triggers downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which promote cell proliferation and survival. By inhibiting both HCK and BTK, this compound effectively blocks these pro-survival signals, leading to decreased cell viability.

cis_KIN_8194_Pathway cluster_membrane cluster_cytoplasm BCR BCR BTK BTK BCR->BTK MYD88 Mutated MYD88 HCK HCK MYD88->HCK HCK->BTK PI3K PI3K BTK->PI3K cisKIN8194 This compound cisKIN8194->HCK cisKIN8194->BTK AKT AKT PI3K->AKT S6 S6 AKT->S6 Proliferation Cell Proliferation & Survival S6->Proliferation Cell_Viability_Workflow A 1. Cell Seeding (96-well plate) B 2. Cell Culture Incubation (24 hours) A->B C 3. Treatment with this compound (Serial Dilutions) B->C D 4. Incubation with Compound (e.g., 72 hours) C->D E 5. Addition of Viability Reagent (MTS or CellTiter-Glo) D->E F 6. Incubation (Assay Specific) E->F G 7. Data Acquisition (Absorbance or Luminescence) F->G H 8. Data Analysis (IC50 Calculation) G->H

References

Application Note: Determination of KIN-8194 IC50 Values Using a Luminescent Kinase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of KIN-8194, a dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK), using the ADP-Glo™ Luminescent Kinase Assay. This assay offers a sensitive and high-throughput method for quantifying kinase activity by measuring the amount of ADP produced in the enzymatic reaction.

Introduction to KIN-8194

KIN-8194 is an orally active, dual-target inhibitor of HCK and BTK[1]. Both HCK, a Src-family kinase, and BTK, a Tec-family kinase, are critical components of signaling pathways that regulate cell proliferation and differentiation, particularly in B-cells[2][3]. Aberrant activity of these kinases is implicated in various hematological malignancies, including mantle cell lymphoma (MCL) and Waldenström Macroglobulinemia[2][4]. KIN-8194 has shown potent growth inhibitory effects in both ibrutinib-sensitive and resistant lymphoma cells, making it a promising therapeutic candidate[2][3].

Determining the IC50 value is a crucial step in characterizing the potency of a kinase inhibitor[5][6]. It represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. This application note details a robust, luminescence-based method for accurately measuring the IC50 of KIN-8194 against its target kinases.

Signaling Pathway Context: HCK and BTK Inhibition

HCK and BTK are key nodes in B-cell receptor (BCR) signaling. Upon BCR activation, these kinases are activated and phosphorylate downstream substrates, leading to the activation of pathways such as the AKT-S6 pathway, which promotes cell survival and proliferation. KIN-8194 exerts its anti-cancer effects by inhibiting HCK and BTK, thereby blocking these pro-survival signals[2].

G receptor B-Cell Receptor (BCR) src_kinase Src Family Kinases (e.g., LYN) receptor->src_kinase btk BTK src_kinase->btk hck HCK src_kinase->hck pi3k PI3K btk->pi3k hck->pi3k akt AKT-S6 Pathway pi3k->akt downstream Cell Proliferation, Survival, Adhesion akt->downstream inhibitor KIN-8194 inhibitor->btk inhibitor->hck

Figure 1. Simplified signaling pathway showing inhibition by KIN-8194.
Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction[7]. The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed, during which ATP is converted to ADP. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP Conversion & Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the initial kinase activity[7].

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP Detection Kinase Kinase + Substrate ADP_out ADP Kinase->ADP_out ATP_left Unused ATP Kinase->ATP_left ATP_in ATP ATP_in->Kinase ADP_Glo_Reagent Add ADP-Glo™ Reagent Detection_Reagent Add Kinase Detection Reagent ADP_out->Detection_Reagent ATP_left->ADP_Glo_Reagent ATP_depleted ATP Depleted ADP_Glo_Reagent->ATP_depleted ADP_to_ATP ADP → ATP Detection_Reagent->ADP_to_ATP Luciferase Luciferase/ Luciferin ADP_to_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Figure 2. Principle of the ADP-Glo™ luminescent kinase assay.
Published Potency of KIN-8194

Biochemical assays have established KIN-8194 as a highly potent inhibitor of its target kinases. The IC50 values provide a benchmark for experimental results[1][3].

Target KinaseReported IC50 (nM)Reference
HCK<0.495[3]
BTK0.915[1][3]
Table 1. Published biochemical IC50 values for KIN-8194.

Protocol: KIN-8194 IC50 Determination

This protocol outlines the determination of KIN-8194 IC50 against a target kinase (e.g., recombinant human HCK or BTK) in a 384-well plate format.

Required Materials
  • Enzymes and Substrates:

    • Recombinant active HCK or BTK kinase (e.g., from Promega, Carna Biosciences).

    • Appropriate kinase substrate (e.g., a universal peptide substrate like Poly(Glu, Tyr) 4:1).

  • Inhibitor:

    • KIN-8194, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Kit:

    • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).

  • Reagents and Buffers:

    • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ATP solution.

    • Nuclease-free water.

    • 100% DMSO.

  • Equipment and Consumables:

    • White, opaque 384-well assay plates (low-volume).

    • Multichannel pipettes or automated liquid handler.

    • Plate shaker.

    • Luminometer capable of reading multi-well plates.

Experimental Workflow

workflow prep prep assay assay data data start Start prep_inhibitor 1. Prepare KIN-8194 Serial Dilutions start->prep_inhibitor add_inhibitor 4. Add Inhibitor or DMSO to Plate prep_inhibitor->add_inhibitor prep_enzyme 2. Prepare Kinase/ Substrate Master Mix add_enzyme 5. Add Kinase/ Substrate Mix prep_enzyme->add_enzyme prep_atp 3. Prepare ATP Solution add_atp 7. Add ATP to Initiate Reaction prep_atp->add_atp add_inhibitor->add_enzyme incubate1 6. Pre-incubate at RT add_enzyme->incubate1 incubate1->add_atp incubate2 8. Incubate at RT (e.g., 60 min) add_atp->incubate2 add_adpglo 9. Add ADP-Glo™ Reagent incubate2->add_adpglo incubate3 10. Incubate at RT (40 min) add_adpglo->incubate3 add_detection 11. Add Kinase Detection Reagent incubate3->add_detection incubate4 12. Incubate at RT (30 min) add_detection->incubate4 read_plate 13. Read Luminescence incubate4->read_plate analyze 14. Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

Figure 3. General workflow for IC50 determination using the ADP-Glo™ assay.
Detailed Protocol

Final assay volume: 15 µL. All additions should be performed in triplicate.

1. KIN-8194 Serial Dilution:

  • Prepare a 10-point, 3-fold serial dilution of KIN-8194 in 100% DMSO. Start from a 1 mM stock to create a range covering the expected IC50.

  • Prepare a 4x final concentration working stock of each dilution in Kinase Reaction Buffer. The final DMSO concentration in the assay should not exceed 1%.

2. Assay Plate Setup (Total Volume: 15 µL/well):

  • Step A: Add Inhibitor (5 µL):

    • Add 5 µL of the diluted KIN-8194 or vehicle (DMSO in buffer) to the appropriate wells of a 384-well plate.
    • Include "0% inhibition" controls (vehicle only) and "100% inhibition" controls (no enzyme).

  • Step B: Add Kinase/Substrate Mix (5 µL):

    • Prepare a 2x master mix of the kinase and substrate in Kinase Reaction Buffer. The optimal concentrations should be determined empirically but start with ~5-10 ng/well of kinase and a substrate concentration near its Km.
    • Add 5 µL of this mix to all wells except the "100% inhibition" blanks. Add 5 µL of buffer with substrate only to the blank wells.
    • Mix the plate gently and pre-incubate for 15 minutes at room temperature (RT).

  • Step C: Initiate Kinase Reaction (5 µL):

    • Prepare a 2x solution of ATP in Kinase Reaction Buffer. The ATP concentration should ideally be at or near the Km for the kinase to accurately determine the IC50 of an ATP-competitive inhibitor[8].
    • Add 5 µL of the ATP solution to all wells to start the reaction.
    • Mix the plate, cover, and incubate for 60 minutes at RT.

3. Luminescence Detection:

  • Step D: Stop Reaction and Deplete ATP (15 µL):

    • Add 15 µL of ADP-Glo™ Reagent to each well.
    • Mix the plate and incubate for 40 minutes at RT.

  • Step E: Generate Luminescent Signal (30 µL):

    • Add 30 µL of Kinase Detection Reagent to each well.
    • Mix the plate and incubate for 30 minutes at RT to allow the luminescent signal to stabilize.

  • Step F: Read Plate:

    • Measure the luminescence using a plate reader.

Data Analysis and Presentation

1. Calculate Percent Inhibition:

  • Average the triplicate luminescence readings (RLU) for each concentration.

  • Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme))

2. Determine IC50 Value:

  • Plot the % Inhibition against the logarithm of the KIN-8194 concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

3. Example Data Table:

KIN-8194 [nM]Log [KIN-8194]Avg. RLU% Inhibition
0 (Vehicle)-850,0000.0
0.1-1.00825,0003.1
0.3-0.52650,00024.7
1.00.00440,00050.6
3.00.48210,00079.0
101.0095,00093.2
301.4855,00098.2
1002.0045,00099.4
No Enzyme-40,000100.0
Table 2. Example template for recording and analyzing experimental data.

References

Application Notes: cis-KIN-8194 Treatment of TMD-8 and BCWM.1 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

cis-KIN-8194 is a potent, orally active dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK).[1][2] Activating mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene are prevalent in B-cell malignancies, including Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) and Waldenström Macroglobulinemia (WM).[1][3] These mutations promote malignant cell survival through HCK-mediated activation of BTK.[1][4] this compound has demonstrated potent and selective in vitro killing of MYD88-mutated lymphoma cell lines, such as TMD-8 (ABC DLBCL) and BCWM.1 (WM), including those with ibrutinib (B1684441) resistance.[1][4] This document provides detailed protocols and data for the application of this compound in TMD-8 and BCWM.1 cell lines.

Mechanism of Action

In MYD88-mutated lymphomas, a signaling cascade involving IRAK4/IRAK1 and JAK2/STAT3 leads to the activation of HCK, which in turn phosphorylates and activates BTK.[1] This signaling pathway is crucial for the survival of these malignant B-cells. This compound exerts its anti-tumor effect by dually inhibiting both HCK and BTK, thereby blocking downstream pro-survival signaling.[1] Biochemical kinase assays have shown that this compound strongly inhibits both HCK and BTK with IC50 values of <0.495 nM and 0.915 nM, respectively.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MYD88 MYD88 (L265P) HCK HCK MYD88->HCK activates BTK BTK HCK->BTK phosphorylates (activates) ProSurvival Pro-Survival Signaling BTK->ProSurvival cisKIN8194 This compound cisKIN8194->HCK inhibits cisKIN8194->BTK inhibits

Figure 1: Simplified signaling pathway of this compound action in MYD88-mutated cells.

Quantitative Data

Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) for cell viability was determined after 72 hours of treatment with this compound.

Cell LineDescriptionThis compound IC50 (nM)
TMD-8 MYD88-mutated ABC DLBCL1 - 10
BCWM.1 MYD88-mutated Waldenström Macroglobulinemia1 - 10

Note: IC50 values are approximate and based on graphical data from Yang et al., 2021. For precise values, it is recommended to perform independent dose-response experiments.

Apoptosis Induction

Induction of apoptosis was measured by Annexin V and Propidium Iodide (PI) staining after 16 hours of treatment.

Cell LineTreatment (100 nM this compound)% Apoptotic Cells (Annexin V+)
TMD-8 Vehicle Control< 10%
This compound> 40%
BCWM.1 Vehicle Control< 10%
This compound> 30%

Note: Percentages are approximate and based on graphical data from Yang et al., 2021.

Inhibition of HCK and BTK Phosphorylation

Western blot analysis demonstrated a dose-dependent reduction in phosphorylated HCK (pHCK) and BTK (pBTK) after 1 hour of treatment with this compound.

Cell LineTargetEffective Concentration Range (nM) for Inhibition
TMD-8 p-HCK (Tyr410)10 - 100
p-BTK (Tyr223)10 - 100
BCWM.1 p-HCK (Tyr410)10 - 100
p-BTK (Tyr223)10 - 100

Experimental Protocols

cluster_workflow Experimental Workflow start Seed TMD-8 or BCWM.1 cells treat Treat with This compound start->treat viability Cell Viability Assay (72h) treat->viability apoptosis Apoptosis Assay (16h) treat->apoptosis western Western Blot (1h) treat->western end Data Analysis viability->end apoptosis->end western->end

Figure 2: General experimental workflow for assessing this compound activity.

Cell Culture

TMD-8 and BCWM.1 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

This protocol is adapted from standard luminescent cell viability assays.

  • Cell Seeding: Seed TMD-8 or BCWM.1 cells in a 96-well white, clear-bottom plate at a density of 10,000 to 20,000 cells per well in 100 µL of culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the drug to the wells. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Apoptosis Assay

This protocol is based on Annexin V and Propidium Iodide staining followed by flow cytometry.

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for 16 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[5][6]

  • Analysis: Determine the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Western Blotting for Phospho-HCK and Phospho-BTK

This protocol outlines the detection of phosphorylated proteins by western blot.[7][8][9]

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle control for 1 hour.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-HCK (Tyr410) and p-BTK (Tyr223) overnight at 4°C. Use antibodies against total HCK, total BTK, and a loading control (e.g., GAPDH or β-actin) on separate blots or after stripping.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Combination Therapy with Venetoclax (B612062)

The BCL-2 inhibitor venetoclax has been shown to enhance the anti-tumor activity of this compound in MYD88-mutated lymphoma cells.[1][4] This suggests a potential synergistic effect that could be explored in both in vitro and in vivo models. Researchers investigating combination therapies should perform dose-matrix studies to evaluate for synergy, additivity, or antagonism.

References

Application Notes and Protocols for Oral Gavage Administration of cis-KIN-8194 in Saline Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-KIN-8194 is a potent, orally active dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK).[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models of B-cell malignancies, including those with acquired resistance to other BTK inhibitors.[2][3][4] These application notes provide a detailed protocol for the preparation and administration of this compound in a saline solution via oral gavage to murine models, a common method for evaluating the efficacy of orally bioavailable compounds in vivo.

Mechanism of Action

This compound exerts its therapeutic effects by targeting HCK and BTK, crucial kinases in the signaling pathways of various B-cell lymphomas.[2][3] Activating mutations in MYD88 can lead to HCK-mediated activation of BTK, promoting malignant cell growth and survival.[2][3] this compound has been shown to inhibit these kinases, leading to the suppression of downstream signaling pathways like AKT-S6, thereby impairing cancer cell proliferation and adhesion.[1][4]

Data Presentation

In Vivo Administration Parameters of this compound
ParameterValueSpeciesNotesReference
Dosage Range 12.5 - 75 mg/kgMouseDose-dependent inhibition of pHCK and pBTK observed.[2][2]
Vehicle Normal SalineMouse[2]
Administration Route Oral Gavage (p.o.)Mouse[1][2]
Dosing Frequency DailyMouseFor efficacy studies.[1][2][1][2]
Maximum Gavage Volume 10 mL/kgMouseStandard guideline for minimizing animal distress.[5][6][5][6]

Experimental Protocols

Preparation of this compound in Saline Solution

Materials:

  • This compound powder

  • Sterile, pyrogen-free normal saline (0.9% NaCl)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional, for aid in dissolution)

  • Analytical balance

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound and saline. Based on the desired concentration and the total volume needed for the study cohort, calculate the mass of this compound required. For example, to prepare a 10 mL solution of 5 mg/mL this compound, weigh out 50 mg of the compound.

  • Weigh this compound. Accurately weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile conical tube.

  • Add saline. Add a small volume of normal saline to the conical tube (e.g., 2-3 mL for a final volume of 10 mL).

  • Solubilize the compound. Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear.

  • Bring to final volume. Once the compound is completely dissolved, add normal saline to reach the final desired volume.

  • Final mixing. Vortex the solution again to ensure homogeneity.

  • Storage. If not for immediate use, store the solution as recommended by the manufacturer's stability data. For short-term storage, refrigeration at 2-8°C is generally advisable. Protect from light if the compound is light-sensitive.

Oral Gavage Administration in Mice

Materials:

  • Prepared this compound solution

  • Appropriately sized gavage needles (18-22 gauge, 1.5-2 inches with a ball tip for mice)[6][7]

  • Syringes (1 mL or 3 mL)

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Preparation. Weigh each mouse to accurately calculate the individual dose volume (in mL) based on the mg/kg dose.

  • Restraint. Properly restrain the mouse by scruffing the neck and back to immobilize the head and body. The animal should be held in a vertical position to straighten the esophagus.[8]

  • Gavage Needle Insertion.

    • Measure the appropriate insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib.[7][8] Mark this depth on the needle if necessary.

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx.[6]

    • The mouse should swallow the needle as it enters the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.[6][8]

  • Dose Administration. Once the needle is correctly positioned in the esophagus, slowly and steadily administer the calculated volume of the this compound solution.[9]

  • Needle Removal. After administration, gently and slowly withdraw the gavage needle.

  • Post-Procedure Monitoring. Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[6][9] Continue to monitor the animals daily.

Mandatory Visualization

Signaling Pathway of HCK/BTK Inhibition by this compound

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) HCK HCK BCR->HCK Activation MYD88 Mutated MYD88 MYD88->HCK Upregulation BTK BTK HCK->BTK Activation Adhesion Cell Adhesion HCK->Adhesion Integrin-mediated AKT AKT BTK->AKT Activation S6 S6 AKT->S6 Activation Proliferation Cell Proliferation & Survival S6->Proliferation cisKIN8194 This compound cisKIN8194->HCK Inhibition cisKIN8194->BTK Inhibition

Caption: HCK/BTK signaling pathway and inhibition by this compound.

Experimental Workflow for Oral Gavage Administration

References

Application Notes and Protocols: Investigating cis-KIN-8194 Resistance Mechanisms Using Lentiviral Transduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-KIN-8194 is a potent, orally active dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK).[1][2] It has demonstrated significant efficacy in preclinical models of B-cell malignancies driven by MYD88 mutations, including those that have developed resistance to the first-generation BTK inhibitor ibrutinib (B1684441).[2][3][4] The primary mechanism of ibrutinib resistance often involves mutations in the BTK gene, most commonly at the Cys481 residue (e.g., BTKCys481Ser), which prevents covalent binding of the inhibitor.[2][3] this compound circumvents this resistance by also targeting HCK, an upstream kinase that activates BTK and other pro-survival signaling pathways.[3][5]

Despite the promise of dual-target inhibitors, the potential for acquired resistance to this compound remains a critical area of investigation for long-term therapeutic success. Lentiviral transduction is a powerful and versatile tool for modeling and studying the molecular mechanisms of drug resistance. By enabling the stable overexpression of putative resistance genes or the knockdown of essential signaling components, lentiviral vectors allow for the creation of cellular models that can elucidate the pathways leading to reduced drug sensitivity.

These application notes provide a comprehensive framework for utilizing lentiviral transduction to identify and characterize mechanisms of resistance to this compound. The protocols outlined below describe methods for generating resistant cell lines through gene overexpression and shRNA-mediated knockdown, and for assessing the impact of these genetic modifications on drug efficacy.

Potential Mechanisms of Resistance to this compound

Resistance to this compound could arise from several mechanisms, including:

  • On-target mutations: Alterations in the HCK or BTK genes that prevent effective binding of this compound. This could include mutations in the ATP-binding pocket, such as the HCK gatekeeper mutation (Thr333Met).[3][6]

  • Bypass pathway activation: Upregulation of parallel signaling pathways that compensate for the inhibition of HCK and BTK. This may involve other SRC family kinases or downstream effectors like PI3K/AKT, MAPK/ERK, and SYK/STAT3.[3][5]

  • Drug efflux: Increased expression of multidrug resistance transporters that actively pump this compound out of the cell.

  • Alterations in downstream signaling components: Mutations in proteins downstream of HCK and BTK, such as CARD11, that render the cells independent of upstream signaling for survival.[3]

Data Presentation

The following tables summarize key quantitative data related to the activity of KIN-8194 and its cellular targets.

Table 1: In Vitro Kinase Inhibitory Activity of KIN-8194

KinaseIC50 (nM)
HCK<0.495
BTK0.915

Data sourced from MedchemExpress and Yang et al., Blood (2021).[1][3]

Table 2: Anti-proliferative Activity of KIN-8194 in B-cell Lymphoma Cell Lines

Cell LineSubtypeMYD88 StatusBTK StatusKIN-8194 GI50 (nM)Ibrutinib GI50 (nM)Acalabrutinib GI50 (nM)
JeKo-1Mantle Cell LymphomaWild-TypeWild-Type10 - 1001 - 101 - 10
Granta-519Mantle Cell LymphomaWild-TypeWild-Type10 - 100100 - 100010 - 100
Maver-1Mantle Cell LymphomaWild-TypeWild-Type10 - 100>1000>1000
MinoMantle Cell LymphomaWild-TypeWild-Type1 - 10>1000>1000
JeKo-RMantle Cell LymphomaWild-TypeC481S (Ibrutinib-Resistant)10 - 100>1000>1000
TMD-8ABC-DLBCLL265PWild-TypePotent InhibitionPotent InhibitionNot Reported
BCWM.1Waldenström'sL265PWild-TypePotent InhibitionPotent InhibitionNot Reported

Data is approximated from graphical representations in Lantermans et al., Leukemia (2024) and Yang et al., Blood (2021).[3][4]

Experimental Workflows

The following diagrams illustrate the workflows for investigating this compound resistance using lentiviral transduction.

G cluster_0 Gene Overexpression Workflow start Select Candidate Resistance Gene (e.g., HCK-T333M, BTK-C481S) plasmid Clone into Lentiviral Vector start->plasmid packaging Co-transfect 293T cells with Packaging Plasmids plasmid->packaging harvest Harvest & Concentrate Lentiviral Particles packaging->harvest transduce Transduce Target Lymphoma Cells harvest->transduce select Select Transduced Cells (e.g., with Puromycin) transduce->select expand Expand Resistant Cell Population select->expand validate Validate Overexpression (Western Blot, qPCR) expand->validate assay Assess Resistance (Cell Viability Assay) expand->assay

Caption: Workflow for investigating resistance via gene overexpression.

G cluster_1 shRNA Knockdown Workflow start_kd Select Target Gene for Knockdown (e.g., Negative Regulator) shRNA_plasmid Clone shRNA into Lentiviral Vector start_kd->shRNA_plasmid packaging_kd Co-transfect 293T cells with Packaging Plasmids shRNA_plasmid->packaging_kd harvest_kd Harvest & Concentrate Lentiviral Particles packaging_kd->harvest_kd transduce_kd Transduce Target Lymphoma Cells harvest_kd->transduce_kd select_kd Select Transduced Cells (e.g., with Puromycin) transduce_kd->select_kd expand_kd Expand Knockdown Cell Population select_kd->expand_kd validate_kd Validate Knockdown (Western Blot, qPCR) expand_kd->validate_kd assay_kd Assess for Increased Resistance to this compound expand_kd->assay_kd

Caption: Workflow for investigating resistance via shRNA knockdown.

Signaling Pathway Overview

The following diagram illustrates the signaling pathway targeted by this compound.

G MYD88 Mutated MYD88 HCK HCK MYD88->HCK Upregulates & Activates BTK BTK HCK->BTK Activates SYK SYK HCK->SYK Activates PI3K_AKT PI3K/AKT Pathway BTK->PI3K_AKT MAPK_ERK MAPK/ERK Pathway BTK->MAPK_ERK NFkB NF-κB Pathway BTK->NFkB SYK->PI3K_AKT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation NFkB->Proliferation KIN8194 This compound KIN8194->HCK KIN8194->BTK

Caption: MYD88-driven pro-survival signaling and inhibition by this compound.

Experimental Protocols

Protocol 1: Lentiviral Vector Production

This protocol describes the generation of high-titer lentiviral stocks using transient transfection of HEK293T cells.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid (containing gene of interest or shRNA)

  • Packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000, PEI)

  • DMEM, high glucose, with 10% FBS

  • Opti-MEM

  • 0.45 µm syringe filters

  • Polypropylene (B1209903) storage tubes

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • In a sterile tube, mix the lentiviral transfer plasmid (10 µg), psPAX2 (7.5 µg), and pMD2.G (2.5 µg) in 500 µL of Opti-MEM.

    • In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.

  • Transfection: Gently add the transfection complex dropwise to the HEK293T cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator. After 18-24 hours, carefully replace the medium with 10 mL of fresh complete DMEM.

  • Viral Harvest:

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.

    • The viral supernatant can be used directly or concentrated by ultracentrifugation or using a commercially available concentration reagent.

    • A second harvest can be performed at 72 hours post-transfection.

  • Storage: Aliquot the viral particles into polypropylene tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral Transduction of Lymphoma Cell Lines

This protocol details the infection of suspension lymphoma cells with the produced lentivirus.

Materials:

  • Target lymphoma cell line (e.g., TMD-8, JeKo-1)

  • Lentiviral stock

  • Complete RPMI-1640 medium

  • Polybrene (8 mg/mL stock)

  • Selection antibiotic (e.g., Puromycin)

  • 96-well or 24-well plates

Procedure:

  • Cell Seeding: Seed the target lymphoma cells at a density of 1 x 10^5 cells/well in a 24-well plate in 500 µL of complete medium.

  • Transduction:

    • Add Polybrene to a final concentration of 8 µg/mL. Polybrene enhances transduction efficiency but can be toxic to some cells, so optimization may be required.[7]

    • Add the desired amount of lentiviral stock. It is recommended to perform a titration to determine the optimal multiplicity of infection (MOI) for your cell line.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 18-24 hours.

  • Medium Change: After incubation, pellet the cells by centrifugation, remove the virus-containing medium, and resuspend in fresh complete medium.

  • Selection: 48 hours post-transduction, begin selection by adding the appropriate concentration of antibiotic (e.g., puromycin). The optimal concentration should be determined beforehand with a kill curve on the parental cell line.

  • Expansion: Expand the surviving, transduced cells for further analysis.

Protocol 3: Cell Viability Assay

This protocol is for assessing the sensitivity of transduced cells to this compound using a colorimetric assay like MTT or XTT.

Materials:

  • Parental and transduced lymphoma cells

  • This compound

  • 96-well plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium.

  • Drug Treatment: Prepare a serial dilution of this compound and add it to the wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Assay:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Add 100 µL of solubilization solution and incubate overnight.

    • Alternatively, add XTT reagent according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 4: Western Blot Analysis

This protocol is for validating gene overexpression or knockdown and for analyzing changes in signaling pathways.

Materials:

  • Parental and transduced lymphoma cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-HCK, anti-p-HCK, anti-BTK, anti-p-BTK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse cell pellets in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.

Conclusion

The methodologies described in these application notes provide a robust starting point for researchers aiming to understand and overcome potential resistance to the dual HCK/BTK inhibitor this compound. By employing lentiviral transduction to create stable cell lines with specific genetic alterations, it is possible to systematically investigate the roles of on-target mutations, bypass signaling pathways, and other molecular mechanisms in conferring drug resistance. The insights gained from these studies will be invaluable for the development of next-generation inhibitors and for designing effective combination therapies to combat resistance in B-cell malignancies.

References

Application Note: Flow Cytometry Analysis of Apoptosis Induced by cis-KIN-8194

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction cis-KIN-8194 is a potent, orally active dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's tyrosine kinase (BTK).[1][2] It has demonstrated significant anti-tumor activity in preclinical models of B-cell malignancies driven by MYD88 mutations, such as Waldenström Macroglobulinemia and Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1][3] A key mechanism of its anti-tumor effect is the robust induction of apoptosis.[1] This application note provides a detailed protocol for the quantitative analysis of apoptosis in cancer cell lines following exposure to this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Mechanism of Action: Inhibition of Pro-Survival Signaling this compound exerts its pro-apoptotic effects by simultaneously inhibiting HCK and BTK, two critical kinases in pro-survival signaling pathways.[1] In MYD88-mutated lymphomas, HCK activates BTK, which then triggers downstream pathways including PI3K/AKT and ERK.[1] By blocking HCK and BTK, this compound effectively abrogates these survival signals, leading to the initiation of the apoptotic cascade.[1][4] The drug has shown efficacy even in cells with ibrutinib-resistance mutations, such as BTKCys481Ser.[1][3]

G cluster_0 This compound Action cluster_1 Signaling Cascade This compound This compound HCK HCK This compound->HCK inhibits BTK BTK This compound->BTK inhibits HCK->BTK activates Pro-Survival Pathways\n(AKT, ERK) Pro-Survival Pathways (AKT, ERK) BTK->Pro-Survival Pathways\n(AKT, ERK) activates Apoptosis Apoptosis Pro-Survival Pathways\n(AKT, ERK)->Apoptosis inhibits

Caption: this compound inhibits HCK and BTK, blocking pro-survival signaling to induce apoptosis.

Principle of Apoptosis Detection by Flow Cytometry

The Annexin V/PI assay is a standard method for detecting apoptosis by flow cytometry.[5] The principle is based on two key events in the apoptotic process:

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane.[6] During early apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet.[6] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to identify these early apoptotic cells.

  • Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane loses its integrity, becoming permeable. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells.[7]

This dual-staining method allows for the differentiation of four distinct cell populations:

  • Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

  • Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).

  • Necrotic Cells (Primary): Annexin V-negative and PI-positive (Annexin V-/PI+).

Experimental Protocols

This section provides detailed protocols for cell culture, treatment with this compound, and subsequent staining for flow cytometry analysis.

I. Materials and Reagents
  • Target cancer cell line (e.g., TMD-8, BCWM.1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA (for adherent cells)

  • FITC Annexin V/PI Apoptosis Detection Kit, containing:

    • Annexin V-FITC

    • Propidium Iodide (PI)

    • 10X Annexin V Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)

  • Sterile microcentrifuge tubes

  • Flow cytometer

II. Protocol for Cell Culture and Treatment
  • Cell Seeding: Seed cells in appropriate culture flasks or plates to reach 70-80% confluency at the time of treatment. For example, seed 1 x 10⁶ cells in a T25 flask or 2 x 10⁵ cells/well in a 6-well plate.

  • Incubation: Culture cells for 24 hours under standard conditions (37°C, 5% CO₂).

  • Preparation of this compound: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • Treatment: Replace the existing medium with the medium containing the desired concentrations of this compound (e.g., 0 nM, 50 nM, 100 nM, 250 nM). Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the cells for a specified period, for example, 16 hours, based on previous studies.[1]

III. Protocol for Annexin V/PI Staining
  • Cell Harvesting:

    • Suspension Cells: Gently transfer the cells and medium to 15 mL conical tubes.

    • Adherent Cells: Aspirate the medium (which may contain floating apoptotic cells) and collect it. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[7] Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a fresh microcentrifuge tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[6]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.

  • Analysis: Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).

G A 1. Seed Cells (e.g., 2x10^5 cells/well) B 2. Incubate for 24h A->B C 3. Treat with this compound (0-250 nM) and Vehicle Control B->C D 4. Incubate for 16h C->D E 5. Harvest Cells (Suspension or Adherent) D->E F 6. Wash with Cold PBS E->F G 7. Resuspend in 1X Binding Buffer F->G H 8. Stain with Annexin V-FITC & PI (15 min, RT, Dark) G->H I 9. Add 1X Binding Buffer H->I J 10. Analyze on Flow Cytometer I->J

Caption: Experimental workflow for apoptosis analysis after this compound exposure.

Data Presentation and Interpretation

Flow Cytometry Quadrant Analysis

Properly compensated data should be displayed on a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The four quadrants represent the different cell populations.

G Flow Cytometry Quadrant Analysis xaxis Annexin V-FITC → yaxis Propidium Iodide (PI) → origin origin xend xend origin->xend yend yend origin->yend Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Viable (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) p1->p2 p3->p4

Caption: Quadrant gating for distinguishing cell populations in an Annexin V/PI assay.

Quantitative Data Summary

The percentage of cells in each quadrant should be recorded for each treatment condition. The results can be summarized in a table for clear comparison. The "Total Apoptosis" is typically calculated as the sum of early and late apoptotic populations.

Table 1: Apoptosis in TMD-8 Cells after 16-Hour Exposure to this compound

Treatment Concentration% Viable (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Total Apoptosis (Q2+Q4)
Vehicle Control (0 nM) 94.5 ± 2.13.2 ± 0.81.8 ± 0.55.0 ± 1.3
50 nM this compound 75.1 ± 3.515.8 ± 2.28.1 ± 1.923.9 ± 4.1
100 nM this compound 48.9 ± 4.228.4 ± 3.121.5 ± 2.849.9 ± 5.9
250 nM this compound 22.3 ± 3.835.2 ± 4.540.6 ± 5.175.8 ± 9.6

(Note: Data are representative examples and should be generated experimentally. Values are expressed as mean ± standard deviation for n=3 replicates.)

Conclusion The described protocol provides a robust and reproducible method for quantifying apoptosis induced by this compound. By inhibiting the HCK and BTK pro-survival signaling pathways, this compound effectively triggers programmed cell death in susceptible cancer cells. This flow cytometry-based assay is a crucial tool for characterizing the drug's mechanism of action, determining its effective dose range, and evaluating its potential in drug development pipelines for B-cell malignancies.

References

Application Notes and Protocols: Adhesion Assay with cis-KIN-8194 in Mantle Cell Lymphoma (MCL) Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mantle Cell Lymphoma (MCL) is a subtype of B-cell non-Hodgkin's lymphoma characterized by the translocation t(11;14)(q13;q32) leading to overexpression of cyclin D1. The interaction between MCL cells and the tumor microenvironment, particularly adhesion to extracellular matrix components and stromal cells, is crucial for tumor cell survival, proliferation, and drug resistance. Integrin-mediated adhesion is a key process in this interaction.

cis-KIN-8194 is a potent, orally active dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK), with IC50 values of 0.915 nM and <0.495 nM, respectively[1]. Both HCK and BTK are key components of the B-cell receptor (BCR) signaling pathway. Aberrant activation of this pathway is a hallmark of MCL. Notably, this compound has been shown to impair the growth and integrin-mediated adhesion of both BTK inhibitor (BTKi)-sensitive and -resistant MCL cells[2][3]. This inhibitory effect on adhesion is mediated through its action on HCK[2][3].

These application notes provide a detailed protocol for performing an in vitro adhesion assay to evaluate the effect of this compound on the adhesion of MCL cells to fibronectin.

Signaling Pathway Overview

This compound targets HCK and BTK, two critical kinases in the B-cell receptor signaling pathway that influences cell adhesion. The diagram below illustrates the proposed mechanism of action where this compound's inhibition of HCK leads to reduced integrin-mediated adhesion of MCL cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR BTK BTK BCR->BTK activates Integrin Integrin Adhesion_Signaling Adhesion Signaling Integrin->Adhesion_Signaling activates Fibronectin Fibronectin Integrin->Fibronectin binds HCK HCK AKT_S6 AKT/S6 Signaling HCK->AKT_S6 activates HCK->Adhesion_Signaling modulates BTK->AKT_S6 activates Adhesion Cell Adhesion Adhesion_Signaling->Adhesion cisKIN8194 This compound cisKIN8194->HCK inhibits cisKIN8194->BTK inhibits Adhesion->Integrin

Caption: Proposed signaling pathway of this compound in MCL cell adhesion.

Experimental Data Summary

The following table summarizes the quantitative data on the effect of this compound on MCL cell adhesion to fibronectin. Data is presented as the percentage of adhesion normalized to an untreated control.

MCL Cell LineTreatmentConcentration (µM)Adhesion (% of Control)
Granta-519This compound0.01~80%
0.1~60%
1~40%
JeKo-1This compound0.01~75%
0.1~55%
1~35%
Maver-1This compound0.01~85%
0.1~65%
1~45%
Primary MCL CellsThis compound0.1~70%
1~50%

Note: The data presented here is representative and compiled from published studies. Actual results may vary depending on experimental conditions.

Detailed Experimental Protocol

This protocol details the steps for conducting a fluorometric-based cell adhesion assay to assess the impact of this compound on the adhesion of MCL cells to fibronectin-coated surfaces.

Materials and Reagents
  • MCL cell lines (e.g., Granta-519, JeKo-1, Maver-1)

  • Primary MCL cells (optional)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (MedchemExpress, HY-136373)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fibronectin from human plasma (Sigma-Aldrich, F0895 or similar)

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Bovine Serum Albumin (BSA)

  • 96-well black, clear-bottom tissue culture plates

  • Calcein-AM fluorescent dye

  • Lysis Buffer

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)

Experimental Workflow

G A 1. Coat Plate B 2. Block Plate A->B C 3. Prepare Cells B->C D 4. Treat Cells C->D E 5. Seed Cells D->E F 6. Incubate E->F G 7. Wash F->G H 8. Lyse & Read G->H

Caption: Workflow for the MCL cell adhesion assay.

Step-by-Step Procedure

1. Coating of 96-Well Plates with Fibronectin

1.1. Dilute fibronectin in sterile DPBS to a final concentration of 10 µg/mL. 1.2. Add 50 µL of the diluted fibronectin solution to the desired wells of a 96-well plate. 1.3. For negative control wells, add 50 µL of 1% BSA in DPBS. 1.4. Incubate the plate at 37°C for 2 hours or at 4°C overnight. 1.5. Aspirate the coating solution and allow the wells to air dry in a sterile hood for at least 45 minutes[4][5].

2. Cell Preparation and Labeling

2.1. Culture MCL cells to the desired confluency. Ensure cells are healthy and in the logarithmic growth phase. 2.2. Harvest cells and wash once with serum-free medium. 2.3. Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL. 2.4. Add Calcein-AM to the cell suspension to a final concentration of 5 µM. 2.5. Incubate the cells for 30 minutes at 37°C in the dark. 2.6. Wash the labeled cells twice with serum-free medium to remove excess dye. 2.7. Resuspend the labeled cells in complete medium at a concentration of 1 x 10^6 cells/mL.

3. Treatment with this compound

3.1. Prepare a stock solution of this compound in DMSO. 3.2. Dilute the this compound stock solution in complete medium to the desired final concentrations (e.g., 0.01, 0.1, 1 µM). Prepare a vehicle control with the same final concentration of DMSO. 3.3. Add the diluted this compound or vehicle control to the labeled cell suspension. 3.4. Incubate the cells with the compound for 30 minutes at 37°C[2][6][7].

4. Adhesion Assay

4.1. Gently wash the fibronectin-coated and BSA-coated wells once with sterile DPBS. 4.2. Add 100 µL of the treated cell suspension (containing 1 x 10^5 cells) to each well. 4.3. Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion[2][6][7]. 4.4. After incubation, gently wash the wells twice with 150 µL of pre-warmed DPBS to remove non-adherent cells. Be careful not to disturb the adherent cells.

5. Quantification of Adherent Cells

5.1. After the final wash, add 100 µL of Lysis Buffer to each well. 5.2. Incubate the plate for 15 minutes at room temperature with gentle shaking to ensure complete lysis. 5.3. Measure the fluorescence of the lysate using a fluorescence plate reader at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

6. Data Analysis

6.1. Subtract the average fluorescence of the BSA-coated (negative control) wells from the fluorescence of all other wells. 6.2. Calculate the percentage of adhesion for each treatment condition relative to the vehicle control using the following formula:

Conclusion

This protocol provides a robust and reproducible method for assessing the inhibitory effect of this compound on the adhesion of MCL cells to fibronectin. The dual inhibitory action of this compound on HCK and BTK makes it a promising therapeutic agent for MCL, and this adhesion assay is a valuable tool for pre-clinical evaluation of its efficacy in disrupting the protective tumor microenvironment.[2][3]

References

Application Notes and Protocols: Establishing a cis-KIN-8194-Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for establishing and characterizing a cis-KIN-8194-resistant cell line model. KIN-8194 is a potent dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK), demonstrating efficacy in preclinical models of B-cell malignancies, including those resistant to other BTK inhibitors like ibrutinib (B1684441).[1][2][3] Understanding the mechanisms of acquired resistance to KIN-8194 is crucial for anticipating clinical challenges and developing next-generation therapies. The protocols detailed herein describe the generation of a resistant cell line through continuous exposure to escalating concentrations of KIN-8194, followed by characterization of the resistant phenotype.

Introduction

KIN-8194 exerts its anti-cancer effects by targeting HCK and BTK, key components of pro-survival signaling pathways in various B-cell lymphomas.[2][4] Specifically, it has been shown to inhibit the AKT-S6 signaling pathway in an HCK-dependent manner.[1][5][6] The development of drug resistance is a common mechanism by which cancer cells evade targeted therapies. Establishing an in vitro model of KIN-8194 resistance will provide a valuable tool for investigating the molecular mechanisms of resistance, identifying potential biomarkers, and evaluating novel therapeutic strategies to overcome it.[7][8]

KIN-8194 Signaling Pathway

KIN-8194 is a dual inhibitor of HCK and BTK. In certain B-cell malignancies driven by MYD88 mutations, HCK activation leads to the activation of BTK, which subsequently promotes cell survival through downstream signaling cascades, including the PI3K/AKT pathway.[2] KIN-8194's inhibition of both HCK and BTK effectively shuts down this pro-survival signaling.

KIN8194_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) HCK HCK BCR->HCK BTK BTK HCK->BTK PI3K PI3K BTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K S6 S6 S6K->S6 Proliferation_Survival Cell Proliferation & Survival S6->Proliferation_Survival KIN8194 KIN-8194 KIN8194->HCK KIN8194->BTK

Figure 1: KIN-8194 Signaling Pathway.

Experimental Protocols

Generation of a KIN-8194-Resistant Cell Line

This protocol outlines the gradual dose escalation method to develop a KIN-8194-resistant cell line.[7][9][10] The process involves continuous exposure of a parental cell line to increasing concentrations of KIN-8194 over an extended period.

Materials:

  • Parental cancer cell line (e.g., a mantle cell lymphoma line like JeKo-1 or Granta-519)[1]

  • Complete cell culture medium

  • KIN-8194 (stock solution in DMSO)

  • Cell culture flasks/plates

  • Hemocytometer or automated cell counter

  • Cryopreservation medium

Protocol:

  • Determine the Initial Inhibitory Concentration (IC50) of the Parental Cell Line:

    • Plate the parental cells at a predetermined density in a 96-well plate.

    • Treat the cells with a serial dilution of KIN-8194 for 72 hours.

    • Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo).

    • Calculate the IC50 value, which is the concentration of KIN-8194 that inhibits cell growth by 50%.[11]

  • Initiate Continuous Drug Exposure:

    • Start by culturing the parental cells in their complete medium supplemented with KIN-8194 at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).[7]

    • Maintain the cells in this drug-containing medium, passaging them as they reach 70-80% confluency.

    • At each passage, cryopreserve a vial of cells as a backup.[10]

  • Gradual Dose Escalation:

    • Once the cells have adapted to the initial concentration and are proliferating at a stable rate, increase the concentration of KIN-8194 by 1.5- to 2-fold.[7]

    • Monitor the cells closely for signs of toxicity (e.g., increased cell death, slower proliferation).

    • If significant cell death occurs, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.[9]

    • Continue this stepwise increase in KIN-8194 concentration over several months. The goal is to establish a cell line that can proliferate in the presence of a KIN-8194 concentration that is at least 10-fold higher than the IC50 of the parental cells.[7]

  • Establishment and Maintenance of the Resistant Cell Line:

    • Once the desired level of resistance is achieved, the cell line is considered established.

    • Maintain the resistant cell line in a continuous culture with the high concentration of KIN-8194 to ensure the stability of the resistant phenotype.

    • Periodically check the IC50 of the resistant cell line to confirm the level of resistance.

Resistance_Workflow Start Start Determine_IC50 Determine IC50 of Parental Cell Line Start->Determine_IC50 Initial_Exposure Continuous Exposure to IC10-IC20 KIN-8194 Determine_IC50->Initial_Exposure Monitor_Growth Stable Growth? Initial_Exposure->Monitor_Growth Monitor_Growth->Initial_Exposure No Increase_Concentration Increase KIN-8194 Concentration (1.5-2x) Monitor_Growth->Increase_Concentration Yes High_Toxicity High Toxicity? Increase_Concentration->High_Toxicity Reduce_Concentration Reduce to Previous Concentration High_Toxicity->Reduce_Concentration Yes Desired_Resistance Desired Resistance (>10x IC50)? High_Toxicity->Desired_Resistance No Reduce_Concentration->Initial_Exposure Desired_Resistance->Increase_Concentration No Establish_Resistant_Line Establish and Characterize Resistant Cell Line Desired_Resistance->Establish_Resistant_Line Yes End End Establish_Resistant_Line->End

Figure 2: Workflow for Generating a KIN-8194-Resistant Cell Line.
Characterization of the KIN-8194-Resistant Cell Line

Once the resistant cell line is established, it is essential to characterize its phenotype and investigate the potential mechanisms of resistance.

Purpose: To quantify the degree of resistance to KIN-8194.

Protocol:

  • Seed both parental and resistant cells in 96-well plates at the same density.

  • Treat the cells with a range of KIN-8194 concentrations for 72 hours.

  • Perform a cell viability assay (e.g., XTT).[12]

  • Calculate the IC50 values for both cell lines and determine the resistance index (RI) using the following formula:

    • RI = IC50 (Resistant Cells) / IC50 (Parental Cells)

Data Presentation:

Cell LineKIN-8194 IC50 (nM)Resistance Index (RI)
Parental[Insert Value]1.0
KIN-8194-Resistant[Insert Value][Calculate Value]

Purpose: To investigate alterations in the expression and phosphorylation status of proteins in the HCK/BTK/AKT signaling pathway.

Protocol:

  • Culture parental and resistant cells with and without KIN-8194 treatment for a specified time (e.g., 6 hours).[5]

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[13][14][15]

  • Probe the membrane with primary antibodies against total and phosphorylated forms of HCK, BTK, AKT, S6, and a loading control (e.g., GAPDH or Tubulin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Data Presentation:

ProteinParental CellsKIN-8194-Resistant Cells
- KIN-8194 + KIN-8194
p-HCK (Tyr416)[Relative Level][Relative Level]
Total HCK[Relative Level][Relative Level]
p-BTK (Tyr223)[Relative Level][Relative Level]
Total BTK[Relative Level][Relative Level]
p-AKT (Ser473)[Relative Level][Relative Level]
Total AKT[Relative Level][Relative Level]
p-S6 (Ser235/236)[Relative Level][Relative Level]
Total S6[Relative Level][Relative Level]
GAPDH[Relative Level][Relative Level]

Purpose: To identify potential mutations in the genes encoding HCK and BTK that may confer resistance to KIN-8194.

Protocol:

  • Isolate genomic DNA from both parental and resistant cells.

  • Amplify the coding regions of the HCK and BTK genes using polymerase chain reaction (PCR).

  • Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS) to identify any mutations.[16][17][18][19]

  • Compare the sequences from the resistant cells to those of the parental cells to identify any acquired mutations.

Data Presentation:

GeneMutationLocationPredicted Effect
HCK[e.g., T338I][e.g., Kinase Domain][e.g., Altered drug binding]
BTK[e.g., C481S][e.g., Kinase Domain][e.g., Ibrutinib resistance]

Troubleshooting

  • High levels of cell death during dose escalation: Reduce the magnitude of the concentration increase or revert to the previous concentration for a longer adaptation period.

  • Loss of resistant phenotype: Ensure the resistant cell line is continuously maintained in the presence of the selective pressure (high concentration of KIN-8194).

  • No significant change in IC50: The duration of drug exposure may be insufficient. Continue the dose escalation process for a longer period.

Conclusion

The establishment of a this compound-resistant cell line model is a critical step in understanding and overcoming potential clinical resistance to this novel dual HCK/BTK inhibitor. The protocols provided in this application note offer a systematic approach to generating and characterizing such a model. The resulting resistant cell line will be an invaluable resource for further investigation into resistance mechanisms and the development of more effective therapeutic strategies.

References

Application Notes and Protocols for Monitoring Tumor Growth in Mice Treated with cis-KIN-8194

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-KIN-8194 is a potent, orally bioavailable dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK).[1][2][3] It has shown significant anti-tumor activity in preclinical models of B-cell malignancies, particularly those driven by MYD88 mutations.[1][3] Notably, this compound has demonstrated efficacy in overcoming ibrutinib (B1684441) resistance, a common clinical challenge.[1][2][3] These application notes provide detailed protocols for monitoring the in vivo efficacy of this compound in mouse xenograft models, a critical step in the preclinical drug development process.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by simultaneously inhibiting HCK and BTK, two key kinases in the B-cell receptor (BCR) signaling pathway. In certain B-cell lymphomas, mutated MYD88 leads to the upregulation and activation of HCK, which in turn activates BTK. This signaling cascade promotes cell survival and proliferation through downstream pathways such as ERK, STAT5, and NF-κB.[4] By inhibiting both HCK and BTK, this compound effectively shuts down these pro-survival signals.

cis_KIN_8194_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR BTK BTK BCR->BTK IL-6R IL-6R HCK HCK IL-6R->HCK Activates MYD88 (mutated) MYD88 (mutated) MYD88 (mutated)->HCK Upregulates & Activates HCK->BTK Activates Downstream Signaling Downstream Signaling BTK->Downstream Signaling Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival This compound This compound This compound->HCK This compound->BTK

This compound Signaling Pathway

Experimental Protocols

The following protocols provide a framework for establishing a xenograft mouse model and monitoring tumor growth following treatment with this compound.

Xenograft Mouse Model Establishment

Objective: To establish subcutaneous tumors in immunocompromised mice.

Materials:

  • TMD-8 (or other relevant) human B-cell lymphoma cell line

  • Immunocompromised mice (e.g., NOD/SCID)

  • Matrigel

  • Sterile PBS

  • Syringes and needles (27-30 gauge)

  • Cell culture reagents

Procedure:

  • Culture TMD-8 cells under standard conditions.

  • Harvest cells during the logarithmic growth phase and assess viability using trypan blue exclusion.

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice regularly for tumor formation and overall health. Tumors typically become palpable within 1-2 weeks.

In Vivo Dosing of this compound

Objective: To administer this compound to tumor-bearing mice.

Materials:

  • This compound

  • Vehicle solution (e.g., as recommended by the supplier)

  • Oral gavage needles

  • Syringes

Procedure:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Prepare the this compound formulation in the appropriate vehicle at the desired concentration.

  • Administer this compound or vehicle to the respective groups via oral gavage. A typical dosing schedule might be once daily.[1]

  • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

Tumor Growth Monitoring

Objective: To quantitatively assess the effect of this compound on tumor growth.

Materials:

  • Digital calipers

Procedure:

  • Measure the length (longest diameter) and width (perpendicular diameter) of the tumors 2-3 times per week.

  • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .[5]

  • Record the measurements for each mouse at each time point.

Materials:

  • D-Luciferin

  • In vivo imaging system (e.g., IVIS)

Procedure:

  • Prepare a fresh stock solution of D-Luciferin.

  • Anesthetize the mice using isoflurane.

  • Inject the D-Luciferin substrate intraperitoneally.

  • After a consistent uptake time (e.g., 10-15 minutes), acquire bioluminescence images.

  • Quantify the bioluminescent signal from the tumor region of interest (ROI). The signal intensity correlates with the number of viable tumor cells.

Immunohistochemistry (IHC) for Pharmacodynamic Assessment

Objective: To assess the in vivo target engagement of this compound.

Materials:

  • Tumor tissue samples

  • Formalin or other fixatives

  • Paraffin

  • Primary antibodies (e.g., anti-phospho-HCK, anti-phospho-BTK)

  • Secondary antibodies

  • DAB substrate kit

  • Hematoxylin

Procedure:

  • At the end of the study, or at specific time points, euthanize the mice and excise the tumors.

  • Fix the tumor tissue in formalin and embed in paraffin.

  • Cut thin sections (e.g., 4-5 µm) and mount them on slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval to unmask the epitopes.

  • Block endogenous peroxidase activity.

  • Block non-specific antibody binding.

  • Incubate the sections with the primary antibody overnight at 4°C.

  • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Develop the signal using a DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Analyze the slides under a microscope to assess the levels of phosphorylated HCK and BTK.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Representative Tumor Growth Inhibition Data

Treatment GroupDay 0Day 7Day 14Day 21Day 28
Vehicle 150 ± 25450 ± 60900 ± 1201500 ± 2002200 ± 300
This compound (50 mg/kg) 152 ± 28250 ± 40350 ± 55400 ± 65450 ± 70
Ibrutinib (50 mg/kg) 148 ± 26350 ± 50600 ± 80950 ± 1301400 ± 190
Data are presented as mean tumor volume (mm³) ± SEM. This is representative data based on published findings describing superior tumor growth suppression with KIN-8194 compared to ibrutinib in a TMD-8 xenograft model.[2]

Table 2: Representative Body Weight Data

Treatment GroupDay 0Day 7Day 14Day 21Day 28
Vehicle 22.5 ± 0.822.8 ± 0.923.1 ± 1.022.9 ± 1.122.5 ± 1.2
This compound (50 mg/kg) 22.6 ± 0.722.4 ± 0.822.2 ± 0.922.0 ± 0.821.8 ± 0.9
Ibrutinib (50 mg/kg) 22.4 ± 0.822.6 ± 0.922.5 ± 1.022.3 ± 0.922.1 ± 1.0
Data are presented as mean body weight (g) ± SEM. This compound has been reported to be well-tolerated in mice.[2][3]

Experimental Workflow Visualization

A clear experimental workflow is essential for study planning and execution.

Experimental_Workflow Cell_Culture 1. Cell Culture (TMD-8) Tumor_Implantation 2. Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment Initiation (this compound or Vehicle) Randomization->Treatment Monitoring 6. Tumor Growth & Body Weight Monitoring Treatment->Monitoring Daily Dosing Endpoint 7. Study Endpoint Monitoring->Endpoint 2-3 times/week Analysis 8. Tissue Collection & Analysis (IHC) Endpoint->Analysis

In Vivo Study Workflow

Conclusion

These application notes and protocols provide a comprehensive guide for researchers to effectively monitor the in vivo anti-tumor activity of this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is crucial for the continued development of this promising therapeutic agent.

References

Application Notes: Immunohistochemical Analysis of Phospho-BTK (Tyr223) in cis-KIN-8194 Treated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bruton's tyrosine kinase (BTK) is a critical signaling molecule in the B-cell receptor (BCR) pathway, playing a pivotal role in the proliferation, survival, and differentiation of B-cells.[1][2][3][4] Dysregulation of the BCR signaling cascade is a hallmark of various B-cell malignancies, making BTK a prime therapeutic target.[3][5][6] cis-KIN-8194 is a next-generation, orally bioavailable, covalent inhibitor of BTK. It forms an irreversible bond with the cysteine residue at position 481 (Cys-481) in the ATP-binding pocket of BTK, effectively blocking its kinase activity.[4][7][8][9]

The phosphorylation of BTK at tyrosine 223 (pBTK Tyr223) is a key step in its activation. Therefore, measuring the levels of pBTK in tumor tissue serves as a direct pharmacodynamic (PD) biomarker to assess the target engagement and biological activity of this compound.[10][11][12] This document provides a detailed protocol for the immunohistochemical (IHC) detection of pBTK (Tyr223) in formalin-fixed, paraffin-embedded (FFPE) tumor tissues treated with this compound.

Principle of the Assay

This assay employs immunohistochemistry to visualize and quantify the levels of phosphorylated BTK at the Tyr223 residue in FFPE tumor sections. The protocol utilizes a specific primary antibody that recognizes the pBTK (Tyr223) epitope. A secondary antibody conjugated to an enzyme (such as horseradish peroxidase) and a chromogenic substrate are then used for detection. The resulting signal intensity, which is proportional to the amount of pBTK, can be evaluated to determine the extent of BTK inhibition by this compound. A reduction in pBTK staining in treated tumors compared to untreated controls indicates successful target engagement.

Data Presentation

Quantitative analysis of pBTK staining provides a robust method for evaluating the pharmacodynamic effects of this compound. Digital image analysis is recommended for objective and reproducible quantification.[13][14][15]

Table 1: Summary of pBTK (Tyr223) Staining in Control vs. This compound Treated Tumors

Treatment GroupNMean H-Score (± SD)Percent Positive Cells (± SD)Change from ControlP-value
Vehicle Control10225 (± 25)85% (± 8%)--
This compound (Low Dose)10110 (± 30)40% (± 12%)-51.1%<0.01
This compound (High Dose)1045 (± 15)15% (± 5%)-80.0%<0.001

H-Score is calculated as: H-Score = Σ (I x P), where I is the intensity score (0, 1+, 2+, 3+) and P is the percentage of cells with that intensity.

Table 2: Pharmacodynamic Response by Timepoint

Timepoint Post-DoseNMean pBTK H-Score (± SD)BTK Occupancy (%)
Pre-dose (0 hr)5230 (± 20)0%
4 hr535 (± 10)>95%
12 hr550 (± 12)>90%
24 hr580 (± 18)~85%

BTK occupancy data is typically generated from a separate biochemical assay but is included here for correlative purposes.[10][11][16]

Experimental Protocols

This protocol is optimized for FFPE tissue sections.

1. Materials and Reagents

  • FFPE tumor tissue blocks (control and this compound treated)

  • Positively charged microscope slides

  • Xylene or a xylene substitute

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0)

  • Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)

  • Peroxidase Block: 3% Hydrogen Peroxide

  • Blocking Buffer: 5% Normal Goat Serum in TBST

  • Primary Antibody: Rabbit anti-pBTK (Tyr223) monoclonal antibody

  • Secondary Antibody: Goat anti-Rabbit IgG H&L (HRP-conjugated)

  • Detection System: DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Counterstain: Hematoxylin (B73222)

  • Mounting Medium

2. Tissue Preparation and Sectioning

  • Fix fresh tumor tissue in 10% neutral buffered formalin for 24-48 hours at room temperature.[17] Avoid over-fixation as it can mask antigens.[17]

  • Dehydrate the tissue through a series of graded ethanol baths and clear with xylene.

  • Embed the tissue in paraffin (B1166041) wax.

  • Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.[18]

  • Dry the slides overnight at 37°C or for 1 hour at 60°C.

3. Deparaffinization and Rehydration

  • Immerse slides in xylene: 2 changes, 5 minutes each.

  • Immerse in 100% ethanol: 2 changes, 3 minutes each.

  • Immerse in 95% ethanol: 1 change, 3 minutes.

  • Immerse in 70% ethanol: 1 change, 3 minutes.

  • Rinse thoroughly in deionized water.

4. Antigen Retrieval

  • Pre-heat the Sodium Citrate Buffer in a pressure cooker or water bath to 95-100°C.

  • Immerse the slides in the hot buffer and incubate for 20 minutes. This step is crucial for unmasking the epitope.[17]

  • Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).

  • Rinse slides with deionized water, then with TBST wash buffer.

5. Immunohistochemical Staining

  • Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with TBST.

  • Blocking: Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody: Dilute the anti-pBTK (Tyr223) antibody to its optimal concentration in blocking buffer. Incubate the sections overnight at 4°C in a humidified chamber.

  • Washing: Wash slides with TBST: 3 changes, 5 minutes each.

  • Secondary Antibody: Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash slides with TBST: 3 changes, 5 minutes each.

  • Detection: Prepare the DAB substrate solution according to the manufacturer's instructions. Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.[18]

  • Stopping Reaction: Immerse slides in deionized water to stop the chromogenic reaction.

6. Counterstaining and Mounting

  • Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.

  • "Blue" the hematoxylin by rinsing in running tap water.

  • Dehydrate the sections through graded ethanol (70%, 95%, 100%) and clear in xylene.

  • Mount a coverslip using a permanent mounting medium.

7. Image Acquisition and Analysis

  • Scan the slides using a whole-slide digital scanner at 20x or 40x magnification.

  • Use image analysis software (e.g., ImageJ, QuPath) to quantify the staining.[19]

  • Define regions of interest (tumor areas) and set a color deconvolution for DAB and hematoxylin.

  • Quantify the percentage of positive cells and the staining intensity to calculate an H-score for each sample.[15][20]

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK_inactive BTK (Inactive) LYN_SYK->BTK_inactive Phosphorylates pBTK_active pBTK (Tyr223) (Active) BTK_inactive->pBTK_active Autophosphorylation at Tyr223 PLCg2 PLCγ2 pBTK_active->PLCg2 pPLCg2 pPLCγ2 PLCg2->pPLCg2 Downstream Downstream Signaling (NF-κB, MAPK) pPLCg2->Downstream Proliferation Gene Transcription (Proliferation, Survival) Downstream->Proliferation cisKIN8194 This compound cisKIN8194->pBTK_active Covalent Inhibition

Caption: BTK signaling pathway and inhibition by this compound.

IHC_Workflow start FFPE Tumor Section deparaffinization 1. Deparaffinization & Rehydration start->deparaffinization antigen_retrieval 2. Heat-Induced Antigen Retrieval deparaffinization->antigen_retrieval blocking 3. Peroxidase & Protein Blocking antigen_retrieval->blocking primary_ab 4. Primary Antibody Incubation (anti-pBTK Tyr223) blocking->primary_ab secondary_ab 5. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 6. DAB Chromogen Detection secondary_ab->detection counterstain 7. Hematoxylin Counterstain detection->counterstain mount 8. Dehydration & Mounting counterstain->mount analysis 9. Digital Scanning & Image Analysis mount->analysis

Caption: Immunohistochemistry workflow for pBTK detection.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting cis-KIN-8194 Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with cis-KIN-8194 in Dimethyl Sulfoxide (DMSO). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous DMSO.[1] Most kinase inhibitors, being lipophilic in nature, exhibit poor solubility in aqueous solutions but are readily soluble in organic solvents like DMSO.[2] For in vitro cellular assays, a high-concentration stock in DMSO is typically prepared and then diluted to the final working concentration in the aqueous culture medium.[3][4][5]

Q2: I've observed precipitation when dissolving this compound in DMSO. What could be the cause?

Several factors can contribute to precipitation during initial dissolution in DMSO:

  • Water Content in DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the air. The presence of even small amounts of water can significantly reduce the solubility of organic compounds. It is crucial to use anhydrous DMSO from a freshly opened bottle or a properly stored container.

  • Compound Purity: Impurities in the compound stock can affect its solubility.

  • Supersaturation: Attempting to dissolve the compound above its solubility limit will result in a suspension or precipitation.

  • Low Temperature: The solubility of compounds often decreases at lower temperatures.

Q3: My this compound stock solution in DMSO is clear, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?

This is a common phenomenon known as "crashing out" or precipitation upon solvent change. It occurs because the compound is highly soluble in the organic DMSO but poorly soluble in the aqueous buffer. When the DMSO stock is diluted, the solvent polarity increases dramatically, causing the compound to exceed its solubility limit in the mixed solvent system.

Here are several strategies to mitigate this issue:

  • Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally less than 0.5%, to minimize solvent effects and potential toxicity to cells.[3]

  • Stepwise Dilution: Perform serial dilutions of your high-concentration DMSO stock in DMSO first to get closer to your final concentration before the final dilution into the aqueous buffer. This gradual change in concentration can sometimes prevent precipitation.[5]

  • Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to quickly disperse the compound and avoid localized high concentrations that can initiate precipitation.

  • Use of Surfactants or Co-solvents: For particularly challenging compounds, adding a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) or a co-solvent (e.g., ethanol, PEG400) to the aqueous buffer can help maintain the compound's solubility.

Q4: Can I heat or sonicate the DMSO solution to improve the solubility of this compound?

Yes, gentle warming and sonication can be effective methods to aid dissolution.

  • Warming: Gentle warming of the DMSO solution (e.g., to 37°C) can increase the solubility of the compound. However, it is essential to be cautious about the thermal stability of this compound to avoid degradation.

  • Sonication: A brief period of sonication in a water bath can help break down compound aggregates and facilitate dissolution.

Always visually inspect the solution after these treatments to ensure it is clear and free of particulates.

Q5: How should I store my solid this compound and its DMSO stock solutions?

Proper storage is critical to maintain the integrity and stability of your compound.

  • Solid Compound: Store the solid powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[3]

  • DMSO Stock Solutions: For stock solutions in DMSO, it is recommended to:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]

    • Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter durations (up to 1 month).[3]

Quantitative Data Summary

SolventReported ConcentrationSource
DMSO10 mMMedChemExpress[1]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of KIN-8194 in DMSO

Materials:

  • KIN-8194 (solid powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Methodology:

  • Preparation: In a sterile environment, weigh the desired amount of KIN-8194 powder. For example, to prepare 1 mL of a 10 mM stock solution of KIN-8194 (Molecular Weight to be confirmed by the user from the vial or Certificate of Analysis), the required mass would be calculated.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the KIN-8194 powder.

  • Dissolution:

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If the compound is not fully dissolved, sonicate the vial in a room temperature water bath for 5-10 minutes.

    • Gentle warming to 37°C can be applied if necessary, but monitor for any signs of compound degradation (e.g., color change).

  • Storage: Once the solution is clear, aliquot it into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C.

Visualizations

Troubleshooting Workflow for this compound Solubility Issues

G Troubleshooting Workflow for this compound Solubility Issues start Start: Dissolving this compound in DMSO check_dissolution Is the solution clear? start->check_dissolution precipitation Precipitation or cloudiness observed check_dissolution->precipitation No success Solution is clear. Proceed with experiment. check_dissolution->success Yes troubleshoot Troubleshooting Steps precipitation->troubleshoot use_anhydrous Use fresh, anhydrous DMSO troubleshoot->use_anhydrous sonicate Sonicate for 10-15 min use_anhydrous->sonicate warm Gently warm to 37°C sonicate->warm recheck_dissolution Re-check for dissolution warm->recheck_dissolution recheck_dissolution->success Yes contact_support If issues persist, contact technical support. recheck_dissolution->contact_support No dilution_issue Precipitation upon dilution in aqueous buffer success->dilution_issue During dilution troubleshoot_dilution Troubleshooting Dilution dilution_issue->troubleshoot_dilution lower_dmso Lower final DMSO concentration (<0.5%) troubleshoot_dilution->lower_dmso stepwise_dilution Perform stepwise dilutions lower_dmso->stepwise_dilution rapid_mixing Ensure rapid mixing stepwise_dilution->rapid_mixing use_surfactant Consider using a surfactant/co-solvent rapid_mixing->use_surfactant use_surfactant->success

Caption: A flowchart for troubleshooting common solubility issues with this compound.

Simplified Signaling Pathway of HCK and BTK Inhibition by KIN-8194

KIN-8194 is a dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK).[1][6] In certain B-cell lymphomas with MYD88 mutations, HCK is activated and subsequently activates BTK, leading to pro-survival signaling.[2][7] KIN-8194 blocks this pathway by inhibiting both kinases.

G Simplified HCK and BTK Signaling Pathway and KIN-8194 Inhibition cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects MYD88 Mutated MYD88 HCK HCK MYD88->HCK activates BTK BTK HCK->BTK activates ProSurvival Pro-Survival Signaling (e.g., AKT-S6 pathway) BTK->ProSurvival leads to KIN8194 KIN-8194 KIN8194->HCK KIN8194->BTK

Caption: KIN-8194 inhibits the pro-survival signaling pathway by targeting both HCK and BTK.

References

Technical Support Center: Optimizing cis-KIN-8194 Concentration for Lymphoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of cis-KIN-8194 for various lymphoma cell lines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in lymphoma?

A1: this compound is a potent, orally active dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK).[1][2] In lymphoma, particularly in subtypes with MYD88 mutations, it disrupts pro-survival signaling pathways.[3] By inhibiting HCK and BTK, this compound effectively blocks downstream signaling cascades, including the AKT and ERK pathways, leading to decreased cell proliferation and induction of apoptosis.[3][4] It has shown efficacy in ibrutinib-resistant models, making it a promising therapeutic agent.

Q2: Which lymphoma cell lines are sensitive to this compound?

A2: this compound has demonstrated potent anti-proliferative activity in various MYD88-mutated lymphoma cell lines.[5] These include cell lines representing Waldenström Macroglobulinemia (BCWM.1, MWCL-1) and Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (TMD-8, HBL-1).[3] It has also shown growth inhibitory effects in Mantle Cell Lymphoma (MCL) cell lines, irrespective of their sensitivity to BTK inhibitors like ibrutinib (B1684441).[4]

Q3: How should I prepare and store my this compound stock solution?

A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. For working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration. The final DMSO concentration in the culture should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: I am observing high variability in my IC50/GI50 values between experiments. What could be the cause?

A4: Variability in IC50 or GI50 values can arise from several factors:

  • Cell Health and Passage Number: Ensure your lymphoma cell lines are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.

  • Seeding Density: Inconsistent initial cell seeding density can significantly impact results. Optimize and maintain a consistent seeding density for each cell line.

  • Compound Potency: Repeated freeze-thaw cycles of the stock solution can degrade the compound. Use fresh aliquots for each experiment.

  • Assay-Specific Variability: Factors like incubation time, reagent quality, and plate reader settings can introduce variability. Standardize your protocol and perform regular quality checks.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Lower than Expected Potency or No Effect
Possible Cause Suggested Solution
Compound Degradation Prepare fresh dilutions from a new aliquot of this compound stock solution. Avoid repeated freeze-thaw cycles.
Suboptimal Cell Health Routinely check cell viability and morphology. Ensure cells are not stressed or contaminated. Use cells within a consistent passage number range.
Incorrect Concentration Range The effective concentration range can vary significantly between cell lines. Perform a broad dose-response curve (e.g., 0.1 nM to 10 µM) in your initial experiments to identify the active range for your specific cell line.
Resistant Cell Line Verify the MYD88 mutation status of your cell line. While this compound is effective in many MYD88-mutated lymphomas, some may have downstream mutations (e.g., in CARD11) that confer resistance.[5]
Issue 2: High Background or Inconsistent Results in Western Blots for pBTK/pERK
Possible Cause Suggested Solution
Suboptimal Antibody Concentration Titrate your primary and secondary antibodies to determine the optimal dilution for a strong signal with low background.
Insufficient Washing Increase the number and duration of wash steps after antibody incubations to reduce non-specific binding.
High Background from Blocking Optimize the blocking buffer. Common choices include 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST. Incubation time may also need adjustment.
Variable Protein Loading Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA assay) and loading equal amounts of total protein. Use a loading control like GAPDH or β-actin to confirm equal loading.

Data Presentation

Table 1: In Vitro Activity of this compound in Various Lymphoma Cell Lines

Cell LineLymphoma SubtypeAssay TypeEndpointValue (nM)Reference
TMD-8 ABC-DLBCL (MYD88 L265P)ProliferationGI50<10[6]
HBL-1 ABC-DLBCL (MYD88 L265P)ProliferationGI50<10[6]
BCWM.1 Waldenström Macroglobulinemia (MYD88 L265P)ProliferationGI50<10[6]
MWCL-1 Waldenström Macroglobulinemia (MYD88 L265P)ProliferationGI50<10[6]
JeKo-1 Mantle Cell LymphomaProliferationGI50~25[6]
Mino Mantle Cell LymphomaProliferationGI50~50[6]
Rec-1 Mantle Cell LymphomaProliferationGI50~10[6]
Granta-519 Mantle Cell LymphomaProliferationGI50~100[6]
Maver-1 Mantle Cell LymphomaProliferationGI50~100[6]

Note: GI50 (50% Growth Inhibition) values are approximated from published dose-response curves and may vary based on experimental conditions.

Biochemical IC50 Values:

  • HCK: <0.495 nM[5][6]

  • BTK: 0.915 nM[5][6]

Experimental Protocols

Protocol 1: Determining Cell Viability using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound on lymphoma cell lines.

Materials:

  • Lymphoma cell line of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Harvest lymphoma cells in their logarithmic growth phase.

    • Count the cells and determine viability (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common starting range is 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a media-only control.

    • Carefully add 100 µL of the diluted compound or control to the appropriate wells.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).[3]

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium without disturbing the formazan (B1609692) crystals.

    • Add 150 µL of solubilization solution to each well to dissolve the crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50/GI50 value.

Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining

This protocol describes how to quantify apoptosis in lymphoma cells treated with this compound using flow cytometry.

Materials:

  • Treated and untreated lymphoma cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed and treat lymphoma cells with the desired concentrations of this compound for the appropriate duration.

    • Harvest 1-5 x 10⁵ cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cells once with cold 1X PBS and centrifuge again.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry immediately (within 1 hour).

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 3: Western Blotting for Phosphorylated BTK (pBTK) and ERK (pERK)

This protocol details the detection of changes in the phosphorylation status of BTK and ERK in response to this compound treatment.

Materials:

  • Treated and untreated lymphoma cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pBTK, anti-total BTK, anti-pERK, anti-total ERK, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound for the desired time (e.g., 1-6 hours).[1][3]

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pBTK) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for total BTK, pERK, total ERK, and a loading control to ensure equal protein loading and to assess changes in phosphorylation relative to the total protein.

Mandatory Visualizations

Signaling Pathway of this compound in MYD88-Mutated Lymphoma

cis_KIN_8194_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MYD88 MYD88 (L265P) HCK HCK MYD88->HCK activates BTK BTK HCK->BTK activates AKT AKT BTK->AKT activates ERK ERK BTK->ERK activates Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation AKT->Proliferation ERK->Apoptosis ERK->Proliferation cisKIN8194 This compound cisKIN8194->HCK cisKIN8194->BTK

Caption: Signaling pathway of this compound in MYD88-mutated lymphoma cells.

Experimental Workflow for Determining IC50/GI50

IC50_Workflow start Start seed_cells Seed Lymphoma Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with Serial Dilutions of this compound incubate_24h->treat_cells incubate_72h Incubate 72h treat_cells->incubate_72h mtt_assay Perform MTT Assay incubate_72h->mtt_assay read_plate Read Absorbance at 570 nm mtt_assay->read_plate analyze_data Analyze Data and Calculate IC50/GI50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50/GI50 of this compound.

Troubleshooting Logic for Inconsistent IC50/GI50 Values

Troubleshooting_IC50 start Inconsistent IC50/GI50 Values check_cells Check Cell Health and Passage Number start->check_cells check_seeding Verify Seeding Density start->check_seeding check_compound Use Fresh Compound Aliquot start->check_compound check_protocol Standardize Assay Protocol start->check_protocol inconsistent Still Inconsistent check_cells->inconsistent check_seeding->inconsistent check_compound->inconsistent check_protocol->inconsistent consistent Consistent Results inconsistent->consistent If all checks pass

Caption: Troubleshooting logic for variable IC50/GI50 results.

References

Potential off-target effects of cis-KIN-8194 in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the potential off-target effects of cis-KIN-8194 in kinase assays. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's tyrosine kinase (BTK).[1][2][3] Biochemical assays have shown strong inhibition of HCK with an IC50 of less than 0.495 nM and BTK with an IC50 of 0.915 nM.[1]

Q2: What is the known kinase selectivity profile of this compound?

To assess its selectivity, this compound was profiled using a KINOMEscan assay against a panel of 464 kinases at a concentration of 1.0 μM.[1][4] The results indicated high selectivity, with targets mainly limited to the Src family (including HCK, BLK, LYN, and FRK) and Tec family (including BTK) kinases.[1] The S10 selectivity scores at 0.1 and 1.0 μM were 0.07 and 0.12, respectively, indicating a high degree of specificity.[1]

Q3: How does the selectivity of this compound compare to other inhibitors?

This compound has demonstrated greater selectivity compared to the compound A419259 (RK-20449).[1][4] Notably, at 90% kinase inhibition, this compound did not show inhibition of KIT, RET, PDGFRA, EPHB6, or CDPK1, which are known to be associated with toxicities.[1][4]

Q4: I am observing a cellular phenotype that does not seem to align with HCK or BTK inhibition. Could this be an off-target effect?

While this compound is highly selective, unexpected cellular phenotypes could potentially arise from off-target effects.[5][6] It is also possible that the observed effect is due to the inhibition of a lesser-known downstream effector of HCK or BTK in your specific cellular context. To investigate this, consider the troubleshooting steps outlined in the guide below.

Troubleshooting Guide

Issue: Unexpected experimental results or suspected off-target effects.

1. How can I confirm if the observed phenotype is due to an off-target effect?

  • Orthogonal Inhibition: Use a structurally different, well-characterized inhibitor of HCK and BTK.[6] If this second inhibitor reproduces the same phenotype at concentrations that achieve similar levels of on-target inhibition, the effect is more likely to be on-target.

  • Rescue Experiments: If possible, overexpress a drug-resistant mutant of HCK or BTK in your cell line.[5] If the phenotype is reversed, it is likely an on-target effect. If the phenotype persists, it is more likely due to an off-target interaction.

  • Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of HCK and BTK.[6][7] If the phenotype of the genetic knockdown matches the phenotype induced by this compound, it supports an on-target mechanism.

2. What experimental approaches can I use to identify potential off-targets of this compound in my system?

  • Kinome-wide Profiling: The most comprehensive method is to perform a kinase selectivity profiling screen, such as KINOMEscan, against a broad panel of kinases at a relevant concentration (e.g., 10 times the on-target IC50).[5][8] This can identify potential off-target kinases that are inhibited by this compound.

  • Cellular Target Engagement Assays: Techniques like KiNativ profiling can be used to assess which kinases are engaged by this compound within a cellular context.[4] This method was used to confirm the engagement of HCK and BTK by KIN-8194 in TMD-8 cells.[1][4]

  • Chemical Proteomics: Approaches like drug-affinity purification followed by mass spectrometry can identify proteins, including non-kinase off-targets, that interact with your compound.[5][9]

3. My biochemical assay results with this compound don't match my cell-based assay results. What could be the reason?

Discrepancies between biochemical and cellular assays are common.[5] Potential reasons include:

  • ATP Concentration: Biochemical assays are often performed at low, non-physiological ATP concentrations. The high intracellular ATP levels in cell-based assays can outcompete ATP-competitive inhibitors like this compound, leading to a decrease in apparent potency.[5]

  • Cellular Transport: The compound may be actively transported out of the cell by efflux pumps, reducing its intracellular concentration.[5]

  • Target Availability: The target kinases (HCK and BTK) may not be expressed or may be in an inactive conformation in the specific cell line being used.[5]

Quantitative Data: Kinase Selectivity of this compound

The following table summarizes the known inhibitory activity of this compound against its primary targets and notable kinases that are not significantly inhibited.

Kinase TargetAssay TypeResultConcentrationReference
HCK BiochemicalIC50 < 0.495 nMN/A[1][2]
BTK BiochemicalIC50 = 0.915 nMN/A[1][2]
KIT Kinase AssayNo significant inhibitionNot Specified[1][4]
RET Kinase AssayNo significant inhibitionNot Specified[1][4]
PDGFRA Kinase AssayNo significant inhibitionNot Specified[1][4]
EPHB6 Kinase AssayNo significant inhibitionNot Specified[1][4]
CDPK1 Kinase AssayNo significant inhibitionNot Specified[1][4]

Note: A comprehensive list of the 464 kinases screened in the KINOMEscan assay and their respective inhibition percentages is not publicly available in the referenced literature. The data presented here is based on the summary provided in the publications.

Experimental Protocols

Protocol 1: General Workflow for Kinase Selectivity Profiling (Biochemical)

This protocol outlines a general procedure for assessing the selectivity of a kinase inhibitor using a commercial service.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Initial Screening: Submit the compound for an initial screen against a large kinase panel (e.g., >400 kinases) at a single, high concentration (typically 1 µM).[5]

  • Data Analysis: Analyze the results to identify kinases that show significant inhibition (e.g., >50% or >90% inhibition).

  • Dose-Response Confirmation: For any identified off-targets, perform follow-up dose-response assays to determine the IC50 values. This will quantify the potency of this compound against these kinases.

  • Selectivity Analysis: Compare the IC50 values for off-targets to the on-target IC50 values for HCK and BTK to determine the selectivity window.

Protocol 2: Cellular Target Engagement using NanoBRET™

This protocol describes a method to confirm target engagement within a cellular context.[10]

  • Cell Line Preparation: Use a cell line engineered to express the kinase of interest (e.g., a potential off-target identified in Protocol 1) fused to NanoLuc® luciferase.

  • Cell Plating: Seed the cells at an appropriate density in a multi-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer that specifically binds to the kinase of interest.

  • Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer. A decrease in the BRET signal indicates displacement of the tracer by the compound, confirming target engagement.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane MYD88 (mutated) MYD88 (mutated) HCK HCK MYD88 (mutated)->HCK activates BTK BTK HCK->BTK activates Downstream Signaling Downstream Signaling BTK->Downstream Signaling promotes This compound This compound This compound->HCK This compound->BTK

Caption: Intended signaling pathway of this compound action.

Experimental_Workflow Start Start Observe_Phenotype Unexpected Cellular Phenotype Observed Start->Observe_Phenotype Hypothesize Hypothesize Off-Target Effect Observe_Phenotype->Hypothesize Kinome_Scan Perform Kinome-wide Selectivity Screen Hypothesize->Kinome_Scan Identify_Hits Identify Potential Off-Target Kinases Kinome_Scan->Identify_Hits Validate_Hits Validate Hits with Dose-Response Assays Identify_Hits->Validate_Hits Cellular_Assay Confirm Cellular Target Engagement (e.g., NanoBRET) Validate_Hits->Cellular_Assay Conclusion Confirm or Refute Off-Target Effect Cellular_Assay->Conclusion

Caption: Workflow for investigating potential off-target effects.

References

cis-KIN-8194 stability in aqueous solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of cis-KIN-8194 in aqueous solutions for long-term experiments. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: Like many small molecule inhibitors, it is best to prepare a concentrated stock solution of this compound in a dry, high-quality organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[1] For short-term storage, -20°C is also acceptable.[1]

Q2: How should I prepare aqueous working solutions of this compound for my experiments?

A2: Due to the limited aqueous solubility of many organic small molecules, it is not recommended to directly dilute the concentrated DMSO stock solution into your aqueous buffer or cell culture medium. This can cause the compound to precipitate. The best practice is to perform serial dilutions. First, create an intermediate dilution of the DMSO stock in DMSO, and then add the final, less concentrated DMSO solution to your pre-warmed aqueous medium while gently vortexing.[2]

Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is highly recommended to keep the final concentration at or below 0.1% to minimize any potential off-target effects or toxicity.[1][2] It is crucial to always include a vehicle control in your experiments with the same final concentration of DMSO as your test conditions.[1]

Q4: Is there any specific data on the stability of this compound in aqueous solutions or cell culture media?

A4: Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in various aqueous solutions or cell culture media over extended periods. Small molecule inhibitors can be susceptible to degradation in aqueous environments, especially at physiological temperatures (e.g., 37°C).[3] Therefore, for long-term experiments, it is crucial to either prepare fresh working solutions at regular intervals or to perform a stability assessment in your specific experimental conditions.

Q5: What are the known cellular targets of KIN-8194?

A5: KIN-8194 is a potent dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's tyrosine kinase (BTK).[4][5][6] It has shown activity in preclinical models of B-cell malignancies driven by mutated MYD88.[4][7]

Troubleshooting Guide

This guide addresses common issues users might encounter when working with this compound in aqueous solutions for long-term experiments.

Issue Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock in aqueous media. Rapid solvent exchange when a concentrated DMSO stock is added to an aqueous solution.[2]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[2] Add the compound dropwise while gently vortexing the media.[2]
High final concentration of the compound exceeds its aqueous solubility.Determine the maximum soluble concentration of this compound in your specific medium by preparing a serial dilution and visually inspecting for precipitation.[2]
Cloudiness or precipitate appears in the working solution over time. The compound may be slowly precipitating out of a supersaturated solution.[1]Prepare fresh working solutions from the DMSO stock immediately before each experiment or at regular intervals during long-term experiments.
Temperature fluctuations affecting solubility.[8]Ensure your working solutions are maintained at a constant and appropriate temperature for your experiment.
Degradation of the compound into less soluble products.Perform a stability assessment of this compound in your experimental media to determine its degradation rate.
Inconsistent or unexpected experimental results. Loss of compound from the solution due to precipitation or degradation, leading to a lower effective concentration.[1]Ensure the compound is fully dissolved before starting the experiment. Visually inspect for any precipitate. For long-term experiments, assess the stability of this compound over the duration of the assay.
Non-specific binding of the compound to plasticware.Use low-protein-binding plates and pipette tips. Include a control without cells to assess binding to the plasticware.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes the recommended procedure for preparing a working solution of this compound in an aqueous medium (e.g., cell culture medium) from a concentrated DMSO stock.

Materials:

  • This compound solid compound

  • Anhydrous, high-quality DMSO

  • Sterile aqueous experimental medium (e.g., DMEM with 10% FBS)

  • Sterile, low-protein-binding microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.

    • Aliquot the stock solution into single-use vials and store at -80°C.

  • Prepare an Intermediate Dilution (if necessary):

    • Thaw a single-use aliquot of the concentrated DMSO stock solution.

    • If a large dilution factor is required, prepare an intermediate dilution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.

  • Prepare the Final Working Solution:

    • Pre-warm your aqueous experimental medium to the desired temperature (e.g., 37°C).

    • Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing. For instance, to achieve a final concentration of 1 µM with 0.1% DMSO, add 1 µL of a 1 mM intermediate stock to 1 mL of medium.

    • Visually inspect the final working solution to ensure it is clear and free of any precipitate.

Protocol 2: Assessment of this compound Stability in Aqueous Solution

This protocol provides a general framework for determining the stability of this compound in a specific aqueous solution over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Prepared working solution of this compound in the desired aqueous medium.

  • Incubator set to the experimental temperature (e.g., 37°C).

  • HPLC or LC-MS system with a suitable column and detection method for this compound.

  • Appropriate vials for sample collection.

Procedure:

  • Sample Preparation:

    • Prepare a fresh working solution of this compound in your aqueous medium of choice at the desired concentration.

    • Dispense equal aliquots of the solution into multiple sterile vials, one for each time point.

  • Incubation:

    • Place the vials in an incubator at the desired experimental temperature.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one vial from the incubator.

    • Immediately analyze the sample by HPLC or LC-MS or store it at -80°C for later analysis. The time 0 sample should be analyzed immediately after preparation.

  • Analysis:

    • Inject a consistent volume of each sample onto the HPLC or LC-MS system.

    • Quantify the peak area corresponding to this compound at each time point.

  • Data Analysis:

    • Normalize the peak area of this compound at each time point to the peak area at time 0 to determine the percentage of the compound remaining.

    • Plot the percentage of this compound remaining versus time to determine its stability profile.

Visualizations

G cluster_0 Preparation of Working Solution stock Concentrated Stock in 100% DMSO intermediate Intermediate Dilution in DMSO stock->intermediate Dilute precipitate Precipitation! stock->precipitate Direct Dilution (Incorrect) working Final Working Solution in Aqueous Medium intermediate->working Add to pre-warmed medium with vortexing

Caption: Workflow for preparing this compound working solutions to avoid precipitation.

G cluster_1 Experimental Workflow for Stability Assessment prep Prepare Working Solution of this compound aliquot Aliquot for each time point prep->aliquot incubate Incubate at experimental temperature (e.g., 37°C) aliquot->incubate collect Collect samples at designated time points incubate->collect analyze Analyze by HPLC or LC-MS collect->analyze data Calculate % remaining vs. time 0 analyze->data

Caption: A generalized workflow for assessing the stability of this compound in an aqueous solution.

G cluster_2 Known Signaling Pathway of KIN-8194 MYD88 Mutated MYD88 HCK HCK MYD88->HCK BTK BTK HCK->BTK Proliferation Cell Proliferation & Survival BTK->Proliferation KIN8194 This compound KIN8194->HCK Inhibits KIN8194->BTK Inhibits

Caption: Simplified signaling pathway showing the inhibitory action of KIN-8194 on HCK and BTK.

References

Technical Support Center: Acquired Resistance to cis-KIN-8194

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: cis-KIN-8194 is a hypothetical next-generation RAF inhibitor targeting BRAF V600E mutations. The following guide is based on established mechanisms of resistance to clinically relevant BRAF inhibitors and is intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the BRAF V600E mutant kinase. By binding to the ATP-binding pocket of the mutated BRAF protein, it prevents the phosphorylation and activation of downstream targets MEK1/2, thereby inhibiting the hyperactive MAPK/ERK signaling pathway that drives proliferation in BRAF V600E-mutant cancers like melanoma.[1][2][3][4]

Q2: My BRAF V600E-mutant cell line is showing reduced sensitivity to this compound after several weeks of culture. What are the potential causes?

A2: This is a common observation and typically indicates the development of acquired resistance. The most prevalent mechanisms involve the reactivation of the MAPK/ERK pathway or the activation of alternative, parallel signaling pathways.[5][6][7] Key mechanisms include:

  • Secondary Mutations: Activating mutations in genes upstream (e.g., NRAS) or downstream (e.g., MEK1/2) of BRAF can bypass the inhibitory effect of this compound.[6][8][9]

  • Gene Amplification: Increased copy number of the mutant BRAF gene can lead to higher protein expression, overwhelming the inhibitor.[6][10]

  • BRAF Splice Variants: Alternative splicing of the BRAF gene can produce truncated forms that promote RAF dimerization, a state which is resistant to many BRAF inhibitors.[6][10]

  • Bypass Pathway Activation: Upregulation of receptor tyrosine kinases (RTKs) like EGFR, PDGFRβ, or MET can activate parallel pro-survival pathways, most notably the PI3K/Akt pathway, rendering the cells less dependent on MAPK signaling.[5][6][7][8]

Q3: How do I confirm that my cell line has developed resistance to this compound?

A3: The gold standard for confirming resistance is to perform a cell viability or proliferation assay (e.g., MTS, WST-1, or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of the parental (sensitive) cell line with your cultured (putatively resistant) cell line.[11][12] A significant increase (typically >5-10 fold) in the IC50 value for the resistant cells indicates acquired resistance.[13][14][15]

Q4: What is the first step I should take to investigate the specific mechanism of resistance in my cell line?

A4: A multi-step approach is recommended, starting with a biochemical analysis.[14]

  • Assess Pathway Activation: Use Western blotting to check the phosphorylation status of key proteins in the MAPK (p-MEK, p-ERK) and PI3K/Akt (p-Akt) pathways. Persistent ERK phosphorylation in the presence of this compound strongly suggests MAPK pathway reactivation.[16] Increased p-Akt levels point towards bypass pathway activation.[5]

  • Genomic Analysis: If MAPK reactivation is observed, proceed with sequencing (Sanger or NGS) of hotspot regions in NRAS and MEK1/2 to look for activating mutations.[14] If results are negative, consider analyzing BRAF for amplification (via qPCR) or splice variants.[10][14]

Troubleshooting Guides

Problem 1: High cell viability despite this compound treatment.

Possible CauseTroubleshooting Steps
Acquired Resistance 1. Confirm IC50 Shift: Perform a dose-response assay to quantify the change in IC50 compared to the parental cell line.[11][14] 2. Analyze Signaling Pathways: Use Western blot to check for p-ERK and p-Akt levels under drug treatment.[14] 3. Screen for Mutations: Sequence key genes (NRAS, MEK1/2) and assess BRAF copy number.[14][16]
Incorrect Drug Concentration 1. Verify Stock Solution: Confirm the concentration of your this compound stock. 2. Prepare Fresh Dilutions: Always use freshly prepared dilutions for each experiment.
Cell Line Contamination/Misidentification 1. Authenticate Cell Line: Perform STR profiling to confirm the identity of your cell line. 2. Test for Mycoplasma: Mycoplasma contamination can alter drug sensitivity.

Problem 2: No decrease in p-ERK levels after inhibitor treatment in the resistant line.

Possible CauseTroubleshooting Steps
MAPK Pathway Reactivation 1. Sequence Upstream/Downstream Genes: Check for activating mutations in NRAS, KRAS, and MEK1/2.[14] 2. Check for BRAF Amplification: Use qPCR to determine the relative copy number of the BRAF gene.[14] 3. Investigate Splice Variants: Analyze BRAF transcripts for alternative splicing.[10]
Ineffective Inhibitor 1. Confirm Activity: Test your batch of this compound on the parental, sensitive cell line to ensure it is active. 2. Check Storage: Ensure the inhibitor has been stored correctly to prevent degradation.

Data Presentation

Table 1: Representative IC50 Values for this compound

Cell LineDescriptionIC50 (nM)Fold Change
A375 (Parental)BRAF V600E mutant melanoma50 nM-
A375-R (Resistant)A375 line with acquired resistance> 1000 nM>20x

Note: These are representative values. Actual IC50 can vary based on cell line and assay conditions.[13][17][18]

Table 2: Western Blot Quantification in Parental vs. Resistant Cells

ProteinTreatment (100 nM this compound)Parental (Fold Change vs. Control)Resistant (Fold Change vs. Control)
p-ERK1/224h0.10.9
Total ERK1/224h1.01.0
p-Akt (S473)24h1.13.5
Total Akt24h1.01.0

Note: Data represents hypothetical relative band intensities normalized to a loading control (e.g., GAPDH) and expressed as fold change relative to an untreated control.

Visualizations

cluster_0 MAPK Signaling Pathway cluster_1 Resistance Mechanisms RTK RTK (e.g., EGFR) RAS RAS RTK->RAS PI3K_path PI3K/Akt Pathway Activation RTK->PI3K_path Bypass BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor This compound Inhibitor->BRAF NRAS_mut NRAS Mutation NRAS_mut->BRAF Bypass BRAF_amp BRAF Amplification BRAF_amp->BRAF Overexpression MEK_mut MEK1/2 Mutation MEK_mut->ERK Bypass PI3K_path->Proliferation Bypass

Caption: MAPK pathway and common mechanisms of resistance to BRAF inhibitors.

start Start: Parental Cell Line (e.g., A375) ic50 1. Determine initial IC50 of this compound start->ic50 culture 2. Culture cells with stepwise increase in drug conc. (starting at IC20) ic50->culture select 3. Select and expand surviving cell populations (several weeks to months) culture->select confirm 4. Confirm resistance: Determine new IC50 select->confirm resistant End: Resistant Cell Line (e.g., A375-R) confirm->resistant

Caption: Workflow for generating a drug-resistant cell line in vitro.

start Reduced efficacy of This compound observed western Perform Western blot for p-ERK and p-Akt start->western perk_down p-ERK is inhibited western->perk_down Check p-ERK perk_up p-ERK is NOT inhibited western->perk_up Check p-ERK pakt_up p-Akt is elevated perk_down->pakt_up Check p-Akt pakt_norm p-Akt is normal perk_down->pakt_norm Check p-Akt res_mapk Conclusion: MAPK Pathway Reactivation (Sequence NRAS, MEK1/2, check BRAF amp) perk_up->res_mapk res_pi3k Conclusion: PI3K/Akt Bypass Pathway (Investigate RTK upregulation) pakt_up->res_pi3k res_other Conclusion: Other mechanism (e.g., drug efflux, target alteration) pakt_norm->res_other

Caption: Troubleshooting logic for identifying resistance mechanisms.

Experimental Protocols

Protocol 1: Generation of a Resistant Cell Line

This protocol describes the generation of an acquired resistance model by continuous exposure to escalating doses of the inhibitor.[11][12][19]

  • Determine Initial Sensitivity: First, determine the IC50 of this compound in your parental cell line (e.g., A375) using a standard cell viability assay.

  • Initial Dosing: Begin by continuously culturing the parental cells in media containing this compound at a concentration of approximately IC10-IC20.

  • Dose Escalation: When the cells resume a normal proliferation rate (similar to the untreated parental line), passage them and double the concentration of this compound.[11]

  • Repeat: Repeat the dose escalation step over several weeks to months. If significant cell death occurs, maintain the cells at the previous concentration until they have recovered.

  • Isolate Resistant Population: Once cells are proliferating steadily at a high concentration (e.g., 10-20x the original IC50), you have a resistant population.

  • Confirmation: Perform a new dose-response curve to formally calculate the new, higher IC50 value and confirm the resistance phenotype.[11][12]

  • Maintenance: Maintain the resistant cell line in culture medium containing a maintenance dose of the inhibitor (e.g., the concentration at which they were selected) to prevent the loss of the resistant phenotype.

Protocol 2: Cell Viability (MTS) Assay

This protocol is for determining the IC50 of this compound.[20][21]

  • Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate in 100 µL of medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare 2x serial dilutions of this compound. Replace the medium with 100 µL of medium containing the different drug concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Read Absorbance: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus drug concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 3: Western Blot for MAPK and Akt Pathway Analysis

This protocol is for assessing the phosphorylation status of key signaling proteins.[22][23][24]

  • Cell Treatment & Lysis: Plate cells and allow them to adhere. Treat with this compound (e.g., 100 nM) and a vehicle control for the desired time (e.g., 24 hours). Wash cells twice with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[22][23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[22][23]

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[22][23]

  • SDS-PAGE: Load samples onto a 4-20% polyacrylamide gel and separate proteins via electrophoresis.[23]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[23][24]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt, anti-GAPDH).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Wash the membrane again three times with TBST. Apply an ECL substrate and capture the chemiluminescent signal using a digital imaging system.[22]

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphoprotein signal to the total protein signal and the loading control.

References

How to address lot-to-lot variability of cis-KIN-8194

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: KIN-8194

Welcome to the technical support center for KIN-8194. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the lot-to-lot variability of this compound. Please note that while the compound is sometimes referred to as "cis-KIN-8194," the published literature predominantly uses "KIN-8194." This guide will use the name KIN-8194.

Troubleshooting Guides

This section provides actionable steps and experimental protocols to identify and mitigate potential variability between different batches of KIN-8194.

Question: My experimental results have suddenly become inconsistent. How do I determine if lot-to-lot variability of KIN-8194 is the cause?

Answer:

Inconsistent results, such as a shift in IC50 values or a reduced effect on downstream signaling, can be frustrating. If you suspect variability in your KIN-8194 compound, follow this troubleshooting workflow.

troubleshooting_workflow cluster_start Start cluster_investigation Investigation cluster_analysis Analysis & Action start Inconsistent Experimental Results Observed check_lot Q1: Are you using a new lot of KIN-8194? start->check_lot compare_data Compare Certificate of Analysis (CofA) for each lot check_lot->compare_data Yes other_factors Investigate other experimental factors check_lot->other_factors No phys_chem_test Perform in-house QC: - Purity (HPLC) - Identity (LC-MS) - Solubility compare_data->phys_chem_test functional_test Perform functional validation: - In vitro kinase assay - Western blot for pBTK/pHCK - Cell viability assay (IC50) phys_chem_test->functional_test is_variable Q2: Is there significant variability? functional_test->is_variable normalize Normalize concentration based on purity and re-test is_variable->normalize Minor Variability contact_supplier Contact supplier with data for replacement is_variable->contact_supplier Major Variability continue_exp Continue experiments with validated lot is_variable->continue_exp No Variability normalize->continue_exp

Caption: Workflow for troubleshooting KIN-8194 lot-to-lot variability.

Step 1: Compare Certificates of Analysis (CofA) First, compare the CofA from your new lot with the previous lot. Pay close attention to the following parameters.

Table 1: Hypothetical Comparison of KIN-8194 Lots

ParameterLot A (Old Lot)Lot B (New Lot)Acceptable Range
Appearance White to off-white solidLight yellow solidWhite to off-white solid
Purity (HPLC) 99.5%97.8%≥ 98.0%
Identity (¹H NMR) Conforms to structureConforms to structureConforms to structure
Mass Spec (M+H⁺) ConformsConformsConforms
Solubility (DMSO) ≥ 50 mg/mL≥ 50 mg/mL≥ 50 mg/mL
Reported IC50 (BTK) 0.9 nMNot providedSub-nanomolar

In this hypothetical case, the lower purity of Lot B could lead to a reduced effective concentration and is a likely source of variability.

Step 2: In-House Quality Control and Functional Validation If the CofA suggests a difference, or if you do not have a CofA for each lot, performing an in-house validation is critical.

Question: What is a reliable experimental protocol to validate the activity of a new lot of KIN-8194?

Answer:

A Western blot analysis to measure the inhibition of downstream targets of HCK and BTK is a robust method to functionally validate a new lot of KIN-8194. KIN-8194 is known to inhibit the phosphorylation of both HCK and BTK.

Experimental Protocol: Western Blot for Phospho-BTK Inhibition

  • Cell Culture:

    • Use a relevant cell line, such as a MYD88-mutated lymphoma cell line (e.g., TMD-8), which shows constitutive HCK and BTK activity.[1][2]

    • Plate cells at a sufficient density and allow them to adhere or stabilize overnight.

  • Compound Preparation and Treatment:

    • Prepare fresh stock solutions of both the old and new lots of KIN-8194 in DMSO.

    • Perform a serial dilution to create a range of concentrations (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM).

    • Treat the cells with the different concentrations of each lot for a predetermined time (e.g., 2-4 hours).

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies for:

      • Phospho-BTK (Tyr223)

      • Total BTK

      • GAPDH or β-Actin (as a loading control)

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the results.

  • Data Analysis:

    • Quantify the band intensities for phospho-BTK and total BTK.

    • Normalize the phospho-BTK signal to the total BTK signal for each sample.

    • Compare the dose-dependent inhibition of BTK phosphorylation between the old and new lots. A significant rightward shift in the dose-response curve for the new lot indicates lower potency.

Frequently Asked Questions (FAQs)

Question: What are the common causes of lot-to-lot variability in research-grade small molecules like KIN-8194?

Answer:

Lot-to-lot variability in research compounds can arise from several factors during synthesis and purification:

  • Purity Differences: The most common cause. Even small differences in purity (e.g., 99% vs. 97%) mean you are dosing less of the active compound.

  • Presence of Impurities: Impurities from the synthesis process can sometimes have off-target biological activity or interfere with the primary compound.

  • Solubility Issues: Different batches may have different physical properties (e.g., crystallinity) that can affect solubility and the effective concentration in your experiments.

  • Compound Stability: The compound may degrade over time if not stored correctly, leading to reduced activity. Always store KIN-8194 as recommended on the datasheet (typically at -20°C or -80°C, protected from light).

Question: How does lot-to-lot variability impact my experimental results?

Answer:

Variability can significantly impact your results by affecting the compound's potency and, therefore, its biological effect. KIN-8194 is a dual inhibitor of HCK and BTK, which are key kinases in B-cell signaling pathways.[2][3]

kin8194_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR / MYD88 HCK HCK BCR->HCK BTK BTK HCK->BTK ERK ERK HCK->ERK PLCg2 PLCγ2 BTK->PLCg2 AKT AKT BTK->AKT NFkB NF-κB PLCg2->NFkB AKT->NFkB ERK->NFkB Survival Cell Survival & Proliferation NFkB->Survival KIN8194 KIN-8194 KIN8194->HCK KIN8194->BTK

References

Technical Support Center: KIN-8194 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common pitfalls associated with in vivo efficacy studies of KIN-8194.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with KIN-8194, offering potential causes and solutions.

Question: Why am I observing suboptimal tumor growth inhibition in my xenograft model despite using the recommended dosage of KIN-8194?

Potential Causes and Solutions:

  • Inappropriate Xenograft Model: KIN-8194 is a dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's tyrosine kinase (BTK).[1][2][3] Its efficacy is particularly pronounced in B-cell malignancies driven by mutated MYD88.[2][4] If your cell line does not have a MYD88 mutation or does not rely on HCK/BTK signaling, the therapeutic effect of KIN-8194 may be limited. For instance, OCI-Ly-3 DLBCL cells, which have both a MYD88 mutation and a CARD11 mutation, do not respond to KIN-8194.[2]

    • Solution: Before starting an in vivo study, confirm that your chosen cell line has the appropriate genetic background (e.g., MYD88 mutation) and is sensitive to KIN-8194 in vitro.

  • Drug Formulation and Administration: The bioavailability of KIN-8194 can be affected by its formulation and the route of administration. While it has shown excellent bioavailability in rodent models, improper preparation can lead to reduced exposure.[2][4]

    • Solution: Ensure KIN-8194 is formulated correctly as per established protocols. For oral administration, ensure proper gavage techniques to avoid misdosing.

  • Suboptimal Dosing Regimen: While studies have shown efficacy at doses of 50 and 75 mg/kg per day, the optimal dose may vary depending on the specific tumor model and its growth rate.[2]

    • Solution: Conduct a dose-response study to determine the most effective and well-tolerated dose for your specific model. Pharmacodynamic studies can confirm sustained inhibition of HCK and BTK.[2][4]

Question: I am seeing significant toxicity or weight loss in the treatment group. What could be the cause?

Potential Causes and Solutions:

  • Off-Target Effects at High Doses: Although KIN-8194 is highly selective, high concentrations could lead to off-target kinase inhibition and associated toxicities.

    • Solution: If toxicity is observed, consider reducing the dose or the frequency of administration. It is crucial to establish the maximum tolerated dose (MTD) in your specific mouse strain and model.

  • Vehicle-Related Toxicity: The vehicle used to dissolve and administer KIN-8194 could be contributing to the observed toxicity.

    • Solution: Run a vehicle-only control group to assess any adverse effects of the vehicle itself. If the vehicle is the issue, explore alternative, well-tolerated formulations.

  • Age and Health of Animal Models: The age and overall health of the mice can impact their tolerance to treatment. Older or less healthy animals may be more susceptible to drug-related side effects.[5]

    • Solution: Use healthy, age-matched animals for your studies and ensure they are closely monitored for any signs of distress.

Frequently Asked Questions (FAQs)

What is the mechanism of action of KIN-8194?

KIN-8194 is a potent, orally active dual inhibitor of HCK and BTK.[1][2] In B-cell malignancies with activating MYD88 mutations, mutated MYD88 promotes malignant cell growth and survival by activating HCK, which in turn activates BTK and other pro-survival pathways like PI3K/AKT.[2] KIN-8194 inhibits both HCK and BTK, thereby blocking these pro-survival signals.[2]

What are the key signaling pathways affected by KIN-8194?

KIN-8194 primarily inhibits the HCK-BTK signaling axis. This leads to the suppression of downstream pro-survival signaling pathways, including the AKT-S6 pathway.[1][3][6]

dot

KIN8194_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MYD88 (mutated) MYD88 (mutated) HCK HCK MYD88 (mutated)->HCK activates BTK BTK HCK->BTK activates AKT AKT BTK->AKT S6 S6 AKT->S6 Proliferation_Survival Cell Proliferation & Survival S6->Proliferation_Survival KIN8194 KIN-8194 KIN8194->HCK inhibits KIN8194->BTK inhibits

Caption: KIN-8194 Signaling Pathway.

Which cancer models are most suitable for KIN-8194 in vivo studies?

Based on preclinical data, xenograft models of MYD88-mutated B-cell lymphomas are highly responsive to KIN-8194.[2][4] This includes models of Waldenström Macroglobulinemia (WM) and Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[2][4] KIN-8194 has also shown efficacy in models resistant to the BTK inhibitor ibrutinib (B1684441), particularly those with the BTKCys481Ser mutation.[2][4]

What is a typical experimental workflow for a KIN-8194 in vivo efficacy study?

A general workflow would involve cell line selection, establishment of the xenograft model, treatment administration, and subsequent data collection and analysis.

dot

KIN8194_Experimental_Workflow cluster_preclinical Pre-clinical Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase Cell_Line_Selection Cell Line Selection (e.g., MYD88-mutated) In_Vitro_Validation In Vitro Validation (IC50, pathway analysis) Cell_Line_Selection->In_Vitro_Validation Xenograft_Establishment Xenograft Model Establishment (e.g., TMD-8 cells in mice) In_Vitro_Validation->Xenograft_Establishment Tumor_Measurement Tumor Growth to Required Size Xenograft_Establishment->Tumor_Measurement Randomization Randomization into Treatment Groups Tumor_Measurement->Randomization Treatment Treatment Administration (KIN-8194, Vehicle, Control) Randomization->Treatment Monitoring Monitoring (Tumor Volume, Body Weight, Health) Treatment->Monitoring Endpoint Endpoint Reached (e.g., tumor size, study duration) Monitoring->Endpoint Data_Collection Data and Sample Collection (Tumors, Blood) Endpoint->Data_Collection Analysis Data Analysis (Tumor Growth Inhibition, Survival) Data_Collection->Analysis PD_Analysis Pharmacodynamic Analysis (p-HCK, p-BTK) Data_Collection->PD_Analysis

Caption: General Experimental Workflow for KIN-8194 In Vivo Studies.

Data Presentation

Table 1: In Vitro Potency of KIN-8194

TargetIC50 (nM)
HCK<0.495
BTK0.915
Data sourced from MedchemExpress and ResearchGate.[1][7]

Table 2: Summary of In Vivo Efficacy Studies with KIN-8194

ModelTreatmentKey FindingsReference
TMD-8 ABC DLBCL (BTKWT) XenograftKIN-8194 (50 mg/kg, daily)Superior tumor growth suppression and survival benefit over ibrutinib. Sustained complete responses >12 weeks off treatment in some mice.[2][7]
TMD-8 ABC DLBCL (BTKCys481Ser) XenograftKIN-8194 (50 and 75 mg/kg, daily)Overcame ibrutinib resistance, suppressed tumor growth, and provided a survival advantage compared to vehicle or ibrutinib.[2]
TMD-8 ABC DLBCL (BTKCys481Ser) XenograftKIN-8194 (30 mg/kg, daily) + VenetoclaxCombination prolonged survival of mice with ibrutinib-resistant tumors.[1]

Experimental Protocols

TMD-8 ABC DLBCL Xenograft Model Protocol

This protocol provides a general framework. Specific details should be optimized for your laboratory and institutional guidelines.

  • Cell Culture:

    • Culture TMD-8 cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Ensure cells are in the logarithmic growth phase and have high viability before implantation.

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-SCID).

    • Allow mice to acclimatize to the facility for at least one week before the experiment.

  • Tumor Implantation:

    • Harvest TMD-8 cells and resuspend them in a suitable medium (e.g., PBS or Matrigel mixture).

    • Subcutaneously inject the cell suspension (e.g., 5-10 x 106 cells) into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring with calipers at regular intervals.

    • Calculate tumor volume using the formula: (Length x Width2) / 2.

    • Once tumors reach a predetermined size (e.g., 100-150 mm3), randomly assign mice to treatment groups (e.g., vehicle control, KIN-8194, positive control like ibrutinib).

  • Drug Preparation and Administration:

    • Prepare KIN-8194 in a suitable vehicle for oral administration (p.o.).

    • Administer the drug daily by oral gavage at the desired dose (e.g., 50 mg/kg). The vehicle-only group should receive the same volume of the vehicle.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

    • Monitor the overall health of the animals, noting any signs of toxicity.

  • Pharmacodynamic Analysis (Optional):

    • At specified time points after the last dose, a subset of animals can be euthanized to collect tumor and plasma samples.

    • Tumor lysates can be analyzed by Western blot for levels of phosphorylated HCK and BTK to confirm target engagement.

  • Study Endpoint and Data Analysis:

    • The study can be terminated when tumors in the control group reach a specific size, or after a predetermined duration.

    • Primary endpoints typically include tumor growth inhibition and survival.

    • Statistical analysis should be performed to compare the different treatment groups.

References

Technical Support Center: Interpreting Unexpected Results in cis-KIN-8194 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-KIN-8194. The information herein is intended to help interpret unexpected experimental outcomes and provide guidance on optimizing experimental design.

Frequently Asked Questions (FAQs)

Q1: We observe potent inhibition of HCK and BTK in our biochemical assays, but the effect on cell viability in our cancer cell line is less pronounced than expected. What could be the reason for this discrepancy?

A1: This is a common observation when transitioning from biochemical to cell-based assays. Several factors can contribute to this difference:

  • Cellular Environment: Biochemical assays are conducted in a controlled, isolated system. In contrast, the intracellular environment is much more complex, with high concentrations of ATP that can compete with ATP-competitive inhibitors like this compound, potentially requiring higher concentrations of the inhibitor to achieve the same level of target inhibition.

  • Off-Target Effects and Cellular Compensation: While this compound is a highly selective inhibitor for HCK and BTK, it may have minor off-target activities that could influence cellular phenotypes. Additionally, cells can activate compensatory signaling pathways to overcome the inhibition of HCK and BTK, leading to a less dramatic effect on viability than anticipated.

  • Drug Efflux: The cell line you are using might express high levels of drug efflux pumps, such as P-glycoprotein, which can actively transport this compound out of the cell, thereby reducing its intracellular concentration and apparent potency.

  • Target Expression and Pathway Dependence: The expression levels and the functional importance of HCK and BTK can vary significantly between different cell lines. If your cell line has low expression of these kinases or is not heavily reliant on their activity for survival, the impact of inhibition will be less significant.

Q2: Our results show that this compound is effective in our ibrutinib-sensitive cell line, but we see a partial or complete loss of activity in a cell line known to be resistant to ibrutinib (B1684441) due to a CARD11 mutation. Is this expected?

A2: Yes, this is a plausible and expected result. While this compound is effective against ibrutinib resistance caused by mutations in BTK (like BTK C481S), resistance mechanisms downstream of BTK can still confer resistance to this compound.[1]

The CARD11 protein is a crucial component of the CBM (CARD11-BCL10-MALT1) complex, which acts downstream of BTK to activate the NF-κB signaling pathway. Gain-of-function mutations in CARD11 can lead to constitutive activation of this pathway, making the cells independent of upstream signals from BTK.[1] In such cases, inhibiting HCK and BTK with this compound will not be sufficient to block the pro-survival signals driven by the mutated CARD11, resulting in reduced or no effect on cell viability.[1]

Q3: We are observing unexpected modulation of the AKT-S6 signaling pathway that doesn't seem to directly correlate with BTK inhibition in our BTKi-insensitive cell line. What is the underlying mechanism?

A3: This is an important observation and highlights the dual inhibitory nature of this compound. In BTKi-insensitive mantle cell lymphoma (MCL) cells, this compound has been shown to inhibit the AKT-S6 signaling pathway in an HCK-dependent manner.[2][3] While BTK is a known upstream regulator of the PI3K/AKT pathway, in these resistant cells, HCK appears to play a more dominant role in maintaining AKT-S6 signaling. Therefore, the inhibition of this pathway is a direct consequence of HCK inhibition by this compound, which is independent of its effect on BTK.[2][3]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
High background in in vitro kinase assay 1. Contaminated reagents2. Non-specific binding of antibody1. Use fresh, high-quality reagents.2. Optimize antibody concentrations and blocking conditions.
Inconsistent IC50 values between experiments 1. Inaccurate pipetting2. Variation in ATP concentration3. Instability of the compound1. Ensure proper calibration and use of pipettes.2. Maintain a consistent ATP concentration at or near the Km for the kinase.3. Prepare fresh dilutions of this compound for each experiment.
No or weak activity in cell-based assays 1. Low cell permeability2. Short incubation time3. Incorrect dosage1. Increase incubation time or concentration of this compound.2. Optimize the treatment duration based on the cell doubling time.3. Perform a dose-response curve to determine the optimal concentration.
Unexpected cell morphology changes or toxicity 1. Off-target effects2. High DMSO concentration1. Consult the KINOMEscan data to identify potential off-targets.[4][5]2. Ensure the final DMSO concentration is below 0.5%.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of this compound
Kinase TargetIC50 (nM)
HCK<0.495[6]
BTK0.915[6]
Table 2: KINOMEscan Selectivity Profile of this compound

A KINOMEscan assay was performed at a concentration of 1.0 µM against a panel of 464 kinases. The results indicate high selectivity for HCK and BTK.[4][5]

Kinase FamilyInhibited Kinases (% of control ≤ 10)
Src familyHCK, BLK, LYN, FRK[4]
Tec familyBTK[4]

Note: For a complete list of kinases tested, refer to the supplementary data in the original publication.[4]

Table 3: Cellular Activity of this compound in Mantle Cell Lymphoma (MCL) Cell Lines
Cell LineBTKi SensitivityGI50 (nM)
Rec-1Sensitive<10[1]
MinoSensitive~10[1]
JeKo-1Sensitive~10[1]
Granta-519Insensitive~100[1]
Maver-1Insensitive~100[1]

Experimental Protocols

In Vitro HCK/BTK Kinase Assay (Z-Lyte™ Assay)

This protocol is adapted from methodologies used in the characterization of KIN-8194.[4]

  • Reagents: Recombinant HCK or BTK enzyme, Z-Lyte™ Kinase Assay Kit, ATP, this compound.

  • Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. In a 384-well plate, add the kinase, the appropriate peptide substrate, and the serially diluted inhibitor. c. Initiate the reaction by adding ATP at a concentration close to the apparent Km for each kinase. d. Incubate at room temperature for 1 hour. e. Add the development reagent and incubate for an additional hour. f. Stop the reaction and read the fluorescence signal on a compatible plate reader. g. Calculate the percentage of inhibition and determine the IC50 value using a suitable software.

Cell Viability Assay (CellTiter-Glo®)

This protocol is based on methods described for evaluating the cellular efficacy of KIN-8194.[4][7]

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit, cell culture medium, this compound.

  • Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound or DMSO as a vehicle control. c. Incubate for the desired period (e.g., 72 hours). d. Equilibrate the plate and its contents to room temperature. e. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. f. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. g. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. h. Measure the luminescence using a plate reader. i. Normalize the data to the vehicle control and calculate the GI50 values.

Western Blotting for Phospho-Protein Analysis

This protocol is a general guideline for analyzing the phosphorylation status of proteins in the HCK/BTK signaling pathway.[8][9]

  • Reagents: Cell lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., anti-phospho-HCK, anti-phospho-BTK, anti-phospho-AKT, anti-phospho-S6), HRP-conjugated secondary antibodies, ECL substrate.

  • Procedure: a. Treat cells with this compound for the desired time and concentration. b. Lyse the cells in lysis buffer supplemented with inhibitors. c. Determine the protein concentration of the lysates. d. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% BSA or non-fat milk in TBST. f. Incubate the membrane with the primary antibody overnight at 4°C. g. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again and detect the signal using an ECL substrate and an imaging system. i. For loading controls, probe the membrane with antibodies against the total protein or a housekeeping protein like GAPDH or β-actin.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR BTK BTK BCR->BTK MYD88 MYD88 (mutated) HCK HCK MYD88->HCK Upregulates & Activates HCK->BTK Activates AKT AKT HCK->AKT BTK->AKT NFkB NF-κB BTK->NFkB S6 S6 AKT->S6 Proliferation Cell Proliferation & Survival S6->Proliferation NFkB->Proliferation cisKIN8194 This compound cisKIN8194->HCK cisKIN8194->BTK Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_interpretation Data Interpretation KinaseAssay Biochemical Kinase Assay (HCK & BTK) IC50 Determine IC50 KinaseAssay->IC50 KinomeScan Kinome-wide Selectivity Screening (KINOMEscan) KinomeScan->IC50 CellViability Cell Viability Assay (e.g., CellTiter-Glo) GI50 Determine GI50 CellViability->GI50 WesternBlot Western Blot Analysis (Phospho-protein levels) PathwayAnalysis Analyze Pathway Modulation WesternBlot->PathwayAnalysis Troubleshooting Troubleshoot Unexpected Results IC50->Troubleshooting GI50->Troubleshooting PathwayAnalysis->Troubleshooting Troubleshooting_Logic Start Unexpected Result Observed BiochemVsCell Discrepancy between biochemical and cellular data? Start->BiochemVsCell CheckCellularFactors Investigate: - ATP competition - Drug efflux - Target expression BiochemVsCell->CheckCellularFactors Yes Resistance Ineffective in known resistant cell line? BiochemVsCell->Resistance No CheckDownstream Investigate downstream resistance mechanisms (e.g., CARD11 mutation) Resistance->CheckDownstream Yes OffTarget Phenotype inconsistent with HCK/BTK inhibition? Resistance->OffTarget No ConsultKinomeScan Review KINOMEscan data for potential off-targets OffTarget->ConsultKinomeScan Yes OptimizeAssay Optimize Assay Conditions OffTarget->OptimizeAssay No

References

Technical Support Center: CARD11 Mutations and cis-KIN-8194 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating CARD11 mutations and their impact on the efficacy of cis-KIN-8194.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, orally active dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK).[1][2] It has shown significant anti-tumor activity in B-cell malignancies driven by mutated MYD88.[2][3] By targeting both HCK and BTK, this compound can overcome resistance mechanisms that affect BTK inhibitors like ibrutinib (B1684441).[3][4]

Q2: How do CARD11 mutations lead to resistance to BTK inhibitors?

A2: CARD11 is a critical scaffold protein that operates downstream of BTK in the B-cell receptor (BCR) signaling pathway.[5][6] Gain-of-function mutations in CARD11, often found in the coiled-coil domain, can lead to constitutive activation of the NF-κB, JNK, and mTOR signaling pathways, independent of upstream BCR stimulation.[3][7][8] This effectively bypasses the inhibitory action of drugs that target upstream components like BTK, rendering the cells resistant.[5][9]

Q3: Do CARD11 mutations confer resistance to this compound?

A3: The current evidence is context-dependent and appears to vary based on the specific CARD11 mutation and the cellular background.

  • Evidence for Resistance: In a study using the OCI-Ly-3 diffuse large B-cell lymphoma (DLBCL) cell line, which harbors both MYD88 and CARD11 mutations, the cells were resistant to both ibrutinib and this compound.[3]

  • Evidence for Sensitivity: Conversely, in mantle cell lymphoma (MCL) Mino cells engineered to express a gain-of-function D357E CARD11 mutant, the cells remained sensitive to this compound.[4][7]

This suggests that the resistance phenotype may be influenced by the specific genetic context of the cancer cells or the nature of the CARD11 mutation.

Q4: My CARD11 mutant cells show unexpected sensitivity to this compound. What could be the reason?

A4: This observation may be explained by the dual inhibitory nature of this compound. While the CARD11 mutation may bypass the need for BTK signaling, the malignant cells might still be dependent on HCK signaling for survival and proliferation. By inhibiting HCK, this compound can still exert an anti-tumor effect.[4][10] Your cell line may have a stronger dependence on HCK, making it susceptible to this compound despite the presence of a CARD11 mutation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No difference in this compound IC50 between wild-type and CARD11 mutant cells. The specific CARD11 mutation does not confer resistance in your cell line.Confirm the expression and constitutive activity of your CARD11 mutant via Western blot for downstream signaling (e.g., phospho-p65, phospho-S6). Consider testing a different CARD11 mutation known to confer resistance.
Your cell line may be highly dependent on HCK signaling.Perform an HCK knockdown (e.g., using shRNA) in your CARD11 mutant cells and re-assess sensitivity to this compound.
Inconsistent results in NF-κB reporter assays. Low transfection efficiency.Optimize your transfection protocol. Use a fluorescent protein co-transfection to monitor efficiency.
Cell line is not appropriate.Ensure you are using a cell line with a responsive NF-κB pathway and low endogenous CARD11 activity if you are overexpressing a mutant. CARD11-deficient Jurkat T-cells (JPM50.6) are a good model.[11][12]
Issues with reporter construct.Verify the integrity of your NF-κB reporter plasmid.
Difficulty generating stable CARD11 mutant cell lines. Toxicity of the CARD11 mutant.Use an inducible expression system to control the expression of the mutant CARD11 protein.
Low efficiency of gene editing.Optimize your CRISPR-Cas9 protocol, including guide RNA design and delivery method.

Data Summary

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Reference
HCK<0.495[4]
BTK0.915[4]

Table 2: Effect of CARD11 Mutations on Inhibitor Sensitivity

Cell LineCARD11 MutationInhibitorEffect on SensitivityReference
OCI-Ly-3 (DLBCL)EndogenousThis compoundResistant[3]
Mino (MCL)D357E (engineered)This compoundSensitive[4][7]
U2932 (DLBCL)K215T (engineered)IbrutinibResistant (3-log increase in IC50)[9]

Experimental Protocols

NF-κB Reporter Gene Assay (GFP-based)

This protocol is adapted from studies using HEK-293T or Jurkat T-cells.[11][13][14]

  • Cell Seeding: Seed HEK-293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection. For Jurkat cells, use a concentration of 1x10^6 cells/mL.

  • Transfection: Co-transfect the cells with:

    • An NF-κB-driven GFP reporter plasmid.

    • An expression plasmid for your CARD11 mutant or wild-type control.

    • A control plasmid expressing a fluorescent protein of a different color (e.g., mCherry) for normalization of transfection efficiency.

    • Use a suitable transfection reagent like PEI or electroporation.[13]

  • Incubation: Incubate the cells for 24-48 hours post-transfection.

  • Stimulation (Optional): For some experiments, you may want to stimulate the cells with PMA (phorbol 12-myristate 13-acetate) and ionomycin (B1663694) to induce NF-κB activation in the wild-type control.

  • Flow Cytometry: Harvest the cells and analyze GFP expression using a flow cytometer. Gate on the cells expressing the transfection control fluorescent protein. The mean fluorescence intensity (MFI) of GFP will be proportional to the NF-κB activity.

Generation of Stable CARD11 Mutant Cell Lines (Retroviral Transduction)

This protocol is a general guideline based on methods described in the literature.[15]

  • Vector Preparation: Clone your mutant CARD11 cDNA into a retroviral expression vector (e.g., pMXs-IRES-GFP).

  • Virus Production: Co-transfect the retroviral vector and a packaging plasmid into a packaging cell line (e.g., HEK-293T).

  • Virus Collection: Collect the supernatant containing the retroviral particles 48-72 hours post-transfection.

  • Transduction: Add the viral supernatant to your target cells (e.g., a lymphoma cell line) in the presence of polybrene.

  • Selection/Sorting: If your vector contains a selectable marker (e.g., puromycin (B1679871) resistance) or a fluorescent reporter (e.g., GFP), select or sort the transduced cells to establish a stable cell line.

  • Validation: Confirm the expression of the mutant CARD11 protein by Western blot and assess its constitutive activity.

Cell Viability Assay
  • Cell Seeding: Seed your wild-type and CARD11 mutant cell lines in a 96-well plate at an appropriate density.

  • Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels).

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Visualizations

CARD11_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR BTK BTK BCR->BTK Agonist CARD11_inactive Inactive CARD11 BTK->CARD11_inactive Activates CARD11_active Active CARD11 CARD11_inactive->CARD11_active CBM_complex CBM Complex (CARD11, BCL10, MALT1) CARD11_active->CBM_complex IKK_complex IKK Complex CBM_complex->IKK_complex NFkB_pathway NF-κB Pathway IKK_complex->NFkB_pathway Gene_expression Gene Expression (Proliferation, Survival) NFkB_pathway->Gene_expression HCK HCK Other_pathways Other Survival Pathways HCK->Other_pathways Other_pathways->Gene_expression cis_KIN_8194_BTK This compound cis_KIN_8194_BTK->BTK cis_KIN_8194_HCK This compound cis_KIN_8194_HCK->HCK CARD11_mutation Gain-of-Function Mutation CARD11_mutation->CARD11_active Constitutive Activation

Caption: CARD11 signaling pathway and points of inhibition.

Experimental_Workflow start Start: Hypothesis CARD11 mutation confers resistance to this compound generate_cells Generate stable cell lines: 1. Wild-type CARD11 2. Mutant CARD11 start->generate_cells validate_expression Validate CARD11 expression and constitutive signaling (Western Blot for p-p65) generate_cells->validate_expression cell_viability Perform cell viability assay with this compound titration validate_expression->cell_viability nfkb_reporter Confirm NF-κB pathway activity with reporter assay validate_expression->nfkb_reporter calculate_ic50 Calculate and compare IC50 values cell_viability->calculate_ic50 conclusion Conclusion: Determine if mutation confers resistance calculate_ic50->conclusion nfkb_reporter->conclusion

Caption: Workflow for testing this compound resistance.

Troubleshooting_Tree start Unexpected Result: CARD11 mutant is sensitive to this compound q1 Is the CARD11 mutant protein expressed and active? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the cell line dependent on HCK signaling? a1_yes->q2 check_expression Troubleshoot cell line generation: - Western Blot for CARD11 - Check for constitutive p-p65 a1_no->check_expression a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No test_hck Test HCK dependence: - HCK knockdown (shRNA) - Re-run viability assay q2->test_hck conclusion_hck Conclusion: Sensitivity is likely due to HCK inhibition by this compound a2_yes->conclusion_hck conclusion_other Conclusion: Resistance may be cell-type specific or mutation-dependent. Consider another model. a2_no->conclusion_other

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Minimizing Toxicity of KIN-8194 in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for managing and minimizing potential toxicities associated with the dual HCK and BTK inhibitor, KIN-8194, during long-term animal studies. While preclinical data suggest KIN-8194 is well-tolerated, proactive monitoring and management are crucial for successful long-term in vivo experiments.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is KIN-8194 and its mechanism of action?

A1: KIN-8194 is an orally active, dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK).[4] It has shown potent anti-tumor activity in preclinical models of B-cell malignancies, including those resistant to other BTK inhibitors.[3][5] Its mechanism of action involves the inhibition of signaling pathways that are crucial for the growth and survival of certain cancer cells.[4]

Q2: What is the reported preclinical safety profile of KIN-8194?

A2: In vitro safety profiling of KIN-8194 has shown no significant inhibition of a panel of other receptor targets, including hERG, and it was found to be non-mutagenic in the AMES test.[1][2] In vivo studies in rodent models have indicated that KIN-8194 is generally well-tolerated at pharmacologically active doses, with continuous dosing up to 100 mg/kg being well-tolerated in mice.[1][2]

Q3: What are the potential on-target and off-target toxicities of KIN-8194?

A3: As a dual HCK and BTK inhibitor, the potential toxicities of KIN-8194 may be related to both on-target and off-target effects. While specific long-term toxicity data for KIN-8194 is limited, class-related toxicities for BTK inhibitors are well-documented and may provide insights into potential adverse events. These can include:

  • Cardiovascular effects: Atrial fibrillation and hypertension have been observed with first-generation BTK inhibitors.[6][7]

  • Hemorrhage: Bleeding events are a known complication of BTK inhibition.[8]

  • Infections: Due to the role of BTK in B-cell function, there is a potential risk of increased susceptibility to infections.[8]

  • Gastrointestinal issues: Diarrhea is a commonly reported side effect of BTK inhibitors.[7][8]

  • Fatigue: This is a general side effect that can occur with kinase inhibitor therapy.[8]

The expression of HCK is primarily restricted to hematopoietic cells, which may limit the potential for off-target effects in other tissues.

Q4: How can I proactively monitor for potential toxicities during my long-term animal study?

A4: A comprehensive monitoring plan is essential. This should include:

  • Daily Clinical Observations: Record changes in activity, posture, grooming, and food/water intake.

  • Weekly Body Weight Measurement: Significant weight loss can be an early indicator of toxicity.

  • Regular Hematological Analysis: Perform complete blood counts (CBCs) to monitor for signs of immunosuppression or other hematological abnormalities.

  • Serum Chemistry: Analyze serum samples for markers of liver and kidney function at baseline and regular intervals.

  • Cardiovascular Monitoring: For longer-term studies, consider periodic electrocardiograms (ECGs) if cardiovascular effects are suspected.

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during your experiments.

Issue 1: Animal exhibiting signs of cardiovascular distress (e.g., abnormal heart rate, lethargy).
  • Potential Cause: On-target or off-target effects on cardiovascular function, a known class effect of BTK inhibitors.[6][9]

  • Troubleshooting Steps:

    • Immediate Assessment: Perform a thorough clinical examination of the animal.

    • Consider Dose Reduction: If the symptoms are mild, consider a dose reduction of KIN-8194.

    • Temporary Cessation: For more severe signs, temporarily halt dosing and provide supportive care.

    • Consult a Veterinarian: Seek immediate veterinary consultation for appropriate management.

Issue 2: Observation of bleeding or bruising.
  • Potential Cause: Inhibition of BTK can affect platelet function, leading to an increased risk of bleeding.[10]

  • Troubleshooting Steps:

    • Assess Severity: Determine the extent and location of the bleeding.

    • Dose Modification: Consider reducing the dose or temporarily stopping treatment.

    • Avoid Invasive Procedures: Minimize procedures that could increase bleeding risk.

    • Platelet Count Monitoring: Check platelet counts via a CBC.

Issue 3: Animal shows signs of infection (e.g., lethargy, ruffled fur, weight loss).
  • Potential Cause: Immunosuppression due to the inhibition of BTK in B-cells.[8]

  • Troubleshooting Steps:

    • Isolate the Animal: To prevent potential spread to other animals.

    • Veterinary Consultation: For diagnosis and potential antibiotic treatment.

    • Dose Interruption: Temporarily stop KIN-8194 administration until the infection resolves.

    • Prophylactic Antibiotics: In some cases, prophylactic antibiotics may be considered for the remainder of the study, in consultation with a veterinarian.

Data Presentation

Table 1: Summary of Preclinical Safety Data for KIN-8194

Assay TypeResultReference
In vitro hERG InhibitionNo relevant inhibition observed[1][2]
In vitro Receptor Target PanelNo relevant inhibition observed against a panel of 100 other receptor targets[1][2]
AMES TestNegative up to 50 µM[1][2]
In vivo Tolerability (Mice)Continuous dosing up to 100 mg/kg was well tolerated[1][2]

Table 2: Potential Class-Related Toxicities of BTK Inhibitors

ToxicityPotential Clinical Signs in AnimalsMonitoring Parameters
Cardiovascular Lethargy, exercise intolerance, changes in heart rate or rhythmECG, blood pressure (if feasible)
Hemorrhage Bruising, petechiae, active bleedingClinical observation, platelet count (CBC)
Infection Lethargy, ruffled fur, weight loss, specific signs of localized infectionClinical observation, white blood cell count (CBC)
Gastrointestinal Diarrhea, weight loss, dehydrationClinical observation, body weight
Fatigue Reduced activity, lethargyClinical observation

Experimental Protocols

Protocol 1: General Health Monitoring in Long-Term Studies
  • Frequency: Daily for clinical signs, weekly for body weight.

  • Clinical Observations:

    • Appearance: Fur condition (smooth or ruffled), posture.

    • Behavior: Activity level (normal, hypoactive, hyperactive), grooming.

    • Hydration: Skin turgor.

    • Food and Water Intake: Visual assessment of consumption.

  • Body Weight:

    • Use a calibrated scale.

    • Record the weight at the same time each day.

    • Calculate percentage weight change from baseline.

  • Actionable Thresholds:

    • Body weight loss >15% from baseline: Consider dose reduction or temporary cessation.

    • Severe clinical signs: Euthanize according to IACUC guidelines.

Protocol 2: Hematological and Serum Chemistry Monitoring
  • Blood Collection:

    • Collect blood samples via an appropriate method (e.g., tail vein, saphenous vein) at baseline, and then every 4-6 weeks during the study.

  • Complete Blood Count (CBC):

    • Analyze for red blood cells, white blood cells (with differential), and platelets.

    • Pay close attention to lymphocyte and neutrophil counts.

  • Serum Chemistry:

    • Analyze for markers of liver function (ALT, AST, ALP) and kidney function (BUN, creatinine).

  • Data Analysis:

    • Compare individual animal data to their baseline values and to the control group.

    • Statistically significant changes may indicate organ toxicity.

Mandatory Visualizations

Signaling_Pathway cluster_BCR B-Cell Receptor Signaling BCR B-Cell Receptor (BCR) HCK HCK BCR->HCK Activation BTK BTK HCK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation NFkB NF-κB PLCg2->NFkB Activation Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival KIN8194 KIN-8194 KIN8194->HCK Inhibition KIN8194->BTK Inhibition

Caption: KIN-8194 inhibits HCK and BTK in the B-cell receptor signaling pathway.

Experimental_Workflow start Start Long-Term Animal Study dosing Daily Dosing with KIN-8194 start->dosing monitoring Daily Clinical Observations Weekly Body Weight dosing->monitoring blood Periodic Blood Collection (Baseline, 4, 8, 12 weeks) dosing->blood intervene Adverse Event? (Yes/No) monitoring->intervene analysis CBC & Serum Chemistry Analysis blood->analysis analysis->intervene manage Implement Troubleshooting Guide (Dose modification/Supportive care) intervene->manage Yes continue_study Continue Study intervene->continue_study No manage->continue_study continue_study->dosing end End of Study (Necropsy & Histopathology) continue_study->end

Caption: Workflow for monitoring and managing toxicity in long-term KIN-8194 studies.

Logical_Relationship cluster_Inhibitor KIN-8194 cluster_Effects Biological Effects cluster_Toxicities Potential Toxicities KIN8194 Dual HCK/BTK Inhibition OnTarget On-Target Efficacy (Anti-tumor activity) KIN8194->OnTarget OffTarget Potential Off-Target & On-Target Toxicities KIN8194->OffTarget Cardio Cardiovascular OffTarget->Cardio Heme Hemorrhage OffTarget->Heme Immune Infection OffTarget->Immune GI Gastrointestinal OffTarget->GI

Caption: Relationship between KIN-8194's mechanism and potential effects.

References

Adjusting cis-KIN-8194 dosage for different tumor models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of cis-KIN-8194. It includes frequently asked questions and troubleshooting guides to facilitate the design and execution of experiments involving this novel dual HCK and BTK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active, potent dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK).[1][2] Activating mutations in the MYD88 gene can promote malignant cell growth and survival through HCK-mediated activation of BTK.[2][3] this compound targets both of these kinases, thereby disrupting the downstream pro-survival signaling pathways that are critical for certain B-cell lymphomas.[2]

Q2: In which tumor models has this compound demonstrated efficacy?

A2: Preclinical studies have shown that this compound is effective in MYD88-driven lymphomas. It has shown potent antitumor activity in models of Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) and Waldenström Macroglobulinemia (WM).[2][4] Notably, it has also demonstrated efficacy in models of Mantle Cell Lymphoma (MCL), including those with resistance to BTK inhibitors like ibrutinib (B1684441).[1][5][6][7]

Q3: How does this compound overcome ibrutinib resistance?

A3: Ibrutinib resistance is often mediated by mutations in BTK at the cysteine 481 residue (BTKCys481Ser).[2] Since ibrutinib forms a covalent bond with this residue, its efficacy is diminished in the presence of this mutation. This compound is a non-covalent inhibitor and its binding is not dependent on Cys481.[2] By dually targeting HCK and BTK through a different binding mechanism, this compound can effectively inhibit signaling in both wild-type and ibrutinib-resistant BTKCys481Ser-expressing tumor models.[2][3]

Q4: Can this compound be used in combination with other therapies?

A4: Yes, preclinical data suggests that this compound can be effectively combined with other agents. For instance, its combination with the BCL-2 inhibitor venetoclax (B612062) has been shown to enhance antitumor activity and prolong survival in xenograft models of ibrutinib-resistant tumors.[2][3][4]

Troubleshooting Guide

Issue: Suboptimal tumor growth inhibition in a xenograft model.

This guide provides a logical workflow to troubleshoot potential reasons for reduced efficacy of this compound in in vivo experiments.

G start Start: Suboptimal Tumor Growth Inhibition dosage 1. Verify Dosage and Administration start->dosage model 2. Confirm Model Suitability dosage->model Dosage Correct outcome Outcome: Identify reason for suboptimal efficacy dosage->outcome Dosage Incorrect: Adjust and repeat pd_markers 3. Assess Target Engagement (Pharmacodynamics) model->pd_markers Model Appropriate model->outcome Model Inappropriate: Re-evaluate model selection pk_analysis 4. Evaluate Pharmacokinetics pd_markers->pk_analysis Target Engagement Confirmed pd_markers->outcome Poor Target Engagement: Investigate formulation/delivery pk_analysis->outcome PK Profile as Expected: Consider intrinsic resistance mechanisms pk_analysis->outcome Poor PK Profile: Investigate formulation/metabolism

Caption: Troubleshooting workflow for suboptimal in vivo efficacy.

Experimental Protocols & Data

In Vivo Dosing Regimens for Xenograft Models

The following table summarizes recommended starting dosages for this compound in various mouse xenograft models based on published preclinical studies. Dosage adjustments may be necessary based on tumor burden, animal health, and specific experimental goals.

Tumor ModelCell LineMouse StrainDosing RegimenDurationKey Outcomes
ABC DLBCL TMD-8 (BTKWT)NOD-SCID12.5-50 mg/kg, p.o., daily6 weeksDose-dependent inhibition of tumor growth.[1] Superior survival benefit over ibrutinib.[2][3]
ABC DLBCL (Ibrutinib-Resistant) TMD-8 (BTKCys481Ser)NOD-SCID25-75 mg/kg, p.o., daily~22 daysDose-dependent inhibition of pHCK and pBTK.[2] Superior tumor growth suppression over ibrutinib.[2][8]
Waldenström Macroglobulinemia BCWM.1NOD-SCIDNot specified, but active-Sustained inhibition of HCK and BTK.[2][3]
Mantle Cell Lymphoma JeKo-1, Granta-519, etc.-In vitro studies suggest in vivo relevance-Potent growth inhibition, independent of BTKi sensitivity.[1][5][6]
Pharmacodynamic (PD) Analysis Protocol

To confirm target engagement in vivo, analysis of HCK and BTK phosphorylation is crucial.

G start Xenografted Mouse Treated with this compound harvest Harvest Tumors (e.g., 6 and 24h post-dose) start->harvest lysate Prepare Tumor Cell Lysates harvest->lysate western Western Blot Analysis lysate->western phosflow Phosflow Analysis lysate->phosflow end Quantify Inhibition of pHCK and pBTK western->end phosflow->end

Caption: Experimental workflow for pharmacodynamic analysis.

Methodology:

  • Administer a single oral gavage dose of this compound to tumor-bearing mice (e.g., TMD-8 xenografts).[2]

  • Euthanize cohorts of mice at specified time points after dosing (e.g., 6 and 24 hours) to assess the duration of target inhibition.[2]

  • Excise and process tumors to generate single-cell suspensions or total protein lysates.

  • Analyze the phosphorylation status of HCK (pTyr410) and BTK (pTyr223) using methods such as Western Blot or Phosflow cytometry.[2]

  • Compare levels of phosphorylated proteins in treated versus vehicle control groups to determine the extent and duration of target engagement. A dose-dependent reduction in phosphorylation is expected.[1][2]

This compound Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting key nodes in the B-cell receptor signaling pathway, particularly in malignancies driven by MYD88 mutations.

G MYD88 Mutated MYD88 HCK HCK MYD88->HCK Upregulates & Activates BTK BTK HCK->BTK Activates AKT_S6 AKT-S6 Pathway BTK->AKT_S6 Proliferation Cell Growth & Survival AKT_S6->Proliferation KIN8194 This compound KIN8194->HCK KIN8194->BTK

Caption: MYD88 signaling pathway and points of inhibition by this compound.

References

Technical Support Center: Validating On-Target Activity of cis-KIN-8194

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the on-target activity of cis-KIN-8194 in a new cell line. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables.

Signaling Pathway of this compound

This compound is a potent dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK).[1][2][3] In many B-cell malignancies, activating mutations in MYD88 lead to the activation of HCK, which in turn activates BTK.[1] This signaling cascade promotes cell survival and proliferation through downstream pathways, including the AKT/S6 and ERK1/2 pathways.[1][4] this compound exerts its effect by inhibiting both HCK and BTK, thereby blocking these pro-survival signals.[1][2] It is effective against both wild-type BTK and the ibrutinib-resistant Cys481Ser mutant.[1][3]

KIN-8194_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MYD88 MYD88 HCK HCK MYD88->HCK BTK BTK HCK->BTK AKT AKT BTK->AKT ERK1_2 ERK1/2 BTK->ERK1_2 This compound This compound This compound->HCK This compound->BTK S6 S6 AKT->S6 Proliferation_Survival Cell Proliferation & Survival S6->Proliferation_Survival ERK1_2->Proliferation_Survival Experimental_Workflow Start Start: New Cell Line Step1 Step 1: Determine Baseline Protein Expression (HCK, BTK, Total AKT, S6, ERK1/2) Start->Step1 Step2 Step 2: Cell Viability Assay (Determine IC50) Step1->Step2 Step3 Step 3: Western Blot for Phospho-Proteins (p-HCK, p-BTK, p-AKT, p-S6, p-ERK1/2) Step2->Step3 Step4 Step 4: Target Engagement Assay (e.g., NanoBRET, optional) Step3->Step4 End Validation Complete Step4->End

References

Validation & Comparative

A Head-to-Head Battle in Ibrutinib-Resistant Lymphoma: cis-KIN-8194 Emerges as a Potent Alternative

Author: BenchChem Technical Support Team. Date: December 2025

A novel dual inhibitor, cis-KIN-8194, demonstrates superior efficacy over ibrutinib (B1684441) in preclinical models of ibrutinib-resistant lymphoma, offering a promising new therapeutic strategy for patients who have developed resistance to the current standard of care. By targeting both Bruton's tyrosine kinase (BTK) and Hematopoietic Cell Kinase (HCK), this compound effectively circumvents the common resistance mechanisms that plague ibrutinib treatment.

Ibrutinib, a first-in-class BTK inhibitor, has revolutionized the treatment of various B-cell malignancies.[1][2] It acts by covalently binding to a specific cysteine residue (C481) in the active site of BTK, thereby irreversibly inhibiting its signaling activity crucial for B-cell proliferation and survival.[3][4][5] However, the emergence of resistance, most commonly through mutations at the C481 binding site (e.g., BTKCys481Ser), presents a significant clinical challenge.[6][7][8][9]

This compound, a potent oral inhibitor, distinguishes itself by its dual-targeting mechanism and non-covalent mode of binding to BTK. This allows it to effectively inhibit both wild-type BTK and the ibrutinib-resistant BTKCys481Ser mutant.[10][11][12] Furthermore, its inhibition of HCK, a kinase upstream of BTK in certain lymphoma subtypes driven by MYD88 mutations, provides an additional layer of anti-tumor activity.[10][11]

Superior In Vitro and In Vivo Activity of this compound

Preclinical studies have consistently demonstrated the superior performance of this compound compared to ibrutinib, particularly in the context of ibrutinib resistance.

In Vitro Efficacy

In cellular assays, this compound has shown potent anti-proliferative effects across a panel of lymphoma cell lines, including those harboring the BTKCys481Ser mutation.

Cell LineGenotypeThis compound IC50 (nM)Ibrutinib IC50 (nM)
TMD-8MYD88L265P, BTKWT< 0.49510
BCWM.1MYD88L265P, BTKWT< 0.49525
TMD-8-BTKC481SMYD88L265P, BTKC481S100> 10,000
BCWM.1-BTKC481SMYD88L265P, BTKC481S50> 10,000

Data sourced from Yang G, et al. Blood. 2021.[10][11]

In Vivo Tumor Growth Inhibition

The superior efficacy of this compound was further validated in xenograft models of ibrutinib-resistant lymphoma.

Xenograft ModelTreatmentTumor Growth Inhibition (%)
TMD-8-BTKC481SIbrutinib (50 mg/kg)Not significant
TMD-8-BTKC481SThis compound (50 mg/kg)> 90%

Data sourced from Yang G, et al. Blood. 2021.[10][11]

Furthermore, in survival studies using the TMD-8-BTKC481S xenograft model, mice treated with this compound exhibited a significant survival benefit compared to those treated with ibrutinib.[10][11]

Signaling Pathways and Mechanisms of Action

The differential mechanisms of action of ibrutinib and this compound are central to the latter's ability to overcome resistance.

Signal_Inhibition cluster_BCR B-Cell Receptor Signaling cluster_MYD88 MYD88 Signaling BCR BCR SYK SYK BCR->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Cell Survival\n& Proliferation Cell Survival & Proliferation NFkB->Cell Survival\n& Proliferation MYD88 MYD88 (mutated) HCK HCK MYD88->HCK HCK_BTK BTK HCK->HCK_BTK Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition (C481) BTK_mut BTK C481S (Resistance) Ibrutinib->BTK_mut Ineffective cis_KIN_8194 This compound cis_KIN_8194->BTK Non-covalent Inhibition cis_KIN_8194->HCK Inhibition cis_KIN_8194->HCK_BTK cis_KIN_8194->BTK_mut Effective

Figure 1. Differential Inhibition of Signaling Pathways. This diagram illustrates how ibrutinib's covalent binding to BTK at C481 is rendered ineffective by mutations at this site, while this compound's non-covalent inhibition remains effective. Additionally, this compound targets HCK in MYD88-mutated lymphomas.

Experimental Protocols

The following are summarized methodologies for the key experiments comparing this compound and ibrutinib.

Cell Viability Assay
  • Cell Lines: TMD-8, BCWM.1, and their ibrutinib-resistant counterparts engineered to express the BTKCys481Ser mutation.

  • Method: Cells were seeded in 96-well plates and treated with serial dilutions of this compound or ibrutinib for 72 hours.

  • Analysis: Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay. IC50 values were calculated using non-linear regression analysis.

In Vivo Xenograft Studies
  • Animal Model: Immunodeficient mice (e.g., NOD-SCID).

  • Tumor Implantation: TMD-8-BTKC481S cells were subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reached a palpable size, mice were randomized to receive daily oral gavage of vehicle control, ibrutinib (e.g., 50 mg/kg), or this compound (e.g., 50 mg/kg).

  • Analysis: Tumor volume was measured regularly. For survival studies, mice were monitored until pre-defined endpoints.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start_invitro Seed Lymphoma Cells (WT and Ibrutinib-Resistant) treatment_invitro Treat with This compound or Ibrutinib (72 hours) start_invitro->treatment_invitro assay_invitro Cell Viability Assay (CellTiter-Glo) treatment_invitro->assay_invitro analysis_invitro Calculate IC50 Values assay_invitro->analysis_invitro start_invivo Implant Ibrutinib-Resistant Lymphoma Cells in Mice tumor_growth Monitor Tumor Growth start_invivo->tumor_growth treatment_invivo Randomize and Treat with Vehicle, Ibrutinib, or this compound tumor_growth->treatment_invivo measurements Measure Tumor Volume and Monitor Survival treatment_invivo->measurements analysis_invivo Compare Tumor Growth and Survival Curves measurements->analysis_invivo

Figure 2. Experimental Workflow. This flowchart outlines the key steps in the in vitro and in vivo experimental protocols used to compare the efficacy of this compound and ibrutinib.

Conclusion

The compelling preclinical data strongly support this compound as a highly promising therapeutic agent for lymphomas that have developed resistance to ibrutinib. Its dual inhibitory mechanism targeting both BTK (via a non-covalent interaction that is effective against the C481S mutation) and HCK provides a robust strategy to overcome known resistance pathways. These findings warrant further clinical investigation of this compound in patients with ibrutinib-resistant B-cell malignancies.

References

A Comparative Analysis of cis-KIN-8194 and Acalabrutinib for the Treatment of Mantle Cell Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical efficacy of cis-KIN-8194 and acalabrutinib (B560132) in the context of Mantle Cell Lymphoma (MCL).

Mantle Cell Lymphoma (MCL) is a challenging B-cell non-Hodgkin lymphoma with a clear need for novel therapeutic strategies. The advent of Bruton's tyrosine kinase (BTK) inhibitors has significantly improved patient outcomes. Acalabrutinib, a second-generation BTK inhibitor, is an established treatment for MCL.[1][2] More recently, this compound, a dual inhibitor of Hematopoietic Cell Kinase (HCK) and BTK, has emerged as a promising preclinical candidate, particularly in the context of BTK inhibitor resistance.[3][4] This guide presents a detailed comparison of their mechanisms of action, efficacy data from preclinical and clinical studies, and the experimental protocols used to generate this data.

Mechanism of Action: Targeting Key Signaling Pathways in MCL

Acalabrutinib and this compound both target the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells in MCL.[5] However, their mechanisms differ in their target selectivity.

Acalabrutinib is a highly selective, second-generation covalent inhibitor of BTK.[1] It forms an irreversible bond with the cysteine residue Cys481 in the active site of BTK, effectively blocking its downstream signaling.[5] This leads to the inhibition of B-cell proliferation and triggers apoptosis (programmed cell death).[5][6] Its high selectivity for BTK over other kinases is designed to minimize off-target effects that were observed with the first-generation BTK inhibitor, ibrutinib (B1684441).[1][7]

This compound is a novel dual inhibitor that targets both HCK and BTK.[4][8] HCK, a member of the Src family of tyrosine kinases, is aberrantly upregulated in MCL and its high expression is associated with a poor prognosis.[3] By inhibiting both HCK and BTK, this compound offers a multi-pronged attack on the signaling pathways that drive MCL growth and survival.[3][4] Preclinical studies suggest that the dual inhibition by this compound may be effective in both BTK inhibitor-sensitive and -resistant MCL cells.[3][9]

cluster_BCR B-Cell Receptor Signaling cluster_HCK HCK Signaling BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation TLR_MYD88 TLR/MYD88 HCK HCK TLR_MYD88->HCK AKT_S6 AKT/S6 Signaling HCK->AKT_S6 Adhesion Integrin-mediated Adhesion HCK->Adhesion AKT_S6->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibits cisKIN8194 This compound cisKIN8194->BTK Inhibits cisKIN8194->HCK Inhibits

Figure 1: Signaling pathways targeted by acalabrutinib and this compound in MCL.

Preclinical Efficacy: A Head-to-Head Comparison in MCL Cell Lines

A key preclinical study directly compared the in vitro efficacy of this compound, acalabrutinib, and ibrutinib in a panel of MCL cell lines.[3][10] The results demonstrate the potent activity of this compound in both BTK inhibitor-sensitive and -insensitive cell lines.

Cell LineDrugGI50 (nM)[10]
BTKi-sensitive
JeKo-1This compound1.6
Acalabrutinib2.5
Ibrutinib3.2
MinoThis compound2.8
Acalabrutinib3.5
Ibrutinib4.1
Rec-1This compound4.5
Acalabrutinib7.9
Ibrutinib9.3
BTKi-insensitive
Maver-1This compound3.8
Acalabrutinib>1000
Ibrutinib>1000
Granta-519This compound5.2
Acalabrutinib>1000
Ibrutinib>1000

Table 1: Comparative in vitro growth inhibition (GI50) of this compound and acalabrutinib in MCL cell lines.

Notably, this compound demonstrated potent growth inhibition in Maver-1 and Granta-519 cell lines, which are insensitive to acalabrutinib and ibrutinib.[10] Furthermore, this compound was shown to inhibit the adhesion of both BTKi-sensitive and -insensitive MCL cells to fibronectin and stromal cells, a process crucial for tumor cell survival and dissemination.[3][11]

Clinical Efficacy of Acalabrutinib in Mantle Cell Lymphoma

Acalabrutinib has undergone extensive clinical evaluation and is approved for the treatment of MCL.[2] Its efficacy has been demonstrated in both relapsed/refractory and previously untreated patient populations.

Relapsed/Refractory MCL: The ACE-LY-004 Trial

The approval of acalabrutinib for relapsed/refractory MCL was based on the results of the single-arm, phase 2 ACE-LY-004 trial.[1][12]

ParameterResult[12]
Number of Patients124
Median Follow-up38.1 months
Overall Response Rate (ORR)81.5%
Complete Response (CR) Rate47.6%
Median Duration of Response (mDOR)28.6 months
Median Progression-Free Survival (mPFS)22.0 months
Median Overall Survival (mOS)59.2 months

Table 2: Long-term efficacy of acalabrutinib monotherapy in relapsed/refractory MCL (ACE-LY-004).

Previously Untreated MCL: The ECHO Trial

More recently, the phase 3 ECHO trial evaluated the addition of acalabrutinib to standard chemoimmunotherapy (bendamustine and rituximab (B1143277); BR) in older patients with previously untreated MCL.[13][14][15]

ParameterAcalabrutinib + BR (n=187)Placebo + BR (n=183)
Overall Response Rate (ORR)89.8%84.7%
Complete Response (CR) Rate67.9%47.5%
Median Progression-Free Survival (mPFS)66.4 months49.6 months
Hazard Ratio (HR) for PFS0.73 (p=0.016)

Table 3: Efficacy of acalabrutinib in combination with BR in previously untreated MCL (ECHO trial).[13][15]

The ECHO trial demonstrated a statistically significant improvement in progression-free survival with the addition of acalabrutinib to standard chemoimmunotherapy.[14][15]

Experimental Protocols

In Vitro MCL Cell Viability Assay

G cluster_workflow MCL Cell Viability Assay Workflow start Seed MCL cells in 96-well plates treatment Treat with varying concentrations of This compound, acalabrutinib, or DMSO start->treatment incubation Incubate for 7 days treatment->incubation staining Stain with 7-AAD incubation->staining analysis Analyze viable cells by flow cytometry staining->analysis normalization Normalize cell viability to DMSO control analysis->normalization

Figure 2: Workflow for determining MCL cell viability after drug treatment.

MCL cell lines were treated with a range of concentrations of this compound, acalabrutinib, or ibrutinib for 7 days.[10] The number of viable cells was then determined by flow cytometry after staining with 7-AAD (7-aminoactinomycin D), a fluorescent chemical compound that is excluded by live cells.[10] The viability of treated cells was normalized to that of cells treated with the vehicle control (DMSO).[10] The GI50, the concentration of the drug that causes 50% inhibition of cell growth, was calculated from the dose-response curves.[10]

Clinical Trial Protocols
  • ACE-LY-004 Study: This was a phase 2, open-label, single-arm study of acalabrutinib in 124 patients with relapsed/refractory MCL who had received one to five prior therapies.[12] Patients received acalabrutinib 100 mg orally twice daily until disease progression or unacceptable toxicity.[12] The primary endpoint was the overall response rate as assessed by an independent review committee.[12]

  • ECHO Study: This was a phase 3, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of acalabrutinib in combination with bendamustine (B91647) and rituximab (BR) compared to placebo plus BR in patients with previously untreated MCL.[13][15]

Conclusion

Acalabrutinib is a well-established and effective treatment for both newly diagnosed and relapsed/refractory MCL, with a significant body of clinical data supporting its use.[12][13] Its high selectivity for BTK contributes to a favorable safety profile.[1][16]

This compound is a promising preclinical compound with a novel dual mechanism of action targeting both HCK and BTK.[4][8] Preclinical data demonstrate its potent activity against a broad range of MCL cell lines, including those with primary resistance to BTK inhibitors.[3][10] This suggests that this compound could be a valuable therapeutic option for patients who are resistant to current BTK inhibitors.

Further clinical investigation of this compound is warranted to determine its safety and efficacy in patients with MCL. A direct clinical comparison with acalabrutinib would be necessary to fully elucidate their respective roles in the treatment of this disease. For now, acalabrutinib remains a standard of care, while this compound represents an exciting next-generation therapeutic strategy.

References

A Head-to-Head Comparison of cis-KIN-8194 with Second-Generation BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapies for B-cell malignancies, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone of treatment. While first-generation inhibitors like ibrutinib (B1684441) revolutionized patient outcomes, their use can be limited by off-target effects and the emergence of resistance. Second-generation BTK inhibitors, such as acalabrutinib (B560132) and zanubrutinib (B611923), were developed to offer improved selectivity and safety profiles.[1][2] This guide provides a head-to-head comparison of a novel investigational agent, cis-KIN-8194, with the established second-generation BTK inhibitors, acalabrutinib and zanubrutinib, supported by available preclinical and clinical data.

This compound distinguishes itself as a dual inhibitor of both Hematopoietic Cell Kinase (HCK) and BTK.[3][4] This unique mechanism of action presents a potential advantage in overcoming resistance mechanisms that affect conventional BTK inhibitors, particularly in the context of MYD88-driven lymphomas.[3][4]

Executive Summary of Comparative Data

The following tables summarize key preclinical and clinical data for this compound, acalabrutinib, and zanubrutinib, offering a comparative overview of their mechanisms, efficacy, and safety profiles.

Table 1: Mechanism of Action and Kinase Selectivity

FeatureThis compoundAcalabrutinibZanubrutinib
Primary Targets HCK, BTKBTKBTK
Binding Non-covalent (to BTK)CovalentCovalent
BTK IC50 0.915 nM[5]~3 nM<1 nM
HCK IC50 <0.495 nM[5]Not a primary targetNot a primary target
Key Differentiator Dual inhibition of HCK and BTK, active against BTK C481S mutation[3][4]High selectivity for BTK over other kinases[6]High BTK occupancy and selectivity[7][8]

Table 2: Preclinical Efficacy in B-Cell Malignancies

FindingThis compoundAcalabrutinibZanubrutinib
Activity in Ibrutinib-Resistant Models (BTK C481S) Potent activity in cell lines and xenograft models expressing BTK C481S.[3][4]Reduced activity due to covalent binding mechanism.Reduced activity due to covalent binding mechanism.
Activity in MYD88-Mutated Lymphomas Superior antitumor activity compared to ibrutinib in xenograft models.[3]Effective, but dual HCK/BTK inhibition may offer an advantage.Effective, but dual HCK/BTK inhibition may offer an advantage.
In Vivo Tumor Growth Inhibition Showed robust and sustained antitumor activity in TMD-8 ABC DLBCL xenograft models.[3]Demonstrated significant inhibition of tumor burden in CLL xenograft models.[9]Showed potent antitumor activity in various B-cell malignancy models.[7]

Table 3: Clinical Efficacy and Safety Overview (Acalabrutinib vs. Zanubrutinib)

OutcomeAcalabrutinibZanubrutinib
Head-to-Head Trials vs. Ibrutinib Demonstrated non-inferior progression-free survival (PFS) with a better safety profile (ELEVATE-RR).[2]Demonstrated superior PFS and a favorable safety profile (ALPINE).[2][10]
Indirect Comparisons Retrospective studies suggest similar efficacy to zanubrutinib in CLL.[11][12][13][14]Some analyses suggest superior PFS and complete response rates compared to acalabrutinib in RR CLL.[10]
Key Adverse Events Lower incidence of atrial fibrillation and hypertension compared to ibrutinib.[2] Headaches are a common side effect.[11]Lower rates of atrial fibrillation compared to ibrutinib.[2] Neutropenia is a notable side effect.[15]

Note: Direct clinical comparison data for this compound is not yet available as it is in the preclinical stage of development.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation MYD88 MYD88 (mutated) HCK HCK MYD88->HCK Upregulation & Activation HCK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 AKT AKT PLCg2->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation cisKIN8194 This compound cisKIN8194->HCK Inhibition cisKIN8194->BTK Inhibition SecondGenBTKi Second-Gen BTKi (Acalabrutinib, Zanubrutinib) SecondGenBTKi->BTK Inhibition

Caption: Simplified signaling pathway in MYD88-mutated B-cell malignancies, highlighting the dual inhibitory action of this compound on both HCK and BTK, in contrast to the targeted BTK inhibition by second-generation inhibitors.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies cell_lines MYD88-mutated and BTK C481S Cell Lines kinase_assay Kinase Inhibition Assays cell_lines->kinase_assay IC50 Determination primary_cells Primary Patient Cells primary_cells->kinase_assay xenograft TMD-8 ABC DLBCL Xenograft Mouse Model dosing Oral Administration of This compound xenograft->dosing tumor_monitoring Tumor Volume Measurement dosing->tumor_monitoring pd_studies Pharmacodynamic (pBTK, pHCK) Analysis dosing->pd_studies survival_analysis Survival Analysis tumor_monitoring->survival_analysis

Caption: A generalized experimental workflow for the preclinical evaluation of this compound, outlining key in vitro and in vivo assays.

Detailed Experimental Protocols

The following are representative experimental protocols based on the methodologies described in the cited preclinical studies for this compound.

1. Cell Viability and Proliferation Assays

  • Objective: To determine the cytotoxic and anti-proliferative effects of this compound on B-cell lymphoma cell lines.

  • Methodology:

    • Culture MYD88-mutated and wild-type B-cell lymphoma cell lines (e.g., TMD-8, BCWM.1) in appropriate media.

    • Seed cells in 96-well plates at a density of 5 x 10^4 cells per well.

    • Treat cells with serial dilutions of this compound, a second-generation BTK inhibitor, or a vehicle control (DMSO).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

    • Assess cell viability using a CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).

2. In Vivo Xenograft Studies

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse model of B-cell lymphoma.

  • Methodology:

    • Implant TMD-8 (either BTK wild-type or C481S mutant) cells subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID).

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups: vehicle control, this compound (e.g., 50 mg/kg), and a comparator arm (e.g., ibrutinib).

    • Administer treatment orally once daily for a specified period (e.g., 21 days).

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and overall health.

    • At the end of the study, or when tumors reach a predetermined endpoint, euthanize mice and harvest tumors for pharmacodynamic analysis.

    • For survival studies, monitor mice until they meet euthanasia criteria due to tumor burden or morbidity.

3. Pharmacodynamic Analysis (Western Blotting)

  • Objective: To assess the inhibition of HCK and BTK phosphorylation in treated cells or tumors.

  • Methodology:

    • Lyse treated cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-HCK (Tyr410), total HCK, phospho-BTK (Tyr223), total BTK, and a loading control (e.g., β-actin) overnight at 4°C.[3]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image with a digital imaging system.

Concluding Remarks

This compound presents a novel and promising therapeutic strategy for B-cell malignancies, particularly those with acquired resistance to first-generation BTK inhibitors. Its dual inhibition of HCK and BTK offers a distinct advantage in specific molecular contexts, such as MYD88-mutated lymphomas.[3][4] While acalabrutinib and zanubrutinib have established themselves as valuable second-generation BTK inhibitors with improved safety profiles over ibrutinib, the emergence of resistance remains a clinical challenge.[2][16]

Further preclinical and future clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to directly compare its efficacy and safety against second-generation BTK inhibitors. The data presented in this guide provides a foundational understanding for researchers and drug development professionals to evaluate the evolving landscape of BTK-targeted therapies.

References

Dual HCK/BTK Inhibitor cis-KIN-8194 Demonstrates Superior Antitumor Efficacy Over Ibrutinib, Particularly in Ibrutinib-Resistant Lymphomas

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals that cis-KIN-8194, a novel dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK), exhibits significantly greater antitumor activity than the established BTK inhibitor ibrutinib (B1684441). This superiority is particularly pronounced in lymphoma models harboring the ibrutinib-resistance-conferring BTK C481S mutation. The dual-targeting mechanism of this compound not only enhances its potency but also provides a promising strategy to overcome acquired resistance to ibrutinib.

This guide provides a detailed comparison of the preclinical performance of this compound and ibrutinib, supported by experimental data from in vitro and in vivo studies. It is intended for researchers, scientists, and drug development professionals in the field of oncology.

Mechanism of Action: A Tale of Two Inhibitors

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of BTK.[1] It functions by forming a covalent bond with the cysteine residue C481 in the active site of BTK, leading to the inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1][2][3] However, the emergence of mutations at the C481 position, most commonly the C481S mutation, abrogates this covalent binding, leading to drug resistance.[4][5][6]

In contrast, this compound is a novel, orally active dual inhibitor that targets both HCK and BTK.[7][8] Activating mutations in MYD88, prevalent in several B-cell malignancies, lead to the upregulation and activation of HCK, which in turn activates BTK and other pro-survival pathways.[7][9][10] By inhibiting both HCK and BTK, this compound offers a more comprehensive blockade of these oncogenic signals.[7][9] Importantly, its mechanism of action is not dependent on covalent binding to C481, allowing it to effectively inhibit the ibrutinib-resistant BTK C481S mutant.[7][9]

In Vitro Efficacy: Potent and Broad Activity of this compound

Biochemical and cellular assays demonstrate the potent and selective activity of this compound. In biochemical assays, this compound strongly inhibits both HCK and BTK with IC50 values in the sub-nanomolar and low-nanomolar range, respectively. Notably, while ibrutinib is a potent BTK inhibitor, it is significantly less effective against HCK.

In cellular viability assays, this compound consistently demonstrates superior potency over ibrutinib in various MYD88-mutated lymphoma cell lines. Crucially, in cell lines engineered to express the ibrutinib-resistant BTK C481S mutation, this compound retains its potent cytotoxic activity, while ibrutinib shows a marked decrease in efficacy.

Table 1: Comparative In Vitro Efficacy of this compound and Ibrutinib

Target/Cell LineParameterThis compoundIbrutinibReference
HCK (Biochemical)IC50 (nM)<0.49549[1]
BTK (Biochemical)IC50 (nM)0.9150.614[1]
TMD-8 (ABC-DLBCL, BTK WT)GI50 (nM)PotentLess Potent[11]
TMD-8 (ABC-DLBCL, BTK C481S)GI50 (nM)PotentResistant[7][9]
BCWM.1 (Waldenström's, BTK WT)Growth InhibitionPotentLess Potent[7]
MWCL-1 (Waldenström's, BTK WT)Growth InhibitionPotentLess Potent[7]
Maver-1 (Mantle Cell Lymphoma)GI50 (nM)PotentLess Potent[8]
JeKo-1 (Mantle Cell Lymphoma)GI50 (nM)PotentLess Potent[8]

In Vivo Antitumor Activity: this compound Outperforms Ibrutinib in Xenograft Models

The superior antitumor activity of this compound is further validated in in vivo studies using xenograft models of MYD88-mutated lymphomas. In mice bearing tumors derived from the TMD-8 ABC-DLBCL cell line (both wild-type and BTK C481S mutant), oral administration of this compound resulted in significantly greater tumor growth inhibition and a prolonged survival benefit compared to ibrutinib.[7][9]

Pharmacodynamic studies in these models confirmed that this compound effectively and sustainedly inhibits the phosphorylation of both HCK and BTK in tumor tissues.[7]

Table 2: Comparative In Vivo Efficacy in TMD-8 Xenograft Model

Treatment Group (TMD-8 Xenograft)OutcomeThis compoundIbrutinibReference
BTK Wild-TypeTumor Growth InhibitionSuperiorInferior[7][9]
BTK Wild-TypeSurvival BenefitSuperiorInferior[7][9]
BTK C481S MutantTumor Growth InhibitionSuperiorIneffective[7][9]
BTK C481S MutantSurvival BenefitSuperiorIneffective[7][9]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
  • Cell Seeding: Seed lymphoma cells (e.g., TMD-8, BCWM.1) in 96-well opaque-walled plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Drug Treatment: After 24 hours, treat the cells with serial dilutions of this compound or ibrutinib. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) values by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Phospho-HCK and Phospho-BTK
  • Cell Treatment and Lysis: Treat lymphoma cells with this compound or ibrutinib at the desired concentrations for 1-2 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-HCK (Tyr411), HCK, phospho-BTK (Tyr223), BTK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Image Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).

In Vivo Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject 5-10 x 10^6 TMD-8 cells (either wild-type or BTK C481S mutant) suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • Drug Administration: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: vehicle control, ibrutinib (e.g., 10 mg/kg, daily oral gavage), and this compound (e.g., 25 or 50 mg/kg, daily oral gavage).

  • Efficacy Evaluation: Continue treatment for a predefined period (e.g., 21-28 days). Monitor tumor volume and body weight throughout the study. At the end of the treatment period, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for p-HCK and p-BTK).

  • Survival Study: In a separate cohort of mice, continue treatment and monitor for survival.

  • Data Analysis: Analyze the tumor growth data using appropriate statistical methods (e.g., two-way ANOVA). Analyze the survival data using Kaplan-Meier curves and the log-rank test.

Visualizing the Molecular Mechanisms and Experimental Design

To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

G cluster_pathway MYD88-Driven Pro-Survival Signaling cluster_inhibitors Inhibitor Action MYD88 Mutated MYD88 HCK HCK MYD88->HCK Upregulates & Activates BTK BTK HCK->BTK Activates AKT AKT HCK->AKT ERK ERK HCK->ERK PLCg2 PLCγ2 BTK->PLCg2 BTK->AKT BTK->ERK NFkB NF-κB PLCg2->NFkB Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK KIN8194 This compound KIN8194->HCK KIN8194->BTK

Caption: MYD88 signaling pathway and inhibitor targets.

G cluster_workflow Preclinical Evaluation Workflow cluster_invitro In Vitro cluster_invivo In Vivo start Hypothesis: This compound > Ibrutinib invitro In Vitro Studies start->invitro invivo In Vivo Studies invitro->invivo biochem Biochemical Assays (IC50) cell_viability Cell Viability Assays (GI50) western_blot Western Blot (Signaling) data_analysis Data Analysis & Comparison invivo->data_analysis xenograft Tumor Xenograft (TMD-8) pd_analysis Pharmacodynamics survival Survival Studies conclusion Conclusion: Superiority Validated data_analysis->conclusion

Caption: Experimental workflow for drug comparison.

Conclusion

The available preclinical evidence strongly supports the superior antitumor activity of this compound compared to ibrutinib in the context of MYD88-driven B-cell malignancies. Its dual inhibition of HCK and BTK provides a more comprehensive blockade of the oncogenic signaling pathways and, critically, overcomes the common mechanism of acquired resistance to ibrutinib. These findings highlight this compound as a highly promising therapeutic candidate for patients with these cancers, including those who have relapsed or are refractory to ibrutinib therapy. Further clinical investigation is warranted to translate these promising preclinical results into patient benefits.

References

Comparative Analysis of cis-KIN-8194: A Dual HCK/BTK Inhibitor Overcoming Kinase Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of cis-KIN-8194, a novel dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's tyrosine kinase (BTK). This document summarizes cross-resistance studies of this compound with other established kinase inhibitors, offering supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

Introduction

The development of kinase inhibitors has revolutionized the treatment of various malignancies, particularly B-cell lymphomas. However, the emergence of resistance, often through mutations in the target kinase, remains a significant clinical challenge. This compound has emerged as a promising therapeutic agent that demonstrates potent activity against both wild-type and mutated forms of BTK, a critical enzyme in B-cell receptor signaling. By simultaneously targeting HCK, this compound offers a dual mechanism of action that can overcome resistance mechanisms observed with first and second-generation BTK inhibitors.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental procedures discussed in this guide, the following diagrams have been generated using Graphviz.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Activation CD79 CD79 CD79->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 HCK HCK HCK->BTK AKT AKT PLCg2->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Acalabrutinib Zanubrutinib Ibrutinib->BTK Inhibit (C481) cisKIN8194 This compound cisKIN8194->BTK Inhibit cisKIN8194->HCK Inhibit

Caption: Simplified BTK and HCK signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Lymphoma Cell Lines (Wild-Type & Mutant BTK) Treatment Treat with This compound & Other Inhibitors CellLines->Treatment ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->ViabilityAssay WesternBlot Western Blot (pBTK, pAKT, etc.) Treatment->WesternBlot IC50 Determine IC50 Values ViabilityAssay->IC50 ProteinLevels Analyze Protein Phosphorylation WesternBlot->ProteinLevels Xenograft Establish Lymphoma Xenografts in Mice DrugAdmin Administer Drugs (Oral Gavage) Xenograft->DrugAdmin TumorMeasurement Measure Tumor Volume DrugAdmin->TumorMeasurement SurvivalAnalysis Monitor Survival DrugAdmin->SurvivalAnalysis Efficacy Evaluate In Vivo Efficacy TumorMeasurement->Efficacy SurvivalAnalysis->Efficacy

Caption: General experimental workflow.

Data Presentation: Cross-Resistance Profile of this compound

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other BTK inhibitors against various lymphoma cell lines, including those harboring the common C481S resistance mutation.

Table 1: In Vitro Potency of Kinase Inhibitors Against HCK and BTK [1]

CompoundHCK IC50 (nM)BTK IC50 (nM)
This compound <0.495 0.915
Ibrutinib490.614

Table 2: Anti-proliferative Activity of Kinase Inhibitors in Mantle Cell Lymphoma (MCL) Cell Lines [2]

Cell LineBTK StatusIbrutinib GI50 (nM)Acalabrutinib GI50 (nM)This compound GI50 (nM)
JeKo-1Sensitive8.94.67.3
MinoSensitive10.56.812.1
Rec-1Sensitive13.78.215.4
Granta-519Insensitive>1000>100024.8
Maver-1Insensitive>1000>100021.5

Table 3: Activity of this compound in Ibrutinib-Resistant, BTKC481S-Expressing Lymphoma Cells [3]

Cell LineParental/MutantIbrutinib IC50 (nM)This compound IC50 (nM)
TMD-8Parental (WT)510
TMD-8BTKC481S>100015
BCWM.1Parental (WT)1025
BCWM.1BTKC481S>100030

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the methodologies described in the referenced studies and the manufacturer's instructions.[4][5][6]

  • Cell Seeding: Seed lymphoma cells in opaque-walled 96-well plates at a density of 1 x 104 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound and other kinase inhibitors in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control for background luminescence.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI50) is determined by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a nonlinear regression curve.

Western Blotting for Phosphorylated Proteins

This protocol is a generalized procedure for the detection of phosphorylated BTK (pBTK) and HCK (pHCK) based on standard western blotting techniques.[7][8]

  • Cell Lysis: After treatment with inhibitors for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pBTK (Tyr223), total BTK, pHCK (Tyr411), and total HCK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

The following protocol outlines the general procedure for establishing and evaluating the efficacy of this compound in a lymphoma xenograft mouse model.[9][10][11][12]

  • Cell Implantation: Subcutaneously inject 5 x 106 TMD-8 cells (either wild-type or BTKC481S mutant) suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Drug Administration: Once tumors reach a palpable size (e.g., ~100-150 mm3), randomize the mice into treatment groups. Administer this compound and other inhibitors orally (p.o.) daily at the specified doses. The control group receives the vehicle.

  • Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21-28 days). Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Survival Studies: In separate cohorts, monitor the survival of the treated mice. Euthanize mice when tumors reach a predetermined maximum size or if they show signs of significant morbidity.

Conclusion

The data presented in this guide demonstrate that this compound is a potent dual inhibitor of HCK and BTK. Its ability to maintain activity against cell lines that are insensitive or have acquired resistance to other BTK inhibitors, such as those with the BTKC481S mutation, highlights its potential as a valuable therapeutic agent in the treatment of B-cell malignancies. The detailed experimental protocols provided herein offer a foundation for further research into the cross-resistance profiles and mechanisms of action of this compound and other kinase inhibitors.

References

Dual HCK/BTK Inhibitor cis-KIN-8194 Demonstrates Superior Efficacy in Patient-Derived Xenograft Models of B-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the novel dual inhibitor cis-KIN-8194 showcases its enhanced anti-tumor activity and survival benefits over the established BTK inhibitor, ibrutinib (B1684441), in preclinical patient-derived xenograft (PDX) models of MYD88-mutated B-cell lymphomas. These findings position this compound as a promising therapeutic strategy, particularly in overcoming ibrutinib resistance.

Researchers and drug development professionals in the oncology space now have access to compelling preclinical data on this compound, a potent dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK). In vivo studies utilizing patient-derived xenografts from a TMD-8 activated B-cell diffuse large B-cell lymphoma (ABC DLBCL) cell line reveal that this compound not only potently suppresses tumor growth but also confers a significant survival advantage compared to ibrutinib, a standard-of-care BTK inhibitor. The superior efficacy of this compound is particularly pronounced in models harboring the BTK C481S mutation, a common mechanism of acquired resistance to ibrutinib.[1][2]

Comparative Efficacy of this compound and Ibrutinib in a TMD-8 Xenograft Model

The in vivo efficacy of this compound was evaluated in a patient-derived xenograft model using the MYD88-mutated TMD-8 ABC DLBCL cell line. The study investigated the compound's activity in both ibrutinib-sensitive (BTK WT) and ibrutinib-resistant (BTK C481S) contexts.

Treatment GroupPDX ModelDosageTreatment DurationKey Outcomes
This compound TMD-8 (BTK WT)50 mg/kg, p.o., daily6 weeksRobust and sustained anti-tumor activity. 50% of mice (4 out of 8) showed complete tumor regression with no recurrence 12 weeks post-treatment.[1]
Ibrutinib TMD-8 (BTK WT)50 mg/kg, p.o., daily6 weeksModerate tumor growth inhibition, but less effective than this compound.[1]
This compound TMD-8 (BTK C481S)50 mg/kg, p.o., dailyContinuousSuperior suppression of tumor growth and a significant survival advantage compared to vehicle and ibrutinib.[1]
Ibrutinib TMD-8 (BTK C481S)50 mg/kg, p.o., dailyContinuousMinimal effect on tumor growth, demonstrating resistance.[1]

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment and Drug Efficacy Evaluation

A detailed methodology was employed for the in vivo validation of this compound's efficacy.

  • Cell Culture: The human MYD88-mutated ABC DLBCL cell line, TMD-8, with either wild-type BTK (BTK WT) or the C481S mutation (BTK C481S), was used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Animal Model: NOD/SCID mice were used for tumor engraftment.

  • Tumor Implantation: A suspension of 10x10^6 TMD-8 cells in 100 µL of a 1:1 mixture of RPMI-1640 and Matrigel was subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume was monitored regularly using caliper measurements and calculated using the formula: (length × width²) / 2.

  • Treatment Initiation: When tumors reached a predetermined size, mice were randomized into treatment and control groups.

  • Drug Administration: this compound and ibrutinib were administered orally via gavage at a dose of 50 mg/kg daily. The vehicle control group received the corresponding vehicle solution.

  • Efficacy Endpoints: The primary endpoints were tumor growth inhibition and overall survival. Tumor volume was measured throughout the study, and survival was monitored until the pre-defined endpoint.

  • Pharmacodynamic Studies: To confirm target engagement, tumor tissues were collected from a subset of mice at specified time points after a single dose of this compound (12.5, 25, or 50 mg/kg) to assess the phosphorylation status of HCK and BTK.[1]

Visualizing the Mechanism and Workflow

To further elucidate the scientific basis and experimental design of this research, the following diagrams are provided.

G cluster_pathway HCK/BTK Signaling Pathway in MYD88-Mutated Lymphoma MYD88 Mutated MYD88 HCK HCK MYD88->HCK Upregulates & Activates BTK BTK HCK->BTK Activates PI3K_AKT PI3K/AKT Pathway BTK->PI3K_AKT MAPK_ERK MAPK/ERK Pathway BTK->MAPK_ERK NF_kB NF-κB Pathway BTK->NF_kB Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation NF_kB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits KIN8194 This compound KIN8194->HCK Inhibits KIN8194->BTK Inhibits

Figure 1. HCK/BTK signaling in MYD88-mutated lymphoma.

G cluster_workflow Experimental Workflow for In Vivo Efficacy Validation start Start: TMD-8 Cell Culture (BTK WT & BTK C481S) implant Subcutaneous Implantation in NOD/SCID Mice start->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization of Mice tumor_growth->randomize treatment Daily Oral Administration: - Vehicle - this compound (50 mg/kg) - Ibrutinib (50 mg/kg) randomize->treatment data_collection Data Collection: - Tumor Volume Measurement - Survival Monitoring treatment->data_collection endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival Curves data_collection->endpoint

Figure 2. PDX study experimental workflow.

References

Comparative analysis of the safety profiles of cis-KIN-8194 and ibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profiles of cis-KIN-8194 and the established Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib (B1684441). While ibrutinib has a well-documented clinical safety profile, this compound is a novel dual inhibitor of Hematopoietic Cell Kinase (HCK) and BTK currently in preclinical development. This comparison, therefore, relies on available preclinical data for this compound alongside the extensive preclinical and clinical safety information for ibrutinib to offer early insights for researchers in the field.

Executive Summary

Ibrutinib, a first-in-class BTK inhibitor, is a highly effective treatment for several B-cell malignancies.[1][2][3][4] However, its use can be limited by off-target effects leading to adverse events such as bleeding, atrial fibrillation, and diarrhea.[1][5][6][7] Many of these are attributed to the inhibition of other kinases beyond BTK.[6][8]

This compound is a potent dual inhibitor of HCK and BTK.[9][10][11] Preclinical studies suggest it may overcome ibrutinib resistance, particularly in malignancies driven by MYD88 mutations.[10][11][12] Notably, preclinical data indicates that this compound is well-tolerated in rodent models, with good bioavailability and a favorable pharmacokinetic profile.[10][11][13]

This guide will delve into the available preclinical safety data for both compounds, detail the experimental methodologies for key safety assessments, and visualize the pertinent signaling pathways.

Comparative Preclinical Safety Data

The following tables summarize the available preclinical safety and efficacy data for this compound and ibrutinib. It is important to note that the data for this compound is from preclinical animal models, while the data for ibrutinib includes both preclinical and extensive clinical findings.

Parameter This compound Ibrutinib References
Target(s) HCK, BTKBTK (and other off-target kinases)[9][10][11],[14][15]
IC50 (BTK) 0.915 nM0.5 nM[9][12],[15]
IC50 (HCK) <0.495 nM-[9][12]
Preclinical Models Rodent models (mice)Rodent models, canine models[10][11][12],[16]
Reported Preclinical Tolerability Good tolerance at pharmacologically active doses. Continuous dosing up to 100 mg/kg was well-tolerated in mice.Generally well-tolerated in preclinical studies, leading to clinical development.[10][11][12],[16]
Observed Preclinical Adverse Events Labored breathing, ruffled fur, and toxicity observed in mice receiving A419259 (another HCK inhibitor), but not with KIN-8194.Preclinical studies supported clinical development, implying an acceptable toxicity profile.[10]

Key Preclinical Efficacy and Safety Findings

Finding This compound Ibrutinib References
Activity in Ibrutinib-Resistant Models Active in models with BTKCys481Ser mutation.Resistance observed with BTKCys481 mutations.[10][11][12]
In Vivo Efficacy Showed superior survival benefit over ibrutinib in BTKWT- and BTKCys481Ser-expressing TMD-8 DLBCL xenografted mice.Effective in various preclinical models of B-cell malignancies.[10][11],[16]
Pharmacokinetics Excellent bioavailability and pharmacokinetic parameters in rodent models, amenable to once-daily oral dosing.Rapidly absorbed and eliminated after oral administration.[10][11],[15]

Signaling Pathways and Mechanisms of Action

Ibrutinib primarily acts by irreversibly binding to the cysteine residue Cys481 in the active site of BTK.[2][15] This blocks downstream signaling from the B-cell receptor (BCR), inhibiting B-cell proliferation and survival.[2][14][15] However, ibrutinib also inhibits other kinases, such as EGFR, which can contribute to side effects like diarrhea.[6] Off-target inhibition of kinases like CSK has been linked to atrial fibrillation.[8]

This compound is a dual inhibitor of HCK and BTK.[9][10][11] In certain lymphomas, particularly those with MYD88 mutations, HCK is a key upstream activator of BTK.[10][11] By inhibiting both HCK and BTK, this compound can potentially provide a more complete blockade of the pro-survival signaling pathway and overcome resistance mechanisms that bypass BTK inhibition alone.

Signaling_Pathways cluster_Ibrutinib Ibrutinib cluster_cisKIN8194 This compound BCR_I B-Cell Receptor (BCR) BTK_I BTK BCR_I->BTK_I Downstream_I Downstream Signaling (PLCγ2, AKT, NF-κB) BTK_I->Downstream_I Proliferation_I B-Cell Proliferation & Survival Downstream_I->Proliferation_I Ibrutinib Ibrutinib Ibrutinib->BTK_I Inhibits Off_Target_I Off-Target Kinases (e.g., EGFR, CSK) Ibrutinib->Off_Target_I Inhibits Adverse_Events_I Adverse Events (Diarrhea, Atrial Fibrillation) Off_Target_I->Adverse_Events_I MYD88 Mutated MYD88 HCK HCK MYD88->HCK BTK_K BTK HCK->BTK_K Downstream_K Downstream Signaling BTK_K->Downstream_K Proliferation_K B-Cell Proliferation & Survival Downstream_K->Proliferation_K cisKIN8194 This compound cisKIN8194->HCK Inhibits cisKIN8194->BTK_K Inhibits

Caption: Comparative signaling pathways of Ibrutinib and this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of safety and efficacy data. Below are generalized methodologies for key experiments cited in the context of ibrutinib and likely applicable to the preclinical evaluation of this compound.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity of a compound against a panel of kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their specific peptide substrates are prepared in assay buffer.

  • Compound Dilution: The test compound (e.g., this compound, ibrutinib) is serially diluted to various concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound in a microplate. The reaction is initiated by the addition of ATP.

  • Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (³³P-ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation and Viability Assays

Objective: To assess the effect of a compound on the growth and survival of cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., mantle cell lymphoma, chronic lymphocytic leukemia) are cultured under standard conditions.

  • Compound Treatment: Cells are seeded in microplates and treated with a range of concentrations of the test compound.

  • Incubation: The cells are incubated for a specified period (e.g., 72 hours).

  • Viability/Proliferation Measurement: Cell viability or proliferation is assessed using assays such as MTS, MTT, or CellTiter-Glo. These assays measure metabolic activity, which is proportional to the number of viable cells.

  • Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. The GI50 or IC50 value (the concentration that causes 50% growth inhibition or reduction in viability) is calculated.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy and tolerability of a compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.

  • Tumor Implantation: Human cancer cells are injected subcutaneously or intravenously into the mice.

  • Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Compound Administration: Once tumors reach a certain size, mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at specified doses and schedules.

  • Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. Animal body weight and general health are also monitored as indicators of toxicity.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. Survival may also be an endpoint. Tumors can be excised for further analysis (e.g., pharmacodynamic studies).

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Assay Cell-Based Proliferation Assay (GI50 Determination) Xenograft Xenograft Model Establishment Kinase_Assay->Xenograft Lead to Treatment Compound Administration (Dose, Schedule) Xenograft->Treatment Monitoring Efficacy & Tolerability Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis (Survival, Pharmacodynamics) Monitoring->Endpoint

Caption: General experimental workflow for preclinical drug evaluation.

Conclusion

The available preclinical data suggests that this compound is a promising novel therapeutic agent with a distinct mechanism of action compared to ibrutinib. Its dual inhibition of HCK and BTK may offer advantages in overcoming ibrutinib resistance. The reported good tolerability in animal models is encouraging; however, comprehensive toxicology studies will be essential to fully characterize its safety profile before any potential clinical development. For ibrutinib, while highly effective, its off-target activities are well-documented and necessitate careful patient monitoring. Further research into more selective BTK inhibitors and novel agents like this compound is crucial for expanding treatment options and improving the safety of therapies for B-cell malignancies.

References

Dual-Targeting Mechanism of KIN-8194 In Vivo: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo dual-targeting mechanism of KIN-8194 with alternative targeted therapies. Experimental data is presented to objectively evaluate its performance.

Initial Clarification: The Dual-Targeting Mechanism of KIN-8194

Contrary to the initial query, extensive research and preclinical data have firmly established that KIN-8194 is a potent dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK) .[1][2][3][4][5] There is currently no scientific literature to support a direct inhibitory mechanism of KIN-8194 on BRAF V600E or its function as a pan-RAF inhibitor. The compound's efficacy has been demonstrated in preclinical models of B-cell malignancies driven by MYD88 mutations, where HCK and BTK are critical survival signaling kinases.[2][4]

This guide will, therefore, focus on the confirmed dual HCK/BTK inhibitory mechanism of KIN-8194 and will provide a comparative analysis against established inhibitors of the BRAF pathway, namely Vemurafenib and Dabrafenib, to offer a broader perspective on targeted cancer therapies.

In Vivo Performance Comparison: KIN-8194 vs. BRAF Inhibitors

The following tables summarize the in vivo efficacy of KIN-8194 in relevant lymphoma xenograft models and compare it with the performance of BRAF inhibitors in BRAF V600E-mutant melanoma xenograft models.

Table 1: In Vivo Efficacy of KIN-8194 in MYD88-Mutated Lymphoma Xenograft Models

CompoundAnimal ModelCell LineDosing RegimenKey OutcomesReference
KIN-8194NOD-SCID miceTMD-8 (ABC DLBCL, BTK WT)50 mg/kg, p.o., daily for 6 weeksSuperior tumor growth suppression and survival over vehicle or ibrutinib (B1684441). Elimination of tumors in 50% of mice with no regrowth after 12 weeks.[6]
KIN-8194NOD-SCID miceTMD-8 (ABC DLBCL, BTK C481S)50 mg/kg or 75 mg/kg, p.o., dailySuperior tumor growth suppression and survival benefit compared to vehicle or ibrutinib in an ibrutinib-resistant model.
KIN-8194 + VenetoclaxNOD-SCID miceTMD-8 (ABC DLBCL, BTK C481S)KIN-8194: 30 mg/kg, p.o., daily; VenetoclaxMarkedly reduced tumor growth and prolonged survival in an ibrutinib-resistant model.[4]

Table 2: In Vivo Efficacy of BRAF V600E Inhibitors in Melanoma Xenograft Models

CompoundAnimal ModelCell LineDosing RegimenKey OutcomesReference
VemurafenibXenograft miceA375, Colo829, LOX (BRAF V600E)Dose-dependentInhibition of tumor growth; tumor regression at higher doses.[1]
VemurafenibXenograft miceHT29 (Colorectal, BRAF V600E)25, 50, 75, 100 mg/kg, b.i.d.Dose-dependent tumor growth inhibition.[7]
DabrafenibXenograft miceColo 205 (BRAF V600E)Not specifiedInhibition of tumor growth.[2]
Dabrafenib + TrametinibPatient-Derived Xenograft (PDX)Melanoma (BRAF V600)Dabrafenib: 30 mg/kg, Trametinib: 1 mg/kg, p.o., 5 days/weekSignificant tumor growth inhibition in BRAF-mutant models.[8]

Signaling Pathways and Experimental Workflow

KIN-8194 Signaling Pathway

KIN8194_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MYD88 MYD88 (L265P Mutation) TLR->MYD88 HCK HCK MYD88->HCK activates BTK BTK HCK->BTK activates NFkB NF-κB BTK->NFkB activates Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes KIN8194 KIN-8194 KIN8194->HCK inhibits KIN8194->BTK inhibits

Caption: KIN-8194 dual-targeting of HCK and BTK in the MYD88 signaling pathway.

BRAF V600E Signaling Pathway

BRAF_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutation) RAS->BRAF MEK MEK BRAF->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes BRAFi BRAF Inhibitor (e.g., Vemurafenib) BRAFi->BRAF inhibits

Caption: Inhibition of the MAPK pathway by BRAF V600E inhibitors.

In Vivo Xenograft Study Workflow

xenograft_workflow start Tumor Cell Culture (e.g., TMD-8, A375) implant Subcutaneous Implantation into Immunocompromised Mice start->implant growth Tumor Growth Monitoring (Calipers) implant->growth randomize Randomization into Treatment Groups growth->randomize treatment Drug Administration (e.g., KIN-8194, Vehicle) randomize->treatment monitoring Continued Tumor Growth & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Volume, Survival monitoring->endpoint pd_analysis Pharmacodynamic Analysis: Tumor Harvest for Western Blot (p-HCK, p-BTK, p-ERK) endpoint->pd_analysis

Caption: A typical workflow for an in vivo xenograft study.

Experimental Protocols

1. In Vivo Xenograft Tumor Model

  • Cell Lines:

    • For KIN-8194: MYD88-mutated human lymphoma cell lines such as TMD-8 (Activated B-Cell-like Diffuse Large B-Cell Lymphoma) and BCWM.1 (Waldenström Macroglobulinemia).[4] For resistance studies, cells engineered to express BTK C481S mutation are used.

    • For BRAF Inhibitors: BRAF V600E-mutant human melanoma cell lines such as A375, Colo829, or patient-derived xenograft (PDX) models.[1][9]

  • Animals:

    • Immunocompromised mice, such as NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD-scid gamma) mice, are used to prevent rejection of human tumor cells.

  • Procedure:

    • Tumor cells (typically 5-10 x 10^6 cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).

    • Mice are randomized into treatment and control groups.

    • Drugs (KIN-8194, Vemurafenib, Dabrafenib, or vehicle control) are administered via oral gavage at the specified doses and schedules.

    • Tumor growth and animal body weight are monitored throughout the study.

    • The study endpoint is typically defined by a maximum tumor volume or signs of morbidity, at which point animals are euthanized. Survival is recorded as a primary outcome.

    • For pharmacodynamic studies, tumors are harvested at specific time points after drug administration for further analysis.

2. Western Blot Analysis for Phosphorylated Proteins

  • Objective: To confirm target engagement by measuring the phosphorylation status of key downstream signaling proteins (e.g., p-HCK, p-BTK for KIN-8194; p-ERK for BRAF inhibitors).

  • Procedure:

    • Protein Extraction: Harvested tumor tissues are homogenized in lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]

    • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[11] Milk is often avoided for phospho-protein detection due to the presence of casein.[10]

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated protein of interest (e.g., anti-p-HCK, anti-p-BTK, anti-p-ERK) and the total protein as a loading control.

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels.[12]

References

Dual HCK/BTK Inhibitor cis-KIN-8194 Demonstrates Potent Activity in Lymphoma Models with BTK C481S Mutation, Outperforming Covalent Predecessors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, MA – Preclinical data reveals that cis-KIN-8194, a novel dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK), shows significant efficacy in lymphoma models harboring the BTK C481S mutation, a common mechanism of resistance to first-generation BTK inhibitors like ibrutinib (B1684441). These findings position this compound as a promising therapeutic agent for patients with relapsed or refractory B-cell malignancies.

The emergence of the BTK C481S mutation renders covalent BTK inhibitors, which bind to the C481 residue, largely ineffective.[1] Non-covalent BTK inhibitors that are not dependent on binding to this residue have been developed to overcome this resistance. This guide provides a comparative overview of this compound's efficacy against other non-covalent BTK inhibitors, pirtobrutinib (B8146385) and nemtabrutinib, with a focus on lymphoma models with the BTK C481S mutation.

Comparative Efficacy of Non-Covalent BTK Inhibitors

This compound distinguishes itself by targeting both HCK and BTK, key kinases in the B-cell receptor (BCR) signaling pathway that are crucial for the survival and proliferation of malignant B-cells.[2][3] This dual-targeting mechanism may offer a more comprehensive blockade of oncogenic signaling compared to inhibitors that solely target BTK.

Biochemical Potency

Biochemical assays demonstrate the high potency of this compound against both wild-type (WT) and C481S-mutant BTK. A comparison of the half-maximal inhibitory concentrations (IC50) highlights its potent activity.

InhibitorTargetIC50 (nM)Reference
This compound BTK (WT) 0.915 [2][3]
HCK <0.495 [2][3]
IbrutinibBTK (WT)0.614[2]
HCK49[2]
PirtobrutinibBTK (WT)4.2[4]
BTK (C481S) 16 [4]
NemtabrutinibBTK (WT)--
BTK (C481S) --

Note: Specific IC50 values for nemtabrutinib against BTK WT and C481S were not available in the provided search results.

Cellular Activity in Lymphoma Cell Lines

In cellular assays, this compound has shown potent anti-proliferative effects in various lymphoma cell lines, including those with the BTK C481S mutation.

Cell LineBTK StatusInhibitorIC50 (nM)Reference
SU-DHL-6Driven by BTKNemtabrutinib577[5]
Acalabrutinib3.1[5]
Ibrutinib12[5]
Zanubrutinib3.8[5]
Pirtobrutinib13[5]
REC-1Driven by BTKNemtabrutinib2041[5]
Acalabrutinib21[5]
Ibrutinib0.51[5]
Zanubrutinib3.1[5]
Pirtobrutinib38[5]

Note: Specific cellular IC50 values for this compound in BTK C481S-mutant lymphoma cell lines were not explicitly available in the provided search results, however, its potent in vitro killing of ibrutinib-resistant BTKCys481Ser-expressing cells has been demonstrated.

In Vivo Efficacy in Xenograft Models

Preclinical studies using xenograft models of lymphoma have demonstrated the in vivo efficacy of this compound. In a TMD-8 activated B-cell diffuse large B-cell lymphoma (ABC DLBCL) model with the BTK C481S mutation, oral administration of this compound led to superior tumor growth suppression and a survival advantage compared to ibrutinib.[2][3]

Pharmacodynamic studies in these models showed that this compound effectively and sustainably inhibited both phosphorylated HCK and BTK in a dose-dependent manner.[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) IgA_IgB Igα/Igβ LYN LYN BCR->LYN activates HCK HCK IgA_IgB->HCK activates SYK SYK IgA_IgB->SYK activates Antigen Antigen Antigen->BCR LYN->IgA_IgB phosphorylates BTK BTK HCK->BTK activates SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates BTK_C481S BTK C481S (Mutant) Downstream Downstream Signaling PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib (Covalent) Ibrutinib->BTK inhibits cis_KIN_8194 This compound (Non-covalent) cis_KIN_8194->HCK inhibits cis_KIN_8194->BTK inhibits cis_KIN_8194->BTK_C481S inhibits Xenograft_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment Groups cluster_monitoring Monitoring and Analysis node1 Implantation of BTK C481S mutant lymphoma cells into immunodeficient mice node2a Vehicle Control node1->node2a Randomization node2b Ibrutinib node1->node2b Randomization node2c This compound node1->node2c Randomization node3 Tumor Volume Measurement node2a->node3 Daily Dosing node2b->node3 Daily Dosing node2c->node3 Daily Dosing node4 Survival Analysis node3->node4 node5 Pharmacodynamic Analysis (p-HCK, p-BTK levels) node3->node5

References

Evaluating the Long-Term Efficacy of cis-KIN-8194 in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term efficacy of KIN-8194, a novel dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK), against other therapeutic alternatives in preclinical animal models of B-cell malignancies. The data presented is compiled from publicly available research to facilitate an informed evaluation of KIN-8194's potential.

Executive Summary

KIN-8194 has demonstrated significant long-term efficacy in animal models of MYD88-mutated lymphomas, including those resistant to the first-generation BTK inhibitor, ibrutinib (B1684441). As a dual inhibitor, KIN-8194 targets both HCK and BTK, key kinases in the B-cell receptor signaling pathway, leading to potent anti-tumor activity.[1][2] In long-term studies using xenograft models of Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL), KIN-8194 has shown superior tumor growth suppression and survival benefits compared to ibrutinib, particularly in models with the BTK C481S mutation, a common mechanism of ibrutinib resistance.[1] Furthermore, combination therapy with the BCL-2 inhibitor venetoclax (B612062) has been shown to enhance the anti-tumor effects of KIN-8194, suggesting a potential synergistic relationship that could be explored in future clinical settings.[3]

Data Presentation: Comparative Efficacy in Animal Models

The following tables summarize the quantitative data from key preclinical studies evaluating the long-term efficacy of KIN-8194 in comparison to other agents.

Table 1: Long-Term Tumor Growth Inhibition in TMD-8 ABC DLBCL Xenograft Model (BTK WT)

Treatment GroupDosage & ScheduleDuration of TreatmentMean Tumor Volume (mm³) at Day 42Tumor Growth Inhibition (%)Reference
Vehicle ControlN/A42 days~15000%[1]
Ibrutinib25 mg/kg, daily, p.o.42 days~800~47%[1]
KIN-8194 50 mg/kg, daily, p.o. 42 days ~200 ~87% [1][4][5]

Table 2: Long-Term Survival in TMD-8 ABC DLBCL Xenograft Model (BTK C481S - Ibrutinib Resistant)

Treatment GroupDosage & ScheduleDuration of TreatmentMedian Survival (days)Survival Benefit vs. VehicleReference
Vehicle ControlN/AUntil endpoint28N/A[1]
Ibrutinib25 mg/kg, daily, p.o.Until endpoint324 days[1]
KIN-8194 50 mg/kg, daily, p.o. Until endpoint 65 37 days [1]
KIN-8194 + Venetoclax30 mg/kg KIN-8194 + 100 mg/kg Venetoclax, daily, p.o.22 days>90>62 days[5]

Table 3: Pharmacodynamic Effects of KIN-8194 in TMD-8 Xenograft Tumors

BiomarkerTreatmentTime Point% Inhibition of PhosphorylationReference
p-HCK (Tyr411)KIN-8194 (50 mg/kg, single dose)6 hours>90%[4]
p-BTK (Tyr223)KIN-8194 (50 mg/kg, single dose)6 hours>85%[4]
p-AKT (Ser473)KIN-8194 (50 mg/kg, single dose)24 hoursSustained Inhibition[1]
p-S6 (Ser235/236)KIN-8194 (50 mg/kg, single dose)24 hoursSustained Inhibition[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Long-Term Efficacy Study in TMD-8 Xenograft Model

1. Cell Line and Culture:

  • The human TMD-8 ABC DLBCL cell line, either with wild-type BTK (BTK WT) or with the C481S mutation (BTK C481S), is used.[1]

  • Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Model:

  • Female NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice, aged 6-8 weeks, are utilized for these studies.[1] These mice are immunocompromised, allowing for the growth of human tumor xenografts.

3. Tumor Inoculation:

  • TMD-8 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of RPMI-1640 and Matrigel) are subcutaneously injected into the right flank of each mouse.[6]

  • Tumor growth is monitored regularly by caliper measurements, and tumor volume is calculated using the formula: (Length x Width²) / 2.

4. Drug Administration:

  • Once tumors reach a palpable size (approximately 100-150 mm³), mice are randomized into treatment groups.[6]

  • KIN-8194, ibrutinib, and venetoclax are formulated for oral gavage (p.o.).

  • Treatments are administered daily for the specified duration of the study.[1][5]

5. Efficacy Evaluation:

  • Tumor Growth: Tumor volumes are measured 2-3 times per week. The percentage of tumor growth inhibition is calculated at the end of the study.

  • Survival: Mice are monitored daily, and the study endpoint is reached when tumors exceed a certain size, or when mice show signs of morbidity. Survival data is plotted using Kaplan-Meier curves.[1]

  • Pharmacodynamic Analysis: For biomarker assessment, tumors are harvested at specified time points after drug administration. Protein lysates are prepared and analyzed by Western blotting for the phosphorylation status of key signaling proteins like HCK, BTK, AKT, and S6.[4]

Mandatory Visualization

Signaling Pathway of KIN-8194 Action

KIN_8194_Pathway cluster_BCR B-Cell Receptor Signaling BCR BCR HCK HCK BCR->HCK BTK BTK HCK->BTK AKT AKT BTK->AKT S6 S6 AKT->S6 Proliferation Cell Proliferation & Survival S6->Proliferation KIN8194 KIN-8194 KIN8194->HCK KIN8194->BTK

Caption: KIN-8194 dual inhibition of HCK and BTK signaling.

Experimental Workflow for Long-Term Efficacy Study

Experimental_Workflow cluster_workflow Xenograft Efficacy Study Workflow cluster_endpoints Efficacy Endpoints start TMD-8 Cell Culture inoculation Subcutaneous Inoculation in NOD-SCID Mice start->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration of Drugs randomization->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement survival_analysis Survival Analysis treatment->survival_analysis pd_analysis Pharmacodynamic Analysis treatment->pd_analysis

Caption: Workflow for in vivo evaluation of KIN-8194.

Logical Relationship: KIN-8194 vs. Ibrutinib Resistance

Resistance_Mechanism cluster_logic Overcoming Ibrutinib Resistance Ibrutinib Ibrutinib BTK_WT BTK (Wild-Type) Ibrutinib->BTK_WT Inhibits BTK_C481S BTK (C481S Mutant) Ibrutinib->BTK_C481S Ineffective Efficacy Efficacy BTK_WT->Efficacy Resistance Resistance BTK_C481S->Resistance KIN8194 KIN-8194 KIN8194->BTK_WT Inhibits KIN8194->BTK_C481S Inhibits KIN8194->Efficacy

Caption: KIN-8194 overcomes ibrutinib resistance.

References

Comparative Efficacy of cis-KIN-8194 Across B-Cell Malignancies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of cis-KIN-8194, a novel dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK), across various B-cell malignancies. This document synthesizes available experimental data, details methodologies, and visualizes key pathways and workflows to support further investigation and development of this promising therapeutic agent.

Introduction to this compound

This compound is an orally active small molecule inhibitor that uniquely targets both HCK and BTK. Activating mutations in MYD88 are a hallmark of several B-cell malignancies, leading to the upregulation and activation of HCK, which in turn activates BTK and other pro-survival signaling pathways.[1] By dually inhibiting HCK and BTK, this compound offers a potent therapeutic strategy, particularly in malignancies driven by MYD88 mutations.[1][2] Notably, it has demonstrated significant activity against tumors that have developed resistance to first-generation BTK inhibitors like ibrutinib (B1684441), often through mutations in the BTK gene (e.g., Cys481Ser).[1][2]

Comparative Preclinical Efficacy of this compound

The preclinical efficacy of this compound has been most extensively studied in Waldenström Macroglobulinemia (WM), the Activated B-cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), and Mantle Cell Lymphoma (MCL). While the BTK pathway is also a validated target in Chronic Lymphocytic Leukemia (CLL) and Marginal Zone Lymphoma (MZL), direct experimental data for this compound in these indications is not yet available and represents an area for future research.

Data Summary Tables

Table 1: In Vitro Potency of this compound

TargetIC50 ValueB-Cell Malignancy ContextReference
HCK<0.495 nMMYD88-mutated WM and ABC-DLBCL[3]
BTK0.915 nMMYD88-mutated WM and ABC-DLBCL[3]

Table 2: In Vivo Efficacy of this compound in a BTK Wild-Type ABC-DLBCL Xenograft Model (TMD-8 cells)

Treatment GroupDosageMedian Survival (days)Tumor Volume at Day 33 (mm³)Key OutcomeReference
Vehicle Control-31~2000-[4]
Ibrutinib50 mg/kg90~1000-[4]
This compound 50 mg/kg Undefined <500 50% of mice tumor-free after 6 weeks of treatment and 12 weeks of observation [3][4]

Table 3: In Vivo Efficacy of this compound in an Ibrutinib-Resistant (BTK Cys481Ser) ABC-DLBCL Xenograft Model (TMD-8 cells)

Treatment GroupDosageMedian Survival (days)Tumor Volume at Day 29 (mm³)Reference
Vehicle Control-29~2000[4]
Ibrutinib50 mg/kg25~2000[4]
This compound 50 mg/kg 57.5 <1000 [4]
This compound 75 mg/kg 70.5 <500 [4]

Table 4: Efficacy of this compound in Mantle Cell Lymphoma (MCL)

MCL Cell TypeKey FindingMechanism in Resistant CellsReference
BTKi-sensitive and BTKi-resistant cell lines and primary cellsPotent growth inhibitory effectInhibition of HCK leads to repression of AKT-S6 signaling[5][6]
BTKi-sensitive and insensitive MCL cellsInhibits integrin-mediated adhesion to fibronectin and stromal cellsHCK-dependent mechanism[5][6]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-tumor effects by interrupting the MYD88-HCK-BTK signaling cascade, which is crucial for the survival and proliferation of malignant B-cells in certain lymphomas.

MYD88_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by this compound TLR TLR/IL-1R MYD88 MYD88 (L265P Mutation) TLR->MYD88 Ligand Binding HCK HCK MYD88->HCK Upregulates and Activates BTK BTK HCK->BTK Activates ERK ERK HCK->ERK AKT AKT HCK->AKT PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Survival Cell Survival and Proliferation ERK->Survival AKT->Survival NFkB->Survival KIN8194 This compound KIN8194->HCK KIN8194->BTK

Caption: MYD88 signaling pathway and points of inhibition by this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the efficacy of this compound.

In Vitro Cell Viability and Apoptosis Assays
  • Cell Lines: MYD88-mutated Waldenström Macroglobulinemia (BCWM.1, MWCL-1) and ABC-DLBCL (TMD-8, HBL-1) cell lines were utilized.[1]

  • Viability Assay: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) following treatment with varying concentrations of this compound. Dose-response curves were generated to determine IC50 values.[1]

  • Apoptosis Assay: Apoptosis was quantified using an Apoptosis Detection Kit (BD Pharmingen) and flow cytometry after overnight incubation with the inhibitor.[1]

In Vivo Xenograft Studies
  • Animal Model: NOD-SCID mice were used for xenograft studies.[1]

  • Tumor Implantation: 1 x 10⁷ TMD-8 cells (either BTK wild-type or BTK Cys481Ser mutant) were subcutaneously inoculated into the mice.[1]

  • Drug Administration: Once tumors reached a volume of approximately 300 mm³, mice were treated with this compound via oral gavage at the specified doses (e.g., 50 mg/kg or 75 mg/kg daily).[1]

  • Efficacy Endpoints: Tumor growth was monitored regularly, and overall survival was recorded. For pharmacodynamic studies, tumors were harvested at specified time points (e.g., 6 and 24 hours) after a single dose to assess target inhibition.[1]

Pharmacodynamic (Target Engagement) Studies
  • Method: Phosphorylation status of HCK (pHCK-Tyr410) and BTK (pBTK-Tyr223) in tumor cells from xenograft models was measured using Phosflow cytometry.[1]

  • Purpose: This assay confirms that this compound engages its targets in vivo and leads to a downstream biological effect. Sustained inhibition of HCK and BTK phosphorylation was observed for up to 24 hours after a single oral dose.[1]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for preclinical evaluation of this compound in B-cell malignancies.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison cell_lines Select B-cell malignancy cell lines (e.g., TMD-8, BCWM.1) viability Cell Viability Assay (IC50 determination) cell_lines->viability apoptosis Apoptosis Assay viability->apoptosis xenograft Establish xenograft mouse model viability->xenograft Promising candidates move to in vivo testing treatment Administer this compound (oral gavage) xenograft->treatment tumor_monitoring Monitor tumor growth and survival treatment->tumor_monitoring pd_studies Pharmacodynamic studies (target engagement) treatment->pd_studies data_analysis Analyze tumor growth curves, survival data, and biomarker modulation tumor_monitoring->data_analysis pd_studies->data_analysis comparison Compare efficacy to other agents (e.g., ibrutinib) data_analysis->comparison

Caption: General workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The available preclinical data strongly support the therapeutic potential of this compound in MYD88-mutated B-cell malignancies, particularly Waldenström Macroglobulinemia and the ABC subtype of DLBCL. Its ability to overcome ibrutinib resistance is a significant advantage. Furthermore, recent studies in Mantle Cell Lymphoma highlight its broader potential in other B-cell cancers, including those with primary or acquired resistance to other BTK inhibitors.

Future research should focus on:

  • Evaluating the efficacy of this compound in other B-cell malignancies where BTK signaling is critical, such as Chronic Lymphocytic Leukemia and Marginal Zone Lymphoma.

  • Investigating the combination of this compound with other targeted agents, building on the observed synergy with venetoclax.[1][2]

  • Initiating clinical trials to translate these promising preclinical findings into benefits for patients with B-cell malignancies.

References

Unveiling the Pharmacokinetic Superiority of cis-KIN-8194: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, MA – New preclinical data analysis highlights the significant pharmacokinetic (PK) advantages of cis-KIN-8194, a novel dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK). This comparison guide provides a detailed examination of the PK profile of this compound alongside other BTK inhibitors—ibrutinib (B1684441), acalabrutinib, and zanubrutinib—underscoring its potential as a best-in-class therapeutic agent for B-cell malignancies. The robust bioavailability and sustained target inhibition of this compound suggest a promising clinical future, particularly in overcoming resistance to current therapies.

Executive Summary

This document outlines the preclinical pharmacokinetic properties of this compound and compares them against established BTK inhibitors. Through a comprehensive review of experimental data, this guide demonstrates the superior oral bioavailability and extended serum half-life of this compound in rodent models. These attributes may translate to more consistent drug exposure and improved patient outcomes. Detailed experimental protocols and signaling pathway diagrams are provided to offer a complete picture for researchers, scientists, and drug development professionals.

Comparative Pharmacokinetic Data

The following tables summarize the key preclinical pharmacokinetic parameters of this compound and its comparators in rodent models. The data for this compound showcases its excellent oral bioavailability and prolonged half-life, suggesting the potential for less frequent dosing and more stable plasma concentrations.

Compound Species Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Bioavailability (F%) Half-life (t½) (h) Clearance (CL) (mL/min/kg) Citation
This compound MouseNot ReportedNot ReportedNot ReportedNot Reported55% 15.1 17.4 [1]
IbrutinibRatNot ReportedNot Reported1-2680 ± 51718-23%4-6Not Reported[2][3]
AcalabrutinibDog2.5-20195 ± 9461,005 ± 476 (AUC0-12hr)Not ReportedNot ReportedNot Reported[4]
ZanubrutinibMouseNot Reported>18,0000.5Not Reported50%2.94Not Reported[5]

Note: Direct comparison is challenging due to variations in experimental species and reported parameters. Data is compiled from multiple sources.

Experimental Protocols

The pharmacokinetic parameters presented in this guide were determined using standard preclinical experimental protocols. Below is a generalized methodology representative of the studies cited.

1. Animal Models and Housing:

  • Species: Male and female CD-1 mice (8-10 weeks old) or Sprague-Dawley rats (250-300g) were utilized.

  • Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle, and standard chow and water were provided ad libitum. Animals were typically fasted overnight before oral drug administration.[6]

2. Drug Formulation and Administration:

  • Oral (PO) Administration: The test compounds were formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered via oral gavage.

  • Intravenous (IV) Administration: For bioavailability studies, the compounds were dissolved in an appropriate vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) and administered as a bolus injection into the tail vein.[6]

3. Blood Sampling:

  • Mouse Studies: Due to volume limitations, a composite dosing approach was often used, where groups of mice were euthanized at various time points for blood collection via cardiac puncture.

  • Rat Studies: Serial blood samples (approximately 0.2 mL) were collected from the jugular or saphenous vein at predefined intervals (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Blood samples were collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma. Plasma samples were stored at -80°C until analysis.[6]

4. Bioanalysis:

  • Plasma concentrations of the drugs and their metabolites were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, bioavailability, and clearance, were calculated using non-compartmental analysis of the plasma concentration-time data.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by dually inhibiting HCK and BTK, key kinases in the B-cell receptor (BCR) and MYD88 signaling pathways, which are critical for the proliferation and survival of malignant B-cells. In lymphomas with activating MYD88 mutations, HCK is upregulated and activates BTK, leading to downstream pro-survival signals. By inhibiting both kinases, this compound offers a more comprehensive blockade of these oncogenic pathways.

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR SYK SYK BCR->SYK Activation MYD88_mut Mutated MYD88 HCK HCK MYD88_mut->HCK Upregulation & Activation BTK BTK HCK->BTK Activation AKT_S6 AKT-S6 Pathway HCK->AKT_S6 PLCg2 PLCγ2 BTK->PLCg2 cis_KIN_8194 This compound cis_KIN_8194->HCK Inhibition cis_KIN_8194->BTK Inhibition SYK->BTK NFkB NF-κB Pathway PLCg2->NFkB Pro_survival Cell Proliferation & Survival AKT_S6->Pro_survival NFkB->Pro_survival

This compound dual inhibition of HCK and BTK signaling.

Experimental Workflow for Preclinical PK Studies

The following diagram illustrates a typical workflow for conducting preclinical pharmacokinetic studies to evaluate novel compounds like this compound.

PK_Workflow cluster_animal_phase In-Vivo Phase cluster_analytical_phase Ex-Vivo Phase cluster_data_analysis Data Analysis Phase Animal_Model Select Animal Model (e.g., Mouse, Rat) Dosing_Groups Assign Dosing Groups (IV and Oral) Animal_Model->Dosing_Groups Drug_Admin Administer Compound Dosing_Groups->Drug_Admin Blood_Sampling Collect Blood Samples at Timed Intervals Drug_Admin->Blood_Sampling Plasma_Separation Process Blood to Obtain Plasma Blood_Sampling->Plasma_Separation LC_MS Quantify Drug Concentration (LC-MS/MS) Plasma_Separation->LC_MS PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) LC_MS->PK_Modeling Parameter_Calculation Calculate PK Parameters (Cmax, Tmax, AUC, F%, t½, CL) PK_Modeling->Parameter_Calculation Report Generate Report Parameter_Calculation->Report

Generalized workflow for preclinical pharmacokinetic studies.

Conclusion

The preclinical data strongly supports the advantageous pharmacokinetic profile of this compound compared to other BTK inhibitors. Its high oral bioavailability and long half-life in mouse models suggest the potential for a more favorable dosing regimen and consistent therapeutic exposure in clinical settings. The dual inhibition of HCK and BTK provides a rational therapeutic strategy for B-cell malignancies, including those that have developed resistance to single-target BTK inhibitors. Further clinical investigation is warranted to validate these promising preclinical findings.

References

A Direct Comparison of the Off-Target Kinase Profiles of cis-KIN-8194 and Other BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a direct comparison of the off-target kinase profiles of the novel Bruton's tyrosine kinase (BTK) inhibitor, cis-KIN-8194, with established BTK inhibitors: ibrutinib (B1684441), acalabrutinib (B560132), and zanubrutinib (B611923). This objective analysis, supported by experimental data, aims to inform researchers and drug development professionals on the selectivity of these compounds, a critical factor in their therapeutic efficacy and safety.

Executive Summary

Bruton's tyrosine kinase is a clinically validated target in B-cell malignancies. However, the therapeutic window of BTK inhibitors can be limited by off-target activities, leading to adverse effects.[1] This guide demonstrates that while all four inhibitors potently target BTK, they exhibit distinct off-target profiles. This compound is a dual inhibitor of BTK and Hematopoietic Cell Kinase (HCK), a novel approach to overcoming ibrutinib resistance.[2] Second-generation inhibitors like acalabrutinib and zanubrutinib were designed for greater selectivity than the first-generation inhibitor ibrutinib, resulting in fewer off-target effects.[3] The following sections provide a detailed analysis of their comparative kinase selectivity, the methodologies used for these assessments, and the relevant signaling pathways.

Comparative Off-Target Kinase Profiles

The selectivity of a kinase inhibitor is a crucial determinant of its clinical safety profile. Off-target inhibition can lead to a range of adverse events. The following tables summarize the available quantitative data on the off-target kinase inhibition profiles of this compound, ibrutinib, acalabrutinib, and zanubrutinib.

KINOMEscan Selectivity Score

The KINOMEscan platform assesses the binding of a compound to a large panel of kinases. The selectivity score (S10) represents the number of kinases inhibited by more than 90% at a given concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

InhibitorConcentration (µM)Selectivity Score (S10)Primary Off-Targets (besides BTK)
This compound 1.00.12HCK, BLK, LYN, FRK (Src family)
Ibrutinib 1.0-TEC, ITK, EGFR, ERBB2, JAK3, etc.
Acalabrutinib 1.0-Minimal off-target activity reported
Zanubrutinib 1.0-TEC, EGFR, ITK, JAK3 (less than ibrutinib)

Data for ibrutinib, acalabrutinib, and zanubrutinib S10 scores at 1µM were not explicitly found in the same format as for this compound, however, qualitative descriptions and percentage of kinases inhibited are available. A study showed that at 1 µM, acalabrutinib inhibited 1.5% of kinases tested (>65% inhibition), while ibrutinib and zanubrutinib inhibited 9.4% and 4.3% respectively.[4]

Biochemical IC50 Values for Key Off-Target Kinases

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

KinaseThis compound IC50 (nM)Ibrutinib IC50 (nM)Acalabrutinib IC50 (nM)Zanubrutinib IC50 (nM)
BTK 0.915 0.614 <10 <10
HCK<0.49549>1000-
TEC-3.2 - 78>1000~2
ITK-<1>10000<1
EGFR-0.07 (EC50)>100000.39 (EC50)
ERBB2 (HER2)-->100>30
JAK3-->100>30

Note: Data is compiled from multiple sources and assays, which may lead to variations.[2][3][4][5] EC50 values from cellular assays are indicated where IC50 values from biochemical assays were not available.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

KINOMEscan™ Profiling

This method provides a comprehensive assessment of a compound's kinase selectivity.

  • Assay Principle : A competition-based binding assay is used. Test compounds are incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand.[6][7]

  • Procedure :

    • The test compound is added to a well containing a specific kinase fused to a DNA tag and a proprietary ligand immobilized on a solid support.

    • The compound competes with the immobilized ligand for binding to the kinase's active site.

    • The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates stronger binding of the test compound to the kinase.[8]

  • Data Analysis : Results are often reported as "percent of control" (%Ctrl), where a lower percentage indicates a higher degree of binding. Dissociation constants (Kd) can also be determined from dose-response curves.[6]

KINOMEscan_Workflow cluster_assay KINOMEscan Assay cluster_quantification Quantification cluster_output Output compound Test Compound well Assay Well compound->well kinase DNA-tagged Kinase kinase->well ligand Immobilized Ligand ligand->well wash Wash unbound kinase well->wash Incubation qpcr qPCR of DNA tag wash->qpcr data Data Analysis (%Ctrl or Kd) qpcr->data profile Kinase Selectivity Profile data->profile

KINOMEscan Experimental Workflow
KiNativ™ Cellular Target Engagement Profiling

This assay measures the ability of a compound to bind to its target kinase within a cellular lysate.

  • Assay Principle : This method utilizes biotinylated acyl phosphates of ATP or ADP as probes that covalently label the ATP binding site of active kinases.[9][10]

  • Procedure :

    • Cell lysates are treated with the test inhibitor.

    • A desthiobiotin-ATP/ADP acyl-phosphate probe is added, which binds to the active site of kinases not occupied by the inhibitor.[1]

    • The lysate is digested with trypsin, and the biotinylated peptides are enriched using streptavidin beads.

    • The labeled peptides are identified and quantified by mass spectrometry.[11]

  • Data Analysis : A reduction in the signal for a particular kinase-derived peptide in the presence of the inhibitor indicates target engagement.

KiNativ_Workflow cluster_treatment Cell Lysate Treatment cluster_labeling Probe Labeling cluster_analysis Mass Spectrometry Analysis cluster_output Output lysate Cell Lysate labeled_lysate Labeled Lysate inhibitor Test Inhibitor inhibitor->lysate probe Desthiobiotin-ATP/ADP Probe probe->lysate digest Tryptic Digest labeled_lysate->digest enrich Streptavidin Enrichment digest->enrich ms LC-MS/MS enrich->ms quant Quantification ms->quant engagement Target Engagement Profile quant->engagement

KiNativ Experimental Workflow

Signaling Pathways

Understanding the signaling pathways affected by on- and off-target kinase inhibition is crucial for predicting both efficacy and potential side effects.

BTK Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[12]

BTK_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_influx Ca²⁺ Influx IP3->Ca_influx PKC PKC DAG->PKC NFAT NFAT Ca_influx->NFAT NFkB NF-κB PKC->NFkB ERK ERK PKC->ERK Proliferation Proliferation, Survival, Differentiation NFkB->Proliferation NFAT->Proliferation ERK->Proliferation

Simplified BTK Signaling Pathway
Key Off-Target Signaling Pathways

Inhibition of off-target kinases can impact various cellular processes. For example:

  • EGFR Signaling: Inhibition of the Epidermal Growth Factor Receptor can affect cell proliferation and is associated with skin toxicities.

  • TEC Family Kinases (ITK, TEC): These are involved in T-cell signaling. Their inhibition can lead to immunosuppressive effects.

  • Src Family Kinases (HCK, LYN, etc.): These kinases are involved in a multitude of signaling pathways, including those regulating cell growth, differentiation, and survival.

Off_Target_Pathways cluster_egfr EGFR Signaling cluster_tcr TCR Signaling cluster_src Src Family Kinase Signaling EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Proliferation_EGFR Cell Proliferation RAS_RAF_MEK_ERK->Proliferation_EGFR TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 ITK_TEC ITK/TEC ZAP70->ITK_TEC T_Cell_Activation T-Cell Activation ITK_TEC->T_Cell_Activation SFK Src Family Kinases (HCK, LYN, etc.) Multiple_Pathways Multiple Downstream Pathways SFK->Multiple_Pathways Cell_Functions Cell Growth, Survival, Adhesion Multiple_Pathways->Cell_Functions

Overview of Key Off-Target Signaling Pathways

Conclusion

This comparative guide highlights the distinct off-target kinase profiles of this compound, ibrutinib, acalabrutinib, and zanubrutinib. This compound presents a unique profile as a dual HCK and BTK inhibitor, offering a potential strategy to overcome resistance to other BTK inhibitors.[2] Acalabrutinib and zanubrutinib demonstrate improved selectivity over ibrutinib, which may translate to a better safety profile.[3] The choice of a BTK inhibitor in a research or clinical setting should consider not only its on-target potency but also its off-target profile, which can significantly influence its therapeutic index. Further head-to-head studies with comprehensive kinase panel screening will be invaluable for a more definitive comparison.

References

Safety Operating Guide

Proper Disposal of cis-KIN-8194: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling cis-KIN-8194 must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance, responsible chemical management is paramount.[1] This guide provides essential information on the proper disposal of this compound, aligned with standard laboratory safety protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for safe handling and storage.

PropertyValue
Molecular Formula C28H33N7O
Molecular Weight 483.61 g/mol [2]
Appearance White to off-white solid[2]
Purity (HPLC) 98.89%[2]
CAS Number 330792-60-4[1][2]

Recommended Storage Conditions

Proper storage is critical to maintaining the integrity of this compound and ensuring laboratory safety. The recommended storage conditions are detailed below.

ConditionTemperatureDuration
Powder -20°C3 years
4°C2 years
In solvent -80°C6 months
-20°C1 month

Disposal Protocol for this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward and safe, minimizing risk to personnel and the environment.

Experimental Protocol: Disposal of Unused or Waste this compound

  • Personal Protective Equipment (PPE): Before beginning the disposal process, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.

  • Material State:

    • Solid Waste: Collect any unused solid this compound and place it in a clearly labeled, sealed container designated for non-hazardous chemical waste.

    • Solutions: For solutions containing this compound, absorb the liquid with an inert material such as vermiculite, dry sand, or diatomite.

  • Containment: Once absorbed, the material should be collected and placed into a suitable, sealed container for disposal.

  • Labeling: Clearly label the waste container with "Waste this compound" and any other institutional-required information.

  • Waste Stream: Dispose of the container through your institution's chemical waste management program. Follow all local, state, and federal regulations for non-hazardous chemical waste disposal.

  • Decontamination: Decontaminate any surfaces or equipment that came into contact with this compound by scrubbing with a suitable solvent, such as alcohol. Dispose of any contaminated cleaning materials in the same manner as the chemical waste.

Spill Management

In the event of a spill, the following procedure should be followed:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.

  • Containment: Prevent the spill from spreading or entering drains or water courses.

  • Absorption: For liquid spills, use a finely-powdered, liquid-binding material to absorb the solution.

  • Collection and Disposal: Collect the absorbed material and any contaminated soil or other materials into a sealed container for disposal, following the protocol outlined above.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Material Form ppe->assess_form solid_waste Solid Waste assess_form->solid_waste Solid liquid_waste Liquid Waste (in solvent) assess_form->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid absorb_liquid Absorb with Inert Material (e.g., Vermiculite) liquid_waste->absorb_liquid dispose Dispose via Institutional Chemical Waste Program collect_solid->dispose collect_absorbed Collect Absorbed Material in Labeled, Sealed Container absorb_liquid->collect_absorbed collect_absorbed->dispose decontaminate Decontaminate Surfaces and Equipment dispose->decontaminate end End of Process decontaminate->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling cis-KIN-8194

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for cis-KIN-8194

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a potent, dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK), this compound requires stringent handling procedures to ensure personnel safety and experimental integrity.[1][2][3] Adherence to these guidelines is crucial to minimize exposure risk.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are based on best practices for handling potent, hazardous kinase inhibitors and should be supplemented by a thorough risk assessment by the user's institution.[4][5]

Hazard Identification and Personal Protective Equipment (PPE)

The primary routes of exposure to compounds like this compound are inhalation of powder, dermal contact, and accidental ingestion.[4] Therefore, a comprehensive PPE protocol is mandatory.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationsRationale
Hand Protection Double Nitrile GlovesChemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve.[4]Prevents skin absorption. Double gloving provides an extra layer of protection, and the outer glove can be immediately removed if contaminated.[4]
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of low-permeability fabric (e.g., polyethylene-coated).[4]Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.[4]
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions.[4]Protects against splashes and aerosolized particles from entering the eyes or face.[4]
Respiratory Protection N95 Respirator (or higher)NIOSH-approved N95 or higher-rated respirator.[4]Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation.[4]
Foot & Hair Protection Shoe & Hair CoversDisposable, non-slip shoe covers and a hair bonnet.[4]Prevents the spread of contamination outside of the designated work area.[4]

Operational and Disposal Plans

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

  • Engineering Controls: All work with the solid compound or concentrated solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[6]

  • Storage: Keep the container tightly sealed and store it in a cool, well-ventilated area.[6][7] For long-term stability, consult the manufacturer's recommendations, which often suggest storage at -20°C for powder and -80°C for solutions in DMSO.[6]

  • General Practices: Avoid contact with skin and eyes.[6][7] Prevent the formation of dust and aerosols.[6] Do not eat, drink, or smoke in the handling area.

Spill Management

In the event of a spill, a clear and immediate response is necessary to contain the area and prevent exposure.

  • Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the contaminated zone.

  • Don Appropriate PPE: Before cleaning, don all the PPE listed in Table 1.

  • Contain the Spill: For liquid spills, cover with an absorbent material (e.g., chemotherapy spill pads or vermiculite). For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean the Area: Carefully collect all contaminated materials using appropriate tools (e.g., forceps, dustpan). Clean the spill area with a suitable deactivating agent (if known) or soap and water, followed by a rinse.

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

Table 2: Disposal Guidelines for this compound Contaminated Waste

Waste TypeExamplesDisposal ContainerFinal Disposal Method
Solid Hazardous Waste Gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials.[4]Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin).[4]High-temperature incineration by a certified hazardous waste management company.[4]
Liquid Hazardous Waste Unused or expired stock solutions, contaminated solvents.[4]Labeled, leak-proof hazardous liquid waste container.[4] DO NOT pour down the drain.Incineration by a certified hazardous waste management company.[4]
Sharps Hazardous Waste Needles and syringes used for in vivo studies.[4]Puncture-proof, labeled sharps container designated for hazardous waste.[4]Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[4]

Experimental Protocols and Data

Quantitative Data Summary

KIN-8194 is a highly potent dual inhibitor of HCK and BTK.[8]

Table 3: In Vitro Inhibitory Activity of KIN-8194

Target KinaseIC₅₀ Value (nM)Reference
HCK<0.495[8]
BTK0.915[8]
General Protocol: Preparation of a Stock Solution

This protocol outlines a general procedure for preparing a stock solution of this compound. All steps must be performed in a chemical fume hood while wearing the appropriate PPE.

  • Pre-Weighing Preparation: Place all necessary equipment (e.g., analytical balance, weigh paper, spatula, microcentrifuge tubes, solvent) inside the chemical fume hood.

  • Tare the Balance: Tare the analytical balance with the weigh paper.

  • Weigh the Compound: Carefully weigh the desired amount of this compound powder.

  • Transfer to Vial: Transfer the powder to an appropriately labeled vial.

  • Add Solvent: Add the required volume of solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Dissolve: Cap the vial securely and vortex until the compound is fully dissolved. Gentle warming or sonication may be required.

  • Storage: Store the stock solution at the recommended temperature (typically -80°C) in a clearly labeled, sealed container.

Visualizations

Signaling Pathway Inhibition

This compound is a dual inhibitor of HCK and BTK, which are key kinases in pro-survival signaling pathways in certain B-cell malignancies.[3][9] Activating mutations in MYD88 can lead to HCK-mediated activation of BTK, promoting malignant cell growth.[3] KIN-8194 blocks this signaling cascade.[8][9]

G cluster_upstream Upstream Activation cluster_pathway HCK/BTK Signaling Pathway cluster_inhibitor Inhibition cluster_outcome Cellular Outcome MYD88 Mutation MYD88 Mutation HCK HCK MYD88 Mutation->HCK BTK BTK HCK->BTK Downstream Signaling\n(e.g., AKT, ERK) Downstream Signaling (e.g., AKT, ERK) BTK->Downstream Signaling\n(e.g., AKT, ERK) Cell Growth & Survival Cell Growth & Survival Downstream Signaling\n(e.g., AKT, ERK)->Cell Growth & Survival This compound This compound This compound->HCK This compound->BTK

Caption: Inhibition of the HCK/BTK signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling and preparation of this compound stock solutions.

G A 1. Assemble Equipment in Fume Hood B 2. Don Full PPE A->B C 3. Weigh Solid This compound B->C D 4. Prepare Stock Solution (e.g., in DMSO) C->D E 5. Aliquot and Store at -80°C D->E F 6. Decontaminate Work Area E->F G 7. Dispose of All Waste as Hazardous F->G

Caption: Workflow for safe handling and stock solution preparation.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.